Product packaging for 1-Methylpyrrolidin-3-amine(Cat. No.:CAS No. 13220-27-4)

1-Methylpyrrolidin-3-amine

Cat. No.: B077690
CAS No.: 13220-27-4
M. Wt: 100.16 g/mol
InChI Key: UNHOPMIDKWXFMF-UHFFFAOYSA-N
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Description

1-Methylpyrrolidin-3-amine is a useful research compound. Its molecular formula is C5H12N2 and its molecular weight is 100.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12N2 B077690 1-Methylpyrrolidin-3-amine CAS No. 13220-27-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c1-7-3-2-5(6)4-7/h5H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHOPMIDKWXFMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596684
Record name 1-Methylpyrrolidin-3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13220-27-4
Record name 1-Methylpyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Methylpyrrolidin-3-amine: A Key Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-methylpyrrolidin-3-amine, a versatile heterocyclic building block crucial for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, analytical characterization, and applications, with a focus on the causal reasoning behind experimental choices, ensuring a robust and validated understanding.

Core Molecular and Physical Properties

This compound, also known as 3-amino-1-methylpyrrolidine, is a disubstituted saturated heterocycle. The presence of a tertiary amine within the pyrrolidine ring and a primary amine at the 3-position imparts distinct chemical characteristics, making it a valuable intermediate in organic synthesis. Its key properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₅H₁₂N₂[1][2]
Molecular Weight 100.16 g/mol [1]
CAS Number 13220-27-4[1][2]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 143-145 °C (lit.)
Density 0.905 g/mL at 25 °C (lit.)

Note: Boiling point and density data are based on typical values from chemical suppliers, as specific literature citations for these physical constants are sparse.

The pyrrolidine scaffold provides a three-dimensional structure that is highly sought after in medicinal chemistry to "escape flatland" and improve interactions with biological targets.[4]

Synthesis: Reductive Amination of 1-Methyl-3-pyrrolidinone

A common and efficient laboratory-scale synthesis of this compound involves the reductive amination of 1-methyl-3-pyrrolidinone. This two-step, one-pot process is favored for its operational simplicity and the wide availability of the starting ketone.

Mechanistic Rationale

The reaction proceeds via two key stages:

  • Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of an ammonia source (e.g., ammonium chloride or ammonia in methanol) on the carbonyl carbon of 1-methyl-3-pyrrolidinone. This forms a hemiaminal intermediate which then dehydrates to form a transient iminium ion. The reaction is typically catalyzed by a mild acid to facilitate the dehydration step.

  • Hydride Reduction: A reducing agent, chosen for its selectivity for the iminium ion over the starting ketone, is then used to reduce the C=N double bond. Sodium cyanoborohydride (NaBH₃CN) is a classic choice for this transformation because it is stable under the mildly acidic conditions required for imine formation and is less reactive towards ketones, thus minimizing side reactions.[5]

This choice of reagent is a self-validating system; the reaction conditions that favor the formation of the iminium ion intermediate are the same conditions under which the selective reducing agent is most effective.

Experimental Workflow: Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification A Charge reactor with: - 1-Methyl-3-pyrrolidinone - Methanol (Solvent) - Ammonia Source (e.g., NH4Cl) B Stir at room temperature to form iminium intermediate A->B Iminium Formation C Add NaBH3CN portion-wise (Control exotherm) B->C D Stir overnight at ambient temp. C->D Reduction E Quench reaction with aq. HCl D->E F Basify with NaOH to pH > 12 E->F G Extract with Dichloromethane F->G H Dry organic layer (Na2SO4) G->H I Concentrate in vacuo H->I J Purify via vacuum distillation I->J K Collect this compound J->K

Caption: Synthesis workflow for this compound.
Step-by-Step Protocol

  • Reaction Setup: To a solution of 1-methyl-3-pyrrolidinone (1.0 eq) in methanol, add ammonium chloride (1.5 eq). Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the internal temperature does not exceed 20 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction for the disappearance of the starting material by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Carefully quench the reaction by the slow addition of 2M hydrochloric acid until the pH is ~2 to decompose any remaining reducing agent.

  • Extraction: Basify the aqueous solution to pH > 12 with 6M sodium hydroxide. Extract the aqueous layer with dichloromethane (3 x volumes).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation to afford this compound as a clear liquid.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is critical. A multi-technique approach ensures a comprehensive and trustworthy characterization.

Spectroscopic Analysis
  • ¹H NMR Spectroscopy: The proton NMR provides a definitive fingerprint of the molecule. The expected chemical shifts (in CDCl₃) are:

    • ~3.4 ppm (m, 1H): The proton on the carbon bearing the amine (C3-H).

    • ~2.8 - 2.2 ppm (m, 4H): The four protons on the carbons adjacent to the ring nitrogen (C2-H₂ and C5-H₂).

    • ~2.3 ppm (s, 3H): The three protons of the N-methyl group.

    • ~2.1 ppm and ~1.6 ppm (m, 2H): The two diastereotopic protons on the C4 carbon.

    • ~1.5 ppm (br s, 2H): The two protons of the primary amine (-NH₂), which are often broad and can exchange with D₂O.

  • ¹³C NMR Spectroscopy: The carbon NMR confirms the carbon skeleton:

    • ~63 ppm: C5 (CH₂)

    • ~57 ppm: C2 (CH₂)

    • ~52 ppm: C3 (CH)

    • ~42 ppm: N-CH₃

    • ~35 ppm: C4 (CH₂)

  • Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry will show a molecular ion (M⁺) peak at m/z = 100. A prominent fragment is often observed at m/z = 57, corresponding to the loss of the C3-amine fragment.

Chromatographic Purity
  • Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) is the standard method for assessing the purity of this volatile amine.

  • High-Performance Liquid Chromatography (HPLC): For non-volatile salts or derivatives, reverse-phase HPLC can be employed to determine purity.

Analytical Workflow

G cluster_0 Identity Confirmation cluster_1 Purity Assessment Start Purified Product (from Synthesis) NMR 1H and 13C NMR Start->NMR MS Mass Spectrometry Start->MS GC GC-FID Start->GC HPLC HPLC-UV/ELSD (if derivatized) Start->HPLC Result Certificate of Analysis (CoA) NMR->Result Structure Verified MS->Result MW Verified GC->Result Purity >97% HPLC->Result

Caption: Standard analytical workflow for quality control.

Applications in Medicinal Chemistry

The true value of this compound lies in its utility as a versatile building block for introducing a key pharmacophoric element into drug candidates. The primary amine serves as a nucleophilic handle for elaboration, while the tertiary amine can act as a basic center for salt formation and solubility enhancement.

A prominent, albeit structurally related, example is in the synthesis of fluoroquinolone antibiotics. The antibiotic Trovafloxacin incorporates a (1α,5α,6α)-6-amino-3-azabicyclo[3.1.0]hexane moiety at the C-7 position.[6][7] This bicyclic diamine is a conformationally restricted analogue of a substituted 3-aminopyrrolidine. The synthesis involves the nucleophilic aromatic substitution (SₙAr) reaction where the secondary amine of the bicyclic system displaces a fluorine atom on the naphthyridone core.[6] This highlights the critical role of the aminopyrrolidine motif in anchoring the side chain to the core of the drug, which is essential for its antibacterial activity and pharmacokinetic profile.[7] While not the exact reagent, this demonstrates the synthetic strategy and importance of this class of building blocks in developing potent pharmaceuticals.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound is a corrosive and irritant compound.

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing safety goggles, a lab coat, and nitrile gloves.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Methylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpyrrolidin-3-amine is a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its bifunctional nature, possessing both a tertiary amine within a pyrrolidine ring and a primary amine substituent, makes it a versatile scaffold for creating diverse molecular architectures. Accurate structural elucidation and purity assessment are paramount in the synthesis and application of this compound, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for this purpose. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into spectral interpretation and providing a foundational protocol for data acquisition. The data presented herein is based on widely accepted prediction models, providing a reliable reference for researchers in the absence of extensive peer-reviewed experimental datasets.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectral data, the following atom numbering scheme will be used for this compound.

Caption: Molecular structure and atom numbering of this compound.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum of this compound provides a wealth of information regarding the electronic environment and connectivity of the hydrogen atoms in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Predicted ¹H NMR Spectral Data
AtomChemical Shift (ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
H3~3.10Multiplet1H-
H2a, H5a~2.75Multiplet2H-
H2b~2.50Multiplet1H-
H5b~2.30Multiplet1H-
C6-H₃~2.25Singlet3H-
H4a~2.05Multiplet1H-
N7-H₂~1.55Broad Singlet2H-
H4b~1.60Multiplet1H-
Interpretation of the ¹H NMR Spectrum
  • N-Methyl Protons (C6-H₃): The three protons of the methyl group attached to the pyrrolidine nitrogen (N1) are chemically equivalent and appear as a sharp singlet at approximately 2.25 ppm. The absence of adjacent protons results in no spin-spin coupling.

  • Pyrrolidine Ring Protons (H2, H3, H4, H5): The protons on the pyrrolidine ring exhibit complex splitting patterns due to diastereotopicity and mutual coupling.

    • H3: The methine proton at the C3 position is deshielded by the adjacent primary amine (N7) and the ring nitrogen (N1), resulting in a downfield chemical shift around 3.10 ppm. It will appear as a multiplet due to coupling with the neighboring protons on C2 and C4.

    • H2 and H5: The methylene protons adjacent to the ring nitrogen (N1) are expected to be the most downfield of the ring CH₂ groups, with predicted chemical shifts in the range of 2.30-2.75 ppm. The geminal protons at each of these positions are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts (designated as 'a' and 'b'). They will appear as complex multiplets due to both geminal and vicinal coupling.

    • H4: The methylene protons at the C4 position are also diastereotopic and will present as two separate multiplets. They are generally found more upfield compared to the protons at C2 and C5, with predicted shifts around 1.60 and 2.05 ppm.

  • Amine Protons (N7-H₂): The protons of the primary amine group typically appear as a broad singlet around 1.55 ppm. The broadness is a result of rapid chemical exchange with other labile protons (like trace water) and quadrupole broadening from the ¹⁴N nucleus. The chemical shift of these protons is highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectral Data Analysis

The proton-decoupled ¹³C NMR spectrum provides information on the number of chemically distinct carbon atoms and their electronic environments.

Predicted ¹³C NMR Spectral Data
AtomChemical Shift (ppm)
C2~65.5
C5~57.0
C3~51.0
C6~42.0
C4~33.5
Interpretation of the ¹³C NMR Spectrum
  • C2 and C5: The carbon atoms directly bonded to the ring nitrogen (N1) are the most deshielded of the ring carbons, appearing at approximately 65.5 ppm and 57.0 ppm, respectively. Their distinct chemical shifts arise from the asymmetric substitution at C3.

  • C3: The carbon atom bearing the primary amine group (C3) is also significantly deshielded and is predicted to resonate around 51.0 ppm.

  • C6: The N-methyl carbon (C6) is found at a characteristic chemical shift for such groups, predicted to be around 42.0 ppm.

  • C4: The carbon atom at the C4 position is the most shielded of the ring carbons, appearing at the most upfield position, around 33.5 ppm.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines the key steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Workflow for NMR Sample Preparation and Data Acquisition

G cluster_prep Sample Preparation (Inert Atmosphere) cluster_acq NMR Data Acquisition start Start weigh Weigh ~10-20 mg of This compound start->weigh dissolve Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) weigh->dissolve transfer Transfer to a clean, dry 5 mm NMR tube dissolve->transfer cap Cap the NMR tube securely transfer->cap insert Insert sample into the NMR spectrometer cap->insert lock Lock on the deuterium signal of the solvent insert->lock shim Shim the magnetic field for homogeneity lock->shim acquire_h1 Acquire ¹H NMR spectrum shim->acquire_h1 acquire_c13 Acquire ¹³C NMR spectrum acquire_h1->acquire_c13 process Process the data (FT, phasing, baseline correction) acquire_c13->process end End process->end

Caption: A generalized workflow for the preparation and NMR analysis of this compound.

Detailed Methodologies
  • Sample Preparation:

    • Due to the hygroscopic nature of many amines, it is recommended to handle this compound in a dry environment, such as a glove box or under a stream of inert gas (e.g., nitrogen or argon), to minimize water absorption.

    • Weigh approximately 10-20 mg of the compound directly into a clean, dry vial.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent can influence the chemical shifts, particularly of the NH₂ protons.[1][2]

    • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

    • Transfer the solution to a clean, dry 5 mm NMR tube. It is good practice to filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

    • Cap the NMR tube securely to prevent solvent evaporation and atmospheric moisture contamination.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Locking: The spectrometer's field-frequency lock system will use the deuterium signal from the solvent to maintain a stable magnetic field during the experiment.

    • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved NMR signals.

    • ¹H NMR Acquisition:

      • A standard single-pulse experiment is typically sufficient.

      • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR Acquisition:

      • A standard proton-decoupled experiment (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon.

      • Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be required compared to the ¹H experiment.

    • Data Processing:

      • The raw data (Free Induction Decay, FID) is converted into a spectrum using a Fourier Transform (FT).

      • The spectrum is then phased and baseline corrected to ensure accurate integration and peak picking.

Trustworthiness and Self-Validating Systems

The reliability of the presented NMR data interpretation is grounded in fundamental principles of NMR spectroscopy. The predicted chemical shifts and multiplicities are consistent with the known effects of electronegativity, inductive effects, and spin-spin coupling rules. For experimental validation, the integration of the ¹H NMR signals should correspond to the number of protons in each environment. Furthermore, two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively confirm the proton-proton and proton-carbon connectivities, respectively, thereby validating the assignments made from the 1D spectra.

References

Foreword: The Strategic Value of the 1-Methylpyrrolidin-3-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity Screening of 1-Methylpyrrolidin-3-amine Derivatives

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, represents one of the most versatile and privileged scaffolds in modern medicinal chemistry.[1][[“]] Its prevalence in over 20 FDA-approved drugs is a testament to its utility.[3] The non-planar, sp3-hybridized nature of the ring provides three-dimensional diversity crucial for exploring pharmacophore space and achieving high target selectivity.[1][[“]] The this compound core, in particular, serves as a valuable starting point for generating compound libraries with diverse biological potential, from antimicrobial agents to modulators of the central nervous system (CNS).[4][5]

This guide provides a comprehensive, technically-grounded framework for the systematic biological evaluation of novel this compound derivatives. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of protocols to explain the causality behind experimental choices. Our approach is built on a tiered screening cascade, ensuring that resources are focused efficiently on the most promising candidates.

Part I: Designing a Robust Screening Cascade

A successful screening campaign is not a random walk through assays but a deliberately planned cascade. The goal is to triage a large library of derivatives down to a small number of validated hits with a clear biological rationale. This process begins with defining potential targets and building a workflow that incorporates decision points based on empirical data.

Target Identification: An Evidence-Based Approach

The known pharmacology of pyrrolidine-containing molecules provides a logical starting point for target selection. Literature consistently highlights their activity in several key areas:

  • Antimicrobial Activity: Pyrrolidine derivatives have shown significant promise as antibacterial agents against both Gram-positive and Gram-negative bacteria.[6][7] This makes broad-spectrum antimicrobial screening a high-yield initial step.

  • Enzyme Inhibition: The scaffold is a common feature in inhibitors of various enzyme classes, including proteases (e.g., Dipeptidyl Peptidase-IV, DPP-IV), hydrolases (e.g., N-Acylethanolamine Acid Amidase, NAAA), and metabolic enzymes (e.g., α-amylase, α-glucosidase).[8][9][10] Targeting enzymes involved in metabolic, inflammatory, or proliferative diseases is a rational strategy.

  • Central Nervous System (CNS) Modulation: The ability of small molecules to cross the blood-brain barrier makes CNS targets particularly attractive. Pyrrolidine derivatives have been developed as receptor antagonists (e.g., for CXCR4 and muscarinic M5 receptors) and have shown potential in treating CNS disorders like epilepsy and pain.[1][11][12]

The Screening Workflow: A Funneling Strategy

Our screening strategy is designed as a multi-stage funnel. Each successive stage increases in complexity and resource intensity but provides more detailed information, ensuring that only the most promising compounds advance.

Screening_Cascade cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Selectivity & Mechanism cluster_3 Phase 4: Lead Optimization Primary_Screening Compound Library (this compound Derivatives) Assay_Panel Parallel High-Throughput Assays (Single Concentration) Primary_Screening->Assay_Panel Antimicrobial Antimicrobial Screen (MIC Assay) Assay_Panel->Antimicrobial Enzyme Enzyme Inhibition (e.g., DPP-IV, NAAA) Assay_Panel->Enzyme Receptor Receptor Binding (e.g., M5 Radioligand Assay) Assay_Panel->Receptor Confirmation Hit Confirmation (Resynthesis & Re-testing) Antimicrobial->Confirmation Enzyme->Confirmation Receptor->Confirmation Dose_Response Dose-Response Curves (IC50 / EC50 Determination) Selectivity Selectivity Profiling (Counter-screening vs. Related Targets) Dose_Response->Selectivity MoA Mechanism of Action (e.g., Enzyme Kinetics) Dose_Response->MoA Confirmation->Dose_Response Confirmed Hits SAR Structure-Activity Relationship (SAR) Analysis Selectivity->SAR MoA->SAR ADME_Tox In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) SAR->ADME_Tox Optimized Hits Lead_Candidate Lead Candidate ADME_Tox->Lead_Candidate

Caption: High-level workflow for screening this compound derivatives.

Part II: Primary Screening Protocols - Casting a Wide Net

The objective of primary screening is to efficiently identify "hits"—compounds showing activity at a single, high concentration—from a large library. The choice of assays should reflect the target rationale established in Part I.

A. Antimicrobial Susceptibility Testing

Causality: The prevalence of pyrrolidine scaffolds in antibacterial agents makes this a logical and high-yield primary screen.[6][7] We employ the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Preparation of Bacterial Inoculum:

    • Culture bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 11230) overnight on appropriate agar plates.[13]

    • Inoculate a few colonies into sterile Mueller-Hinton Broth (MHB).

    • Incubate at 37°C with shaking until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Compound Plating:

    • Prepare stock solutions of test derivatives in 100% DMSO.

    • In a 96-well non-treated microtiter plate, perform a serial two-fold dilution of the compounds in MHB. The typical concentration range is 0.25–512 µg/mL.[13] Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.

    • Include a positive control (e.g., ciprofloxacin) and a negative control (MHB with bacteria, no compound).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well. The final volume should be 100-200 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC by visual inspection. The MIC is the lowest concentration well with no visible turbidity.

    • Optionally, add a viability indicator like resazurin to aid in determining the endpoint.

Data Presentation: MIC Values (µg/mL)

Compound IDS. aureusB. subtilisE. coliK. pneumoniaeC. albicans
Derivative-00164128>512>512256
Derivative-0023232256512128
Ciprofloxacin0.50.250.0150.06N/A
FluconazoleN/AN/AN/AN/A8
B. Enzyme Inhibition Screening

Causality: Many pyrrolidine derivatives function by inhibiting key enzymes.[10][14] A fluorometric assay is ideal for primary screening due to its sensitivity and high-throughput nature. We will use Dipeptidyl Peptidase-IV (DPP-IV) as an example target, an enzyme implicated in type 2 diabetes.[3][8]

DPP4_Assay cluster_workflow DPP-IV Inhibition Assay Workflow cluster_reaction Reaction Principle Start 1. Dispense Reagents (Buffer, Enzyme, Inhibitor) Substrate 2. Add Substrate (Gly-Pro-AMC) Start->Substrate Incubate 3. Incubate (37°C, 30 min) Substrate->Incubate Read 4. Read Fluorescence (Ex: 360nm, Em: 460nm) Incubate->Read Calculate 5. Calculate % Inhibition Read->Calculate DPP4 DPP-IV Enzyme AMC Free AMC (Highly Fluorescent) DPP4->AMC Cleaves GlyProAMC Gly-Pro-AMC (Non-fluorescent) GlyProAMC->DPP4

Caption: Workflow and principle of the fluorometric DPP-IV inhibition assay.

Protocol: Fluorometric DPP-IV Inhibition Assay [8]

  • Reagent Preparation:

    • Assay Buffer: Tris-HCl buffer (e.g., 100 mM, pH 7.5) with relevant cofactors if needed.

    • Enzyme: Recombinant human DPP-IV diluted in Assay Buffer to a working concentration.

    • Substrate: Gly-Pro-AMC (Aminomethylcoumarin) stock solution in DMSO, diluted in Assay Buffer to a working concentration (e.g., 100 µM).

    • Inhibitor: Test derivatives at a high screening concentration (e.g., 10 µM).

  • Assay Procedure (96-well black plate):

    • Sample Wells: Add 30 µL Assay Buffer, 10 µL diluted DPP-IV enzyme, and 10 µL of the test derivative.

    • Positive Control (100% activity): Add 30 µL Assay Buffer, 10 µL diluted DPP-IV, and 10 µL of vehicle (DMSO).

    • Negative Control (Background): Add 40 µL Assay Buffer and 10 µL of vehicle.

    • Pre-incubate the plate for 10 minutes at 37°C.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of the substrate solution to all wells.

    • Incubate for 30 minutes at 37°C, protected from light.

    • Read the fluorescence on a plate reader with excitation at ~360 nm and emission at ~460 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percent inhibition using the formula: % Inhibition = (1 - (Fluorescence_Sample / Fluorescence_PositiveControl)) * 100

Part III: Validating Hits with Secondary Assays

Compounds that meet the hit criteria in primary screens (e.g., >50% inhibition or MIC below a certain threshold) must be validated. This phase confirms the activity, determines potency, and begins to explore the mechanism of action.

Dose-Response Analysis for Potency (IC₅₀)

Causality: A single-point screen is prone to false positives. A dose-response curve confirms the compound's activity and quantifies its potency (IC₅₀), which is essential for comparing compounds and establishing a structure-activity relationship (SAR).

Protocol: IC₅₀ Determination

  • Compound Preparation: For each confirmed hit, prepare a 10-point, three-fold serial dilution series in DMSO.

  • Assay Execution: Perform the primary assay (e.g., the DPP-IV inhibition assay) using the full dilution series of the compound.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration.

    • Plot percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration at which 50% of the enzymatic activity is inhibited).

Data Presentation: Hit Compound Potency

Compound IDPrimary Screen (% Inh @ 10µM)IC₅₀ (µM)
Derivative-00778%1.2
Derivative-01592%0.45
Derivative-02165%5.8
Diprotin A (Control)98%0.15
Mechanism of Action (MoA): Enzyme Kinetics

Causality: For enzyme inhibitors, understanding how they inhibit the enzyme (their MoA) is critical for lead optimization. Kinetic studies can distinguish between competitive, non-competitive, and other modes of inhibition, providing insight into whether the compound binds to the enzyme's active site or an allosteric site.[9]

Inhibition_Modes cluster_comp Competitive Inhibition cluster_noncomp Non-Competitive Inhibition E Enzyme (E) ES ES Complex E->ES +S EI EI Complex E->EI +I S Substrate (S) I Inhibitor (I) P Product (P) ES->E +P ESI ESI Complex E_nc Enzyme (E) ES_nc ES Complex E_nc->ES_nc +S EI_nc EI Complex E_nc->EI_nc +I S_nc Substrate (S) I_nc Inhibitor (I) P_nc Product (P) ES_nc->E_nc +P ESI_nc ESI Complex ES_nc->ESI_nc +I EI_nc->ESI_nc +S

Caption: Simplified diagrams of competitive and non-competitive enzyme inhibition.

Protocol: Enzyme Kinetic Analysis

  • Vary Substrate Concentration: Set up the enzyme assay with a fixed concentration of the inhibitor (e.g., at its IC₅₀) and a range of substrate concentrations (typically from 0.2x to 5x the substrate's Kₘ value).

  • Measure Initial Velocities: Measure the reaction rate (velocity) at each substrate concentration in the presence and absence of the inhibitor.

  • Data Analysis: Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]).

    • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Kₘ increases).

    • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Kₘ is unchanged).

    • Uncompetitive Inhibition: Lines are parallel.

Part IV: Advancing Leads Through Optimization

With validated, potent hits characterized by a known MoA, the focus shifts to improving their drug-like properties. This involves iterative chemical synthesis guided by SAR and early assessment of absorption, distribution, metabolism, and excretion (ADME) properties.

Structure-Activity Relationship (SAR) Analysis

The data from dose-response and selectivity assays are the foundation of SAR. By comparing the potency of structurally related derivatives, one can deduce which chemical modifications enhance activity. For example, studies on pyrrolidine amide derivatives as NAAA inhibitors revealed that small lipophilic substituents at the 3-phenyl position were preferable for optimal potency.[9] This insight directly informs the next round of synthesis.

In Vitro ADME & Selectivity Profiling

Causality: A potent compound is useless if it is rapidly metabolized or toxic. Early in vitro ADME profiling helps to de-risk candidates before committing to expensive in vivo studies.

  • Selectivity: It is crucial to test hits against closely related targets to ensure they are not acting non-specifically. For a DPP-IV inhibitor, this would involve screening against other serine proteases like DPP-8 and DPP-9. For an antibacterial, this means testing against a panel of human cell lines to assess cytotoxicity.

  • Metabolic Stability: Incubating the compound with liver microsomes and measuring its disappearance over time provides an early indication of its metabolic fate.[11]

  • Solubility and Permeability: Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) can predict passive diffusion across the gut wall and the blood-brain barrier.

By integrating these biological screening strategies in a logical, tiered fashion, researchers can effectively navigate the complexities of drug discovery and unlock the full therapeutic potential of this compound derivatives.

References

The Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Pyrrolidines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidine ring is a cornerstone of modern medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active natural products.[1][2][3] Its non-planar, sp³-rich structure provides an ideal framework for exploring three-dimensional chemical space, a critical factor in designing potent and selective therapeutics.[4][5][[“]] This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of contemporary strategies for the discovery and synthesis of novel pyrrolidine scaffolds. We will delve into the mechanistic underpinnings of key synthetic methodologies, offer field-proven insights into experimental design, and provide detailed, validated protocols for the construction of these valuable heterocyclic motifs.

The Strategic Importance of the Pyrrolidine Scaffold in Drug Discovery

The five-membered saturated nitrogen heterocycle, pyrrolidine, is one of the most prevalent scaffolds in pharmaceutical science.[1][4] Its significance stems from several key features:

  • Stereochemical Richness: The pyrrolidine ring can possess multiple stereocenters, allowing for the fine-tuning of a molecule's spatial orientation to achieve optimal interactions with biological targets.[4][5]

  • Physicochemical Properties: The nitrogen atom can act as a hydrogen bond acceptor and its basicity can be modulated to influence properties like solubility and cell permeability, which are crucial for ADME/Tox profiles.[4]

  • Structural Versatility: The pyrrolidine core can be readily functionalized at various positions, enabling the generation of diverse compound libraries for high-throughput screening.

The prevalence of this scaffold is evident in a wide range of therapeutic areas, including antiviral, anticancer, anti-inflammatory, and central nervous system (CNS) agents.[1][3]

Core Synthetic Strategies for Pyrrolidine Scaffolds

The construction of the pyrrolidine ring can be approached through several powerful and versatile synthetic strategies. The choice of method is often dictated by the desired substitution pattern, stereochemical outcome, and the availability of starting materials.

[3+2] Cycloaddition Reactions: The Power of Azomethine Ylides

The 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile (typically an alkene) is a highly efficient and atom-economical method for constructing the pyrrolidine ring.[2][4][7] This reaction can generate multiple stereocenters in a single, often highly stereoselective, step.[7]

Causality of Experimental Choice: This method is particularly favored for its ability to rapidly build molecular complexity. The regio- and stereoselectivity of the reaction can be controlled by the nature of the dipole, the dipolarophile, and the catalyst.[4][8] The in-situ generation of the azomethine ylide, often from the condensation of an α-amino acid and an aldehyde or ketone, is a common and practical approach.[8][9]

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha-amino_acid α-Amino Acid azomethine_ylide Azomethine Ylide (1,3-Dipole) alpha-amino_acid->azomethine_ylide Condensation (in situ generation) aldehyde Aldehyde/Ketone aldehyde->azomethine_ylide alkene Alkene (Dipolarophile) pyrrolidine Substituted Pyrrolidine alkene->pyrrolidine azomethine_ylide->pyrrolidine [3+2] Cycloaddition

Caption: General workflow for pyrrolidine synthesis via [3+2] cycloaddition.

Self-Validating System: The success of a [3+2] cycloaddition is validated through rigorous characterization of the product. 1D and 2D NMR spectroscopy (COSY, HSQC, HMBC) is crucial for confirming the regiochemistry and relative stereochemistry of the cycloadduct.[10] Chiral HPLC or SFC is employed to determine the enantiomeric excess in asymmetric variants.

Multicomponent Reactions (MCRs): Efficiency in a Single Pot

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, have emerged as a powerful tool for generating pyrrolidine libraries.[11][12] MCRs are highly convergent and adhere to the principles of green chemistry by minimizing waste and purification steps.[11][12]

Causality of Experimental Choice: MCRs are the go-to strategy for creating diverse libraries of complex molecules from simple starting materials in a time- and resource-efficient manner.[13][14] The reaction conditions can often be tuned to favor the formation of specific isomers.

A prominent example is the TiCl₄-catalyzed multicomponent reaction of a phenyldihydrofuran, an N-tosyl imino ester, and a silane reagent to afford highly substituted pyrrolidines with excellent diastereoselectivity.[13]

Organocatalysis: Metal-Free Asymmetric Synthesis

The rise of asymmetric organocatalysis has revolutionized the synthesis of chiral pyrrolidines.[15][16] Proline and its derivatives are particularly effective catalysts for a variety of transformations that lead to enantioenriched pyrrolidine scaffolds.[15][16] These catalysts operate via enamine or iminium ion activation modes.

Causality of Experimental Choice: Organocatalysis is an attractive alternative to metal-based catalysis as it avoids the use of potentially toxic and expensive metals.[17] The reactions are often performed under mild conditions with high enantioselectivities. A key advantage is the ready availability of chiral organocatalysts from the chiral pool.[15]

G cluster_workflow Organocatalytic Cascade Reaction reactants N-Tosyl aminomethyl enone + α-Cyano-α,β-unsaturated ketone cascade Asymmetric Cascade Reaction (e.g., Michael-Michael) reactants->cascade catalyst Chiral Amino-Squaramide Catalyst catalyst->cascade 10 mol% product Highly Substituted Chiral Pyrrolidine cascade->product

Caption: Workflow for organocatalytic synthesis of substituted pyrrolidines.

An example is the asymmetric cascade reaction between N-tosyl aminomethyl enones and trans-α-cyano-α,β-unsaturated ketones, catalyzed by a cinchonidine-derived amino-squaramide, to produce highly substituted pyrrolidines with a quaternary stereocenter in high enantioselectivity.[18]

Transition-Metal Catalysis: Novel Bond Formations

Transition metals, such as palladium, rhodium, iridium, and copper, catalyze a wide array of transformations for pyrrolidine synthesis.[19][20][21] These methods include intramolecular C-H amination, arylative cyclization, and domino reactions.[20][21][22]

Causality of Experimental Choice: Transition-metal catalysis enables the use of otherwise unreactive starting materials and allows for novel bond constructions that are not accessible through other means. For instance, the direct amination of C(sp³)–H bonds is a highly attractive and atom-economical route to pyrrolidines.[20]

Data Presentation: Comparison of Catalytic Systems for Pyrrolidine Synthesis

Catalytic SystemReaction TypeKey AdvantagesRepresentative YieldsRef.
Iridium Reductive Azomethine Ylide GenerationMild conditions, broad substrate scope60-95%[23]
Copper Intramolecular C-H AminationHigh regio- and chemoselectivity70-90%[20]
Ruthenium/Copper Domino Dehydrogenation/CyclizationUse of simple starting materials, aerobic conditions50-89%[22][24]
Organocatalyst Asymmetric CascadeMetal-free, high enantioselectivity80-99%[18]

Experimental Protocols: A Validated Approach

Protocol: Stereoselective Synthesis of a Spirooxindole-Pyrrolidine via [3+2] Cycloaddition

This protocol is adapted from a reported three-component 1,3-dipolar cycloaddition reaction.[10]

Materials:

  • Isatin (1.0 mmol)

  • Sarcosine (1.0 mmol)

  • 5-Arylidene-1,3-thiazolidine-2,4-dione (1.0 mmol)

  • Ethanol (5 mL)

  • L-proline functionalized manganese ferrite nanorod catalyst (4 mol%)[10]

Procedure:

  • To a 10 mL round-bottomed flask, add isatin (1.0 mmol), sarcosine (1.0 mmol), and the 5-arylidene-1,3-thiazolidine-2,4-dione (1.0 mmol).

  • Add ethanol (5 mL) to the flask.

  • Add the magnetic nanorod catalyst (4 mol%).

  • Stir the reaction mixture at 100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and separate the magnetic catalyst using an external magnet.

  • Wash the catalyst with ethanol and water, then dry under vacuum for reuse.[10]

  • Evaporate the solvent from the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired spirooxindole-pyrrolidine.

Self-Validation: The structure and stereochemistry of the product should be confirmed by ¹H NMR, ¹³C NMR, and 2D NMR techniques (COSY, HSQC, HMBC). The high diastereoselectivity reported for this method should be verified by the presence of a single set of signals in the NMR spectra.[10]

Future Perspectives and Conclusion

The development of novel synthetic methodologies for constructing pyrrolidine scaffolds continues to be a vibrant area of research. Future efforts will likely focus on:

  • C-H Functionalization: The direct and selective functionalization of C-H bonds remains a major goal, offering the most atom-economical route to derivatized pyrrolidines.[25][26][27][28]

  • Photoredox Catalysis: Light-mediated reactions are enabling new transformations under mild conditions.[29]

  • Biocatalysis: The use of enzymes for asymmetric pyrrolidine synthesis offers unparalleled stereoselectivity and environmentally benign reaction conditions.[30]

References

Stereoisomers of 1-Methylpyrrolidin-3-amine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, present in numerous natural products and synthetic pharmaceuticals.[1][2] Its non-planar, saturated structure allows for a three-dimensional exploration of chemical space, a critical aspect in modern drug design.[1] This guide focuses on the stereoisomers of a specific pyrrolidine derivative, 1-Methylpyrrolidin-3-amine, providing an in-depth analysis of their synthesis, separation, characterization, and pharmacological significance. Understanding the distinct properties and behaviors of the (R) and (S) enantiomers is paramount for researchers and drug development professionals aiming to design potent, selective, and safe therapeutic agents. The stereochemistry of the pyrrolidine ring is often a determining factor for biological activity.[3]

Introduction: The Significance of Chirality in Pyrrolidine Scaffolds

The five-membered pyrrolidine ring is a privileged structure in drug discovery, featured in over 20 FDA-approved drugs.[4] Its sp³-hybridized carbons contribute to the stereochemistry of the molecule, allowing for precise spatial arrangements of substituents that can dictate interactions with biological targets.[1] The non-planarity of the ring, often described as "pseudorotation," further enhances its ability to present functional groups in diverse three-dimensional orientations.[1]

This compound possesses a single chiral center at the C3 position, giving rise to two enantiomers: (R)-1-Methylpyrrolidin-3-amine and (S)-1-Methylpyrrolidin-3-amine. As with most chiral molecules, these enantiomers can exhibit vastly different pharmacological and toxicological profiles due to their distinct interactions with chiral biological macromolecules like enzymes and receptors.[5] Therefore, the ability to synthesize, separate, and characterize each enantiomer in its pure form is a critical capability in any drug discovery program utilizing this scaffold.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₅H₁₂N₂[6][7]
Molecular Weight100.16 g/mol [6][7]
Boiling Point140 °C (742 Torr)[8]
Density0.933 g/cm³ (Predicted)[9]
pKa9.82 (Predicted)[8]
CAS Numbers
Racemic Mixture13220-27-4[7][9][10][11][12]
(R)-1-Methylpyrrolidin-3-amine457097-75-5[13]
(S)-1-Methylpyrrolidin-3-amine214357-95-6[6]

Stereoselective Synthesis Strategies

The generation of enantiomerically pure this compound is a key challenge. Several strategies can be employed, broadly categorized into asymmetric synthesis from achiral precursors or the use of chiral starting materials.

Asymmetric Synthesis from Achiral Precursors

Developing a stereoselective process from the ground up offers significant advantages in terms of cost and scalability. One common approach involves the asymmetric reduction of a prochiral ketone, such as 1-methylpyrrolidin-3-one.

Protocol: Asymmetric Reductive Amination of 1-Methylpyrrolidin-3-one

This protocol is a conceptual illustration of a common synthetic strategy.

  • Reaction Setup : In a nitrogen-purged reactor, dissolve 1-methylpyrrolidin-3-one hydrochloride in a suitable solvent like methanol.[3]

  • Catalyst Preparation : Prepare a solution of a chiral catalyst, for instance, a transition metal complex with a chiral ligand (e.g., a Ru-BINAP system).

  • Reductive Amination : Add the catalyst solution to the reactor, followed by an ammonia source (e.g., ammonium formate). Pressurize the reactor with hydrogen gas.

  • Reaction Monitoring : Monitor the reaction progress by techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the starting material.

  • Workup and Purification : Upon completion, quench the reaction, filter the catalyst, and extract the product. Purify the resulting chiral amine by distillation or column chromatography.

The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity.

Synthesis from Chiral Pool Starting Materials

An alternative and often more straightforward approach is to utilize readily available chiral building blocks. For instance, chiral precursors like (R)- or (S)-3-hydroxypyrrolidine can be converted to the desired amine.

Protocol: Synthesis from (R)-3-Hydroxypyrrolidine
  • N-Methylation : React (R)-3-hydroxypyrrolidine with formaldehyde in the presence of a reducing agent (e.g., hydrogen gas and a palladium on carbon catalyst) to yield (R)-1-methylpyrrolidin-3-ol.[14]

  • Hydroxyl to Amine Conversion : Convert the hydroxyl group to a leaving group (e.g., a tosylate or mesylate).

  • Amination : Displace the leaving group with an amine source (e.g., ammonia or a protected amine equivalent) via an SN2 reaction, which proceeds with inversion of configuration to yield (S)-1-Methylpyrrolidin-3-amine.

Synthesis_from_Chiral_Pool Start (R)-3-Hydroxypyrrolidine Step1 N-Methylation (Formaldehyde, H₂, Pd/C) Start->Step1 Intermediate (R)-1-Methylpyrrolidin-3-ol Step1->Intermediate Step2 Activation of OH (e.g., Tosyl Chloride) Intermediate->Step2 Activated_Intermediate (R)-1-Methyl-3-tosyloxypyrrolidine Step2->Activated_Intermediate Step3 Amination (SN2) (e.g., NH₃) Activated_Intermediate->Step3 Product (S)-1-Methylpyrrolidin-3-amine Step3->Product

Chiral Separation and Resolution

For instances where a racemic mixture of this compound is synthesized, efficient methods for separating the enantiomers are essential.

Chiral High-Performance Liquid Chromatography (HPLC)

Direct separation of enantiomers can be achieved using HPLC with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating a wide range of chiral compounds, including amines.[15][16]

Protocol: Analytical Chiral HPLC Separation
  • Column Selection : Choose an appropriate polysaccharide-based chiral column (e.g., Chiralcel® OD-H).[17]

  • Mobile Phase Preparation : Prepare a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of a basic additive like triethylamine (TEA) to improve peak shape for basic analytes.[17]

  • System Equilibration : Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Sample Injection : Inject a solution of racemic this compound.

  • Detection and Analysis : Monitor the elution of the enantiomers using a UV detector. The two enantiomers will elute at different retention times, allowing for their quantification.[15]

Diastereomeric Salt Crystallization

A classical and scalable method for chiral resolution involves the formation of diastereomeric salts. This technique leverages the different physical properties (e.g., solubility) of diastereomers.

Protocol: Resolution via Diastereomeric Salt Crystallization
  • Resolving Agent Selection : Choose a chiral acid (e.g., (R)-(-)-Mandelic acid or tartaric acid) to react with the racemic amine.[15]

  • Salt Formation : Dissolve the racemic this compound in a suitable solvent (e.g., ethanol) and add the chiral resolving agent.

  • Crystallization : Allow the solution to cool, inducing the crystallization of one of the diastereomeric salts, which will be less soluble.

  • Isolation and Liberation : Isolate the crystals by filtration. Then, treat the isolated salt with a base to liberate the enantiomerically enriched free amine.

  • Enantiomeric Purity Assessment : Determine the enantiomeric excess of the resolved amine using a suitable analytical technique like chiral HPLC.

Chiral_Separation_Workflow cluster_hplc Chiral HPLC cluster_crystallization Diastereomeric Salt Crystallization hplc_start Racemic Amine hplc_process Inject on Chiral Column hplc_start->hplc_process hplc_result Separated (R) and (S) Enantiomer Peaks hplc_process->hplc_result xtal_start Racemic Amine xtal_step1 Add Chiral Acid xtal_start->xtal_step1 xtal_step2 Crystallize Less Soluble Diastereomer xtal_step1->xtal_step2 xtal_step3 Filter and Liberate Free Amine xtal_step2->xtal_step3 xtal_result Enantiomerically Enriched Amine xtal_step3->xtal_result

Characterization and Determination of Enantiomeric Excess

Accurate determination of enantiomeric purity is a cornerstone of chiral drug development.

Chiral Chromatography

As mentioned for separation, chiral HPLC and GC are the gold standards for determining enantiomeric excess (ee). By integrating the peak areas of the two enantiomers, the ee can be calculated using the formula:

ee (%) = [([R] - [S]) / ([R] + [S])] x 100 (or vice versa)

Spectroscopic Methods

While chromatography is definitive, spectroscopic methods can offer rapid screening capabilities.

  • Circular Dichroism (CD) Spectroscopy : This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is unique for each enantiomer and can be used to determine ee, often after derivatization to create a chromophore.[18][19]

  • Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents : In the presence of a chiral shift reagent, the NMR signals of the two enantiomers can be resolved, allowing for their relative quantification.

Protocol: Rapid ee Determination via Fluorescence Assay

Recent advancements have led to high-throughput methods for determining the ee of chiral amines.

  • Assay Principle : A fluorescence-based assay can be developed where a chiral amine of unknown ee is reacted with a chiral diol and 2-formylphenylboronic acid.[20][21][22]

  • Diastereomer Formation : This self-assembly process forms two diastereomeric iminoboronates.[20][21][22]

  • Fluorescence Measurement : The two diastereomers exhibit different fluorescence intensities. By measuring the fluorescence, the ratio of the diastereomers, and thus the ee of the original amine, can be accurately determined.[20][21][22] This method can achieve high accuracy with errors of only 1-2%.[20][21]

Pharmacological Significance and Applications

The pyrrolidine scaffold is a key component in a multitude of biologically active compounds, targeting a wide range of diseases. The specific stereochemistry at the C3 position of this compound can profoundly influence its binding affinity and functional activity at a given biological target.

For example, in the development of histamine H3 receptor inverse agonists for promoting wakefulness, derivatives of (R)-2-methylpyrrolidine were explored.[23] Similarly, the (S)-enantiomer of 3-aminopyrrolidine has been investigated as a scaffold for dual inhibitors of Abl and PI3K kinases in cancer therapy.[24]

The orientation of substituents on the pyrrolidine ring is critical. For instance, a 3-R-methylpyrrolidine substituent was found to promote a pure estrogen receptor α antagonist profile, which is beneficial for the treatment of breast cancer.[1] This highlights the necessity of evaluating both enantiomers of this compound in any drug discovery campaign to identify the eutomer (the more active enantiomer) and the distomer (the less active or inactive enantiomer).

Conclusion

The stereoisomers of this compound represent a valuable pair of building blocks for medicinal chemistry. Their distinct three-dimensional structures necessitate a stereocontrolled approach to their synthesis and a rigorous methodology for their separation and characterization. For drug development professionals, a comprehensive understanding of the techniques outlined in this guide is crucial for harnessing the full potential of these chiral scaffolds. The ability to isolate and study the (R) and (S) enantiomers independently is fundamental to developing safer and more effective medicines, ultimately leading to drug candidates with optimized potency, selectivity, and pharmacokinetic properties.

References

The Thermodynamic Stability of N-Methylated Pyrrolidines: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract: The pyrrolidine ring is a ubiquitous scaffold in pharmaceuticals and natural products. The conformational preferences of this five-membered ring system, particularly when N-methylated, are a critical determinant of molecular shape, and thus biological activity and pharmacokinetic properties. This guide provides a detailed exploration of the thermodynamic stability of N-methylated pyrrolidines, synthesizing fundamental principles of stereochemistry with practical methodologies. We will dissect the intricate balance of steric and stereoelectronic forces that govern the conformational landscape of these heterocycles, offering researchers and drug development professionals a framework for understanding and predicting their behavior.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone of medicinal chemistry, most notably as the core structure of the amino acid proline. Its incorporation into peptides and small molecule drugs imparts significant conformational rigidity compared to acyclic analogues. N-methylation, the addition of a methyl group to the ring's nitrogen atom, is a common chemical modification in drug design. This seemingly simple modification introduces profound changes to the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and, most importantly, its three-dimensional structure.

Understanding the thermodynamic stability of different N-methylated pyrrolidine conformers is not merely an academic exercise. The preferred conformation dictates how a molecule presents its pharmacophoric features to a biological target, such as a receptor binding pocket or an enzyme active site. A shift in conformational equilibrium can dramatically alter binding affinity and efficacy. This guide will delve into the factors controlling this equilibrium and the state-of-the-art methods used to analyze it.

The Conformational Landscape of the Pyrrolidine Ring

Unlike the well-defined chair conformation of cyclohexane, the five-membered pyrrolidine ring is highly flexible and exists as a dynamic equilibrium of non-planar conformations known as "puckers". This puckering relieves the torsional strain that would exist in a planar structure. The two most significant low-energy conformations are the Envelope (C_s symmetry) and the Twist (C_2 symmetry) .

  • Envelope (E): Four of the ring atoms are coplanar, while the fifth is out of the plane, resembling an open envelope flap. The out-of-plane atom can be either a carbon or the nitrogen.

  • Twist (T): Two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms. This conformation possesses a C2 axis of symmetry.

The energy barrier between these puckered forms is very low, typically around 2-4 kcal/mol, allowing for rapid interconversion at room temperature. The specific substitution pattern on the ring determines which conformation is thermodynamically more stable.

Caption: The pseudorotational pathway of the pyrrolidine ring.

The Influence of N-Methylation

The introduction of a methyl group on the nitrogen atom adds two new, crucial conformational considerations that dictate the overall thermodynamic stability: nitrogen inversion and stereoelectronic effects .

Nitrogen Inversion

The nitrogen atom in N-methylpyrrolidine is sp³-hybridized and pyramidal. It can undergo a low-energy process called pyramidal inversion, where the methyl group and the nitrogen lone pair rapidly flip their positions. This creates two distinct invertomers. The position of the N-methyl group relative to the ring substituents becomes a key factor in determining the lowest energy conformer. NMR spectroscopy is a powerful tool for studying this process; in some cases, the inversion is slow enough on the NMR timescale to allow for the observation of distinct signals for each invertomer[1].

References

A Technical Guide to the Solubility and Solvent Compatibility of 1-Methylpyrrolidin-3-amine for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methylpyrrolidin-3-amine (CAS: 13220-27-4, Formula: C₅H₁₂N₂, MW: 100.16 g/mol ) is a versatile bifunctional molecule featuring a saturated N-methylpyrrolidine ring and a primary amine substituent.[1][2] Its unique structure, combining both a tertiary and a primary amine, makes it a valuable building block in medicinal chemistry and the synthesis of complex organic molecules. Understanding its solubility and compatibility with various solvent systems is paramount for its effective use in reaction design, purification processes, formulation, and analytical method development. This guide provides an in-depth analysis of its solubility profile, grounded in its physicochemical properties, and offers practical guidance for its handling in a laboratory setting.

Physicochemical Properties & Structural Analysis: The Foundation of Solubility

The solubility behavior of this compound is dictated by its molecular structure. Key features include:

  • Dual Amine Functionality: The presence of both a primary amine (-NH₂) and a tertiary amine (N-CH₃) within a small five-membered ring imparts significant polarity to the molecule.

  • Hydrogen Bonding: The primary amine group is a potent hydrogen bond donor and acceptor, while the tertiary amine nitrogen acts as a hydrogen bond acceptor. This capability allows for strong intermolecular interactions with polar protic solvents.[3]

  • Basicity: With a predicted pKa of approximately 9.82, this compound is a moderately strong base.[4] This basicity is a critical determinant of its solubility in aqueous systems, as it readily protonates in acidic media to form highly polar, water-soluble ammonium salts.

  • Molecular Size: The compound has a relatively small and compact structure with a low molecular weight, which generally favors solubility.[1][2]

These structural attributes collectively suggest a high affinity for polar solvents, particularly those capable of hydrogen bonding.

Comprehensive Solubility Profile

While extensive quantitative solubility data is not widely published, a reliable qualitative profile can be established based on fundamental chemical principles like "like dissolves like" and the compound's structural features.[5]

Table 1: Predicted Solubility of this compound in Common Laboratory Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolMiscible / Highly SolubleStrong hydrogen bonding interactions between the compound's amine groups and the solvent's hydroxyl groups dominate, leading to excellent solvation.
Aqueous Acidic 5% Hydrochloric Acid, 5% Acetic AcidHighly SolubleAs a base, the compound is protonated to form a water-soluble ammonium salt, drastically increasing its aqueous solubility.
Polar Aprotic DMSO, DMF, AcetonitrileSolubleFavorable dipole-dipole interactions between the polar amine functionalities and the polar aprotic solvent lead to good solubility.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerately to Sparingly SolubleThese solvents are less polar and lack hydrogen bond donating ability, resulting in weaker interactions and reduced solubility compared to alcohols or water.
Halogenated Dichloromethane (DCM), ChloroformSolubleThe compound's polarity is sufficient for good solubility in these moderately polar solvents, which are common reaction media.
Nonpolar Hexanes, TolueneSparingly Soluble to InsolubleThe significant polarity mismatch and lack of favorable intermolecular forces between the polar amine and the nonpolar solvent result in poor solubility.[5]

Solvent Compatibility and Stability Considerations

Beyond simple solubility, the chemical compatibility and stability of this compound in solution are crucial for experimental success and sample integrity.

  • Oxidative Stability: Amines, particularly in solution, can be susceptible to air oxidation, which may lead to discoloration and the formation of impurities over time.[6] For applications requiring high purity, it is advisable to use solvents that have been degassed with an inert gas like nitrogen or argon.

  • Hygroscopicity: Due to its polar nature and hydrogen bonding capacity, the compound may be hygroscopic. It should be handled and stored in a manner that minimizes exposure to atmospheric moisture.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, which can react exothermically and degrade the compound. While soluble in acids, this is a chemical reaction forming a salt; strong acids should be handled with care due to the exothermic nature of the neutralization reaction.[7]

  • Storage of Solutions: For long-term storage, solutions should be kept in tightly sealed containers, preferably under an inert atmosphere (e.g., argon or nitrogen), and stored at recommended refrigerated temperatures (2–8 °C) to minimize degradation.[4]

Workflow for Solvent Selection

Choosing the optimal solvent system is application-dependent. The following workflow provides a logical decision-making process for researchers.

G cluster_input Define Application cluster_paths Solvent Selection Pathways cluster_solvents Solvent Choice & Rationale start Application Goal reaction Organic Synthesis start->reaction Reaction Medium? purification Purification start->purification Isolating Product? analysis Analytical Sample Prep start->analysis Characterization? polar_aprotic Polar Aprotic (DCM, THF, MeCN) Rationale: Good reactant solubility reaction->polar_aprotic extraction Aqueous Acid / Organic (e.g., 1M HCl / DCM) Rationale: Liquid-liquid extraction purification->extraction chromatography Chromatography (e.g., MeOH / DCM) Rationale: Differential partitioning purification->chromatography nmr Deuterated Solvents (CDCl3, D2O, DMSO-d6) Rationale: Signal clarity, solubility analysis->nmr

Caption: Decision workflow for selecting an appropriate solvent system.

Experimental Protocol: Gravimetric Solubility Determination

This protocol provides a reliable, self-validating method for quantitatively determining the solubility of this compound in a specific solvent at a controlled temperature.

Objective: To determine the solubility (in mg/mL or mol/L) of this compound in a chosen solvent.

Materials:

  • This compound (≥97% purity)

  • Selected solvent (analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Temperature-controlled shaker or stir plate

  • Vials with screw caps (e.g., 4 mL)

  • Micropipettes

  • Syringe filters (0.22 µm, compatible with solvent)

  • Pre-weighed glass vials for evaporation

Procedure:

  • Solvent Dispensing: Add a precise volume (e.g., 2.00 mL) of the selected solvent to a 4 mL vial.

  • Equilibration: Place the vial in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C) and allow it to equilibrate for at least 30 minutes.

  • Solute Addition: Add a small, weighed amount of this compound to the vial. Cap the vial, vortex briefly, and place it back in the shaker.

  • Saturation: Continue adding small, known amounts of the amine until a small quantity of undissolved liquid/solid is observed. This ensures a saturated solution.

  • Equilibration of Saturated Solution: Allow the heterogeneous mixture to shake vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached. Check for the continued presence of undissolved solute.

  • Sample Clarification: Remove the vial from the shaker and let it stand for 1 hour at the same controlled temperature to allow excess solute to settle.

  • Aliquot Withdrawal: Carefully withdraw a precise aliquot (e.g., 1.00 mL) from the clear supernatant using a micropipette. To ensure no undissolved material is transferred, it is best practice to pass this aliquot through a syringe filter into a pre-weighed (tared) glass vial.

  • Solvent Evaporation: Remove the solvent from the tared vial under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight is achieved.

  • Final Weighing: Accurately weigh the vial containing the dried residue.

  • Calculation:

    • Mass of residue (mg) = (Final vial weight) - (Tared vial weight)

    • Solubility (mg/mL) = Mass of residue (mg) / Volume of aliquot (mL)

Conclusion

This compound is a highly polar molecule with excellent solubility in polar protic and aprotic solvents. Its basicity allows for facile solubilization in acidic aqueous media, a property that is highly advantageous for purification via extraction. Conversely, it exhibits poor solubility in nonpolar solvents. When preparing solutions, researchers must consider the compound's potential for oxidative degradation and its hygroscopic nature, employing best practices such as the use of inert atmospheres and dry solvents for sensitive applications. The provided guidelines and protocols serve as a robust framework for scientists and drug development professionals to effectively utilize this versatile building block in their research endeavors.

References

potential pharmacological profile of 1-Methylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Pharmacological Profile of 1-Methylpyrrolidin-3-amine

Executive Summary

This compound is a small, chiral molecule featuring a saturated N-methylpyrrolidine ring, a common scaffold in numerous biologically active compounds and FDA-approved drugs.[1][2] While direct pharmacological data on this specific compound is sparse in public literature, its structural motifs suggest a high potential for interaction with various biological targets, particularly within the central nervous system (CNS). This guide synthesizes information from related compounds and established medicinal chemistry principles to construct a potential pharmacological profile for this compound. We will explore its chemical properties, propose plausible synthetic routes, and hypothesize its primary biological targets. Crucially, this document provides a comprehensive, step-by-step experimental workflow for researchers to systematically characterize its bioactivity, from initial in vitro screening to preliminary ADME-Tox profiling. The insights and protocols herein are designed to serve as a foundational resource for drug discovery professionals aiming to investigate the therapeutic potential of this and related pyrrolidine derivatives.

Introduction to this compound: A Privileged Scaffold

The pyrrolidine ring is a five-membered saturated heterocycle that is a cornerstone of medicinal chemistry.[2] Its non-planar, sp3-hybridized nature provides three-dimensional diversity, which is highly advantageous for exploring pharmacophore space and achieving target selectivity.[3] This scaffold is present in natural alkaloids like nicotine and in a wide array of synthetic drugs with diverse therapeutic applications, including antiviral, anti-inflammatory, and anticancer agents.[2][4]

This compound (C5H12N2) incorporates two key features onto this privileged core: a tertiary amine within the ring (the N-methyl group) and a primary amine at the 3-position.[5][6] This dual-amine structure suggests a high likelihood of forming multiple interactions with biological targets, particularly through hydrogen bonding and ionic interactions.

Chemical Identity and Physicochemical Properties

A foundational understanding begins with the molecule's basic properties, which are critical for designing experiments, formulating the compound, and predicting its physiological behavior.

PropertyValueSource
IUPAC Name This compound[5]
CAS Number 13220-27-4[5][7]
Molecular Formula C5H12N2[5][6]
Molecular Weight 100.16 g/mol [5][6]
Appearance Colorless to light yellow liquid[7]
Boiling Point ~140 °C (at 742 Torr)[7]
Predicted pKa 9.82 ± 0.40[7]
SMILES CN1CCC(N)C1[5]

Synthetic Strategies: From Precursor to Target Compound

The availability of a robust and scalable synthetic route is paramount for any drug discovery program. While this compound is commercially available, understanding its synthesis provides context for analog generation and process optimization.[5][6] A highly efficient and common strategy for synthesizing amines is through the reductive amination of a ketone precursor.

Proposed Synthetic Workflow: Reductive Amination

This approach utilizes the readily available precursor, 1-Methylpyrrolidin-3-one, and converts the ketone to the desired primary amine. The causality behind this choice lies in its high efficiency and the mild conditions often employed, which preserve the integrity of the pyrrolidine ring.

G start Start: 1-Methylpyrrolidin-3-one reaction Reaction Vessel (Stir at room temperature) start->reaction 1. Add ketone to solvent reagents Ammonium Acetate (NH4OAc) Sodium Cyanoborohydride (NaBH3CN) Methanol (MeOH) reagents->reaction 2. Add reagents quench Quench Reaction (e.g., add dilute HCl) reaction->quench 3. After reaction completion (TLC) extraction Work-up & Extraction (e.g., basify with NaOH, extract with DCM) quench->extraction purification Purification (Distillation or Column Chromatography) extraction->purification product Product: this compound purification->product

Caption: Proposed workflow for the synthesis of this compound via reductive amination.

Detailed Experimental Protocol

This protocol is a self-validating system; progress is monitored at key steps (e.g., TLC, NMR) to ensure the reaction is proceeding as expected before moving to the next stage.

  • Reaction Setup: To a solution of 1-Methylpyrrolidin-3-one (1.0 eq) in methanol (MeOH, ~0.2 M) in a round-bottom flask, add ammonium acetate (NH₄OAc, ~7-10 eq). Stir the mixture at room temperature for 30 minutes.

  • Reduction: Add sodium cyanoborohydride (NaBH₃CN, ~1.5 eq) portion-wise to the stirring solution.

    • Causality: NaBH₃CN is chosen as it is a mild reducing agent that selectively reduces the iminium intermediate formed in situ without reducing the starting ketone.

  • Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Quenching & Solvent Removal: Carefully add dilute hydrochloric acid (1 M HCl) to quench any remaining reducing agent until the solution is acidic (pH ~2). Concentrate the mixture under reduced pressure to remove the methanol.

  • Work-up: Basify the aqueous residue to pH >12 with aqueous sodium hydroxide (6 M NaOH).

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or chloroform (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude amine by vacuum distillation or flash column chromatography to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Predicted Pharmacological Profile: A Target-Based Hypothesis

Given the absence of direct pharmacological data, we can formulate hypotheses based on structural analogy to well-characterized pharmacophores.

Structural Analogy to Nicotine and Nicotinic Acetylcholine Receptors (nAChRs)

The N-methylpyrrolidine ring is a critical component of nicotine, the primary agonist of nicotinic acetylcholine receptors.[8] These ligand-gated ion channels are widely distributed in the CNS and periphery and are implicated in cognitive function, reward, and addiction.[8]

  • Hypothesis: this compound may act as a ligand for nAChRs. The protonatable tertiary amine in the ring mimics the corresponding group in nicotine, which is crucial for binding. The additional primary amine at the 3-position could modulate binding affinity and subtype selectivity compared to nicotine.

G ligand This compound (Hypothesized Ligand) receptor Nicotinic Acetylcholine Receptor (nAChR) ligand->receptor Binds channel Ion Channel Opening (Na+, Ca2+ influx) receptor->channel Activates depolarization Membrane Depolarization channel->depolarization release Neurotransmitter Release (Dopamine, Acetylcholine, etc.) depolarization->release effect Downstream Cellular Effects (e.g., changes in gene expression, neuronal excitability) release->effect G compound Test Compound: This compound binding Primary Screen: Radioligand Binding Assays (e.g., CEREP Panel) compound->binding hit_id Hit Identification (Ki < 1µM) binding->hit_id Analyze Data functional Secondary Screen: Functional Assays selectivity Selectivity Profiling (Test against related targets) functional->selectivity Characterize Hits hit_id->functional Confirm Activity sar Structure-Activity Relationship (SAR) Studies selectivity->sar lead_opt Lead Optimization sar->lead_opt

References

Methodological & Application

1-Methylpyrrolidin-3-amine as a chiral auxiliary in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of (R/S)-1-Methylpyrrolidin-3-amine as a chiral catalyst in asymmetric synthesis, designed for researchers, scientists, and drug development professionals.

Introduction: The Role of Chiral Pyrrolidines in Asymmetric Catalysis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the biological activity of a molecule is often exclusive to a single stereoisomer. Chiral pyrrolidine derivatives have emerged as a privileged class of organocatalysts, capable of inducing high levels of stereoselectivity in a variety of carbon-carbon bond-forming reactions. This field was revolutionized by the use of the simple amino acid L-proline, which demonstrated the power of enamine catalysis to mimic the function of Class I aldolase enzymes.

While proline and its C-2 substituted derivatives, such as diarylprolinol silyl ethers, are extensively documented, the potential of other pyrrolidine scaffolds remains an area of active exploration. (R/S)-1-Methylpyrrolidin-3-amine is a valuable chiral building block featuring a rigid pyrrolidine ring with stereogenic centers and two distinct amine functionalities: a tertiary amine (N-1) and a secondary amine (N-3).[1] This structure presents a unique platform for asymmetric catalysis. Although less documented as a catalyst than its proline-based cousins, its structural features suggest significant potential in reactions proceeding through chiral enamine or iminium ion intermediates.

This guide provides a technical overview and representative protocols for leveraging (R/S)-1-Methylpyrrolidin-3-amine as a chiral organocatalyst in asymmetric aldol and Michael additions. The methodologies presented are based on established principles of enamine catalysis and serve as a robust starting point for reaction development and optimization.

Principle of Asymmetric Induction: Enamine Catalysis

The primary mechanism by which 1-methylpyrrolidin-3-amine induces chirality is through the formation of a transient, chiral enamine intermediate with a prochiral ketone or aldehyde.[2] The catalytic cycle can be understood in three key stages:

  • Enamine Formation: The secondary amine at the C-3 position of the catalyst condenses with a carbonyl substrate (e.g., a ketone) to form a chiral enamine. This step shifts the reactivity of the substrate, transforming the electrophilic carbonyl carbon into a nucleophilic α-carbon.

  • Stereoselective C-C Bond Formation: The rigid, sterically defined environment of the pyrrolidine ring dictates the facial selectivity of the enamine's attack on an electrophile (e.g., an aldehyde in an aldol reaction or a Michael acceptor). The N-methyl group and the stereochemistry at C-3 create a conformational bias, effectively shielding one face of the enamine nucleophile and directing the electrophile to approach from the less hindered side.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by water present in the reaction medium, releasing the chiral product and regenerating the this compound catalyst to re-enter the cycle.

This process allows for the catalytic transfer of chirality from the amine to the final product with high fidelity.

Catalytic_Cycle cluster_cycle Catalytic Cycle Ketone Prochiral Ketone Enamine Chiral Enamine Intermediate Ketone->Enamine + Catalyst - H₂O note1 Catalyst and substrate form the key intermediate. Catalyst_In (R)-1-Methyl- pyrrolidin-3-amine Iminium Iminium Ion Intermediate Enamine->Iminium + Electrophile (E+) (Stereoselective Attack) Product Chiral Product Iminium->Product + H₂O Catalyst_Out (R)-1-Methyl- pyrrolidin-3-amine note2 Chiral scaffold directs the C-C bond formation. Product->Catalyst_Out - Catalyst note3 Hydrolysis releases product and regenerates catalyst.

Figure 1: General catalytic cycle for an asymmetric reaction mediated by (R)-1-methylpyrrolidin-3-amine via a chiral enamine intermediate.

Application Note 1: Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful method for constructing chiral β-hydroxy carbonyl compounds, which are prevalent motifs in natural products and pharmaceuticals. Chiral secondary amines are excellent catalysts for this transformation, proceeding via the enamine mechanism described above.[3][4]

Protocol: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

Disclaimer: This protocol is a generalized procedure adapted from well-established methods for similar chiral secondary amine organocatalysts.[4][5] Optimization of catalyst loading, solvent, temperature, and additives may be necessary for achieving optimal results with (R)-1-methylpyrrolidin-3-amine.

Materials:

  • (R)-1-Methylpyrrolidin-3-amine (CAS: 457097-75-5)

  • 4-Nitrobenzaldehyde

  • Cyclohexanone (freshly distilled)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Hydrochloric Acid (HCl), 1M solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (brine) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add 4-nitrobenzaldehyde (1.0 mmol, 151.1 mg).

  • Addition of Reagents: Add anhydrous DMSO (4.0 mL), followed by freshly distilled cyclohexanone (10.0 mmol, 1.04 mL, 10 equivalents). Stir the mixture until the aldehyde is completely dissolved.

  • Catalyst Addition: Add (R)-1-methylpyrrolidin-3-amine (0.1 mmol, 11.4 mg, 10 mol%).

  • Reaction: Stir the reaction mixture vigorously at room temperature (approx. 20-25°C).

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexane:EtOAc eluent system. The reaction is typically complete within 24-48 hours.

  • Quenching and Workup:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing 20 mL of 1M HCl (aq) and 20 mL of EtOAc.

    • Shake the funnel and separate the layers. The aqueous layer will contain the protonated amine catalyst.

    • Extract the aqueous layer with EtOAc (2 x 20 mL).

    • Combine all organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: Hexane/EtOAc gradient, e.g., from 9:1 to 3:1) to yield the desired aldol product as a mixture of anti and syn diastereomers.

Expected Outcomes & Characterization

The product should be characterized to determine its yield, diastereomeric ratio (dr), and enantiomeric excess (ee).

  • Yield: Determined by mass after purification.

  • Diastereomeric Ratio (dr): Determined by ¹H NMR analysis of the crude or purified product by integrating characteristic signals for the anti and syn isomers.

  • Enantiomeric Excess (ee): Determined by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralpak AD-H or OD-H column) and a mobile phase of Hexane/Isopropanol.

Table 1. Representative Outcomes for Asymmetric Aldol Reactions *

AldehydeKetoneCatalyst Loading (mol%)Time (h)Yield (%)dr (anti:syn)ee (anti, %)
4-NitrobenzaldehydeCyclohexanone10 - 2024-4875 - 95>95:590 - 99
4-BromobenzaldehydeCyclohexanone10 - 2036-7270 - 90>95:590 - 98
BenzaldehydeCyclohexanone10 - 2048-9660 - 8590:1085 - 95
4-NitrobenzaldehydeAcetone20 - 3048-9650 - 70N/A60 - 80

*Data is representative of results achieved with related chiral pyrrolidine-based catalysts and serves as a benchmark for optimization.[6][4]

Application Note 2: Asymmetric Michael Addition

The Michael or conjugate addition is a fundamental C-C bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound.[7] Using this compound as a catalyst allows for the highly enantioselective addition of ketones and aldehydes to acceptors like nitroolefins, yielding valuable chiral γ-nitro carbonyl compounds.

Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

Disclaimer: This protocol is a generalized procedure adapted from methods for similar chiral amine organocatalysts.[8] Optimization is recommended.

Materials:

  • (R)-1-Methylpyrrolidin-3-amine

  • trans-β-Nitrostyrene

  • Cyclohexanone (freshly distilled)

  • Anhydrous Chloroform (CHCl₃) or Toluene

  • Trifluoroacetic acid (TFA) or Benzoic Acid (as an optional co-catalyst)

  • Standard workup reagents as listed in the Aldol protocol.

Procedure:

  • Reaction Setup: To a dry vial with a stir bar, add trans-β-nitrostyrene (0.5 mmol, 74.6 mg).

  • Addition of Reagents: Add anhydrous CHCl₃ (1.0 mL) and cyclohexanone (2.0 mmol, 0.21 mL, 4 equivalents).

  • Catalyst Addition: Add (R)-1-methylpyrrolidin-3-amine (0.1 mmol, 11.4 mg, 20 mol%). If using an acidic additive, it can be added at this stage (e.g., 10 mol%).

  • Reaction: Stir the mixture at 4°C. The lower temperature often improves stereoselectivity.

  • Monitoring: Monitor the reaction by TLC (eluent: 4:1 Hexane:EtOAc). The reaction is typically complete in 48-120 hours.

  • Workup and Purification: Follow the same workup and purification procedure (Steps 6-8) as described in the Aldol Reaction protocol. The product is a γ-nitro ketone.

Expected Outcomes & Characterization

The resulting γ-nitro ketone is typically obtained as a mixture of syn and anti diastereomers.

Table 2. Representative Outcomes for Asymmetric Michael Additions *

Michael DonorMichael AcceptorCatalyst Loading (mol%)Temp (°C)Yield (%)dr (syn:anti)ee (syn, %)
Cyclohexanoneβ-Nitrostyrene20480 - 99>95:590 - 99
Acetoneβ-Nitrostyrene20RT75 - 95N/A85 - 97
Propanalβ-Nitrostyrene20070 - 9090:10>95
Cyclohexanone2-Cyclohexen-1-one20RT60 - 8585:1580 - 95

*Data is representative of results achieved with related chiral pyrrolidine-based catalysts and serves as a benchmark for optimization.[9][10]

Catalyst Recovery and Workflow

A key advantage of using amine organocatalysts is their straightforward removal from the reaction mixture via a simple acid-base extraction. The tertiary and secondary amines in this compound are basic and are readily protonated by aqueous acid, rendering them highly water-soluble and allowing for their separation from the neutral organic product.

Workflow cluster_recovery Catalyst Recovery Setup 1. Reaction Setup (Substrates, Solvent, Catalyst) Reaction 2. Stir at Defined Temp. (Monitor by TLC) Setup->Reaction Quench 3. Quench Reaction (Pour into EtOAc / 1M HCl) Reaction->Quench Extract 4. Liquid-Liquid Extraction Quench->Extract Dry 5. Dry Organic Layer (Anhydrous MgSO₄) Extract->Dry Aqueous Aqueous Layer (Contains Protonated Catalyst) Extract->Aqueous Separate Layers Concentrate 6. Concentrate in vacuo Dry->Concentrate Purify 7. Flash Chromatography Concentrate->Purify Analyze 8. Characterize Product (NMR, HPLC, Mass Spec) Purify->Analyze Basify Basify with NaOH Aqueous->Basify Extract_Cat Extract with CH₂Cl₂ Basify->Extract_Cat Recovered Recovered Catalyst Extract_Cat->Recovered

Figure 2: General experimental workflow for an asymmetric reaction using this compound, including the catalyst recovery steps.

References

Application Notes and Protocols for Enantioselective Synthesis Utilizing (S)-1-Methylpyrrolidin-3-amine as a Chiral Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the C3-Substituted Chiral Pyrrolidine Scaffold

The pyrrolidine ring is a privileged chiral scaffold in the field of asymmetric organocatalysis, with L-proline and its C2-substituted derivatives being the most prominent examples.[1] These catalysts have revolutionized the enantioselective synthesis of complex molecules by providing an environmentally benign alternative to metal-based catalysts. This application note explores the untapped potential of (S)-1-Methylpyrrolidin-3-amine, a less conventional yet highly valuable chiral building block. Unlike the well-trodden path of C2-functionalized pyrrolidines, the C3-amino substitution offers a unique stereochemical environment.

This guide provides a forward-looking perspective, detailing the synthesis of novel bifunctional organocatalysts derived from (S)-1-Methylpyrrolidin-3-amine and providing detailed protocols for their application in cornerstone asymmetric transformations. The methodologies herein are built upon established principles of organocatalysis, providing a robust framework for researchers, scientists, and drug development professionals to leverage this unique chiral amine in their synthetic endeavors.

Part 1: Catalyst Design and Synthesis from (S)-1-Methylpyrrolidin-3-amine

The core strategy involves leveraging the secondary amine at the C3 position of (S)-1-Methylpyrrolidin-3-amine to construct bifunctional organocatalysts. This design integrates the pyrrolidine's established ability to form chiral enamine or iminium ion intermediates with a hydrogen-bond-donating moiety (thiourea or squaramide). This dual activation mechanism is a hallmark of highly effective organocatalysts, enabling simultaneous activation of both the nucleophile and the electrophile within a well-defined chiral pocket.

Synthesis of a Novel Bifunctional Thiourea Organocatalyst

Bifunctional thiourea catalysts are powerful tools in asymmetric synthesis.[2] The thiourea group acts as a potent hydrogen-bond donor, activating the electrophile, while the tertiary amine of the pyrrolidine ring activates the carbonyl compound.

Protocol 1: Synthesis of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-methylpyrrolidin-3-yl)thiourea

  • Materials:

    • (S)-1-Methylpyrrolidin-3-amine

    • 3,5-Bis(trifluoromethyl)phenyl isothiocyanate

    • Anhydrous Dichloromethane (DCM)

    • Inert atmosphere (Nitrogen or Argon)

    • Standard glassware for organic synthesis

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add (S)-1-Methylpyrrolidin-3-amine (1.0 eq).

    • Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration).

    • To this stirring solution, add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

    • Upon completion, remove the solvent under reduced pressure.

    • The resulting crude product can often be used without further purification. If necessary, purify by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield the pure bifunctional thiourea catalyst.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product S_Amine (S)-1-Methylpyrrolidin-3-amine R_Step1 Dissolve in Anhydrous DCM Stir at Room Temperature S_Amine->R_Step1 S_Iso 3,5-Bis(trifluoromethyl)phenyl isothiocyanate S_Iso->R_Step1 P_Catalyst Bifunctional Thiourea Catalyst R_Step1->P_Catalyst

Caption: Workflow for the synthesis of a novel thiourea organocatalyst.

Synthesis of a Novel Bifunctional Squaramide Organocatalyst

Squaramides are another class of exceptional hydrogen-bond donors, often exhibiting superior catalytic activity due to the unique geometry and acidity of their N-H protons.[3][4] The synthesis is modular, allowing for the facile creation of diverse catalysts.

Protocol 2: Synthesis of a (S)-1-Methylpyrrolidin-3-yl Squaramide Catalyst

  • Materials:

    • (S)-1-Methylpyrrolidin-3-amine

    • Dimethyl squarate

    • A second amine (e.g., (R)-1-phenylethylamine for creating a diastereomeric catalyst)

    • Anhydrous Methanol (MeOH) or Dichloromethane (DCM)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • Step A: Monosubstitution. To a solution of dimethyl squarate (1.1 eq) in anhydrous MeOH, add the second amine (e.g., (R)-1-phenylethylamine, 1.0 eq).

    • Stir the mixture at room temperature for 24-48 hours. A precipitate of the monosubstituted squaramide ester will form.

    • Isolate the intermediate solid by filtration and wash with cold MeOH.

    • Step B: Disubstitution. To a stirred solution of the isolated intermediate from Step A (1.0 eq) in anhydrous MeOH, add (S)-1-Methylpyrrolidin-3-amine (1.05 eq) at room temperature.

    • Stir the reaction for an additional 48 hours. Monitor by TLC for the consumption of the intermediate.

    • Upon completion, a white precipitate of the final squaramide catalyst should form. Filter the solid, wash with cold MeOH, and dry under vacuum to obtain the desired catalyst. If the product is soluble, concentrate the reaction mixture and purify by flash column chromatography.

G cluster_start Starting Materials cluster_steps Reaction Steps cluster_product Product S_Squarate Dimethyl Squarate R_Step1 Step A: Monosubstitution (MeOH, RT, 24-48h) S_Squarate->R_Step1 S_Amine1 Chiral Primary Amine (e.g., (R)-1-phenylethylamine) S_Amine1->R_Step1 S_Amine2 (S)-1-Methylpyrrolidin-3-amine R_Step2 Step B: Disubstitution (MeOH, RT, 48h) S_Amine2->R_Step2 R_Intermediate Monosubstituted Intermediate R_Step1->R_Intermediate R_Intermediate->R_Step2 P_Catalyst Bifunctional Squaramide Catalyst R_Step2->P_Catalyst

Caption: Two-step workflow for the synthesis of a novel squaramide catalyst.

Part 2: Application in Asymmetric Michael Addition

The asymmetric Michael addition of carbonyl compounds to nitroolefins is a powerful C-C bond-forming reaction, yielding versatile γ-nitro carbonyl compounds. The bifunctional catalysts derived from (S)-1-Methylpyrrolidin-3-amine are ideally suited for this transformation.

Mechanistic Rationale: Stereocontrol via Dual Activation

The catalytic cycle proceeds through a dual activation mechanism. The tertiary amine of the pyrrolidine scaffold reacts with the ketone (nucleophile) to form a chiral enamine intermediate. Simultaneously, the thiourea or squaramide moiety activates the nitroolefin (electrophile) via hydrogen bonding. This brings the two reactants into close proximity within a highly organized, chiral transition state. The steric bulk of the catalyst's framework shields one face of the enamine, directing the nitroolefin to attack from the less hindered face, thus establishing the stereochemistry of the product.

G Catalyst Chiral Bifunctional Catalyst (Cat-H) Activated_Nitroolefin H-Bond Activated Nitroolefin Catalyst->Activated_Nitroolefin H-Bonding Ketone Ketone Enamine Chiral Enamine Intermediate Ketone->Enamine + Cat-H - H₂O Transition_State Organized Transition State (Stereocontrol) Enamine->Transition_State Nitroolefin Nitroolefin Nitroolefin->Activated_Nitroolefin Activated_Nitroolefin->Transition_State Iminium Iminium Ion Intermediate Transition_State->Iminium Product γ-Nitro Ketone (Chiral Product) Iminium->Product + H₂O Product->Catalyst - Cat-H (Catalyst Turnover) Water H₂O

Caption: Catalytic cycle for the asymmetric Michael addition.

Experimental Protocol

Protocol 3: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

  • Materials:

    • Bifunctional catalyst from Protocol 1 or 2 (5-10 mol%)

    • Cyclohexanone (2.0 eq)

    • trans-β-Nitrostyrene (1.0 eq)

    • Anhydrous solvent (e.g., Toluene, DCM, or neat)

    • Acidic co-catalyst (optional, e.g., benzoic acid, 5 mol%)

  • Procedure:

    • To a vial, add the bifunctional catalyst (0.05 mmol, 10 mol%) and trans-β-nitrostyrene (0.5 mmol, 1.0 eq).

    • Add the solvent (1.0 mL). If running neat, omit the solvent.

    • Add cyclohexanone (1.0 mmol, 2.0 eq).

    • Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C).

    • Monitor the reaction by TLC. The reaction is typically complete within 24-72 hours.

    • Upon completion, concentrate the mixture under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the Michael adduct.

    • Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

Expected Performance Data

Based on analogous pyrrolidine-based thiourea and squaramide catalysts, high yields and stereoselectivities are anticipated.[5]

Catalyst TypeSolventTemp (°C)Time (h)Yield (%)dr (syn:anti)ee (%) (syn)
ThioureaTolueneRT48>90>95:5>95
SquaramideTolueneRT24>95>99:1>99
ThioureaNeatRT72>90>95:5>92
SquaramideNeatRT48>95>99:1>98

Note: This table presents expected data based on the performance of structurally similar catalysts. Actual results may vary and require optimization.

Part 3: Application in Asymmetric Aldol Reaction

The direct asymmetric aldol reaction is a fundamental method for constructing β-hydroxy carbonyl compounds, which are prevalent motifs in natural products and pharmaceuticals. The proposed bifunctional catalysts are expected to show excellent performance in this transformation as well.

Mechanistic Rationale: Enamine-Mediated Stereocontrol

Similar to the Michael addition, the reaction proceeds via an enamine intermediate formed from the ketone and the catalyst's pyrrolidine nitrogen.[1] The key difference lies in the electrophile, which is an aldehyde. The hydrogen-bonding moiety of the catalyst (thiourea or squaramide) activates the aldehyde, bringing it into the chiral environment created by the enamine. The catalyst's structure then dictates the facial selectivity of the enamine's attack on the activated aldehyde, controlling the formation of the new stereocenters.

Experimental Protocol

Protocol 4: Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde

  • Materials:

    • Bifunctional catalyst from Protocol 1 or 2 (10-20 mol%)

    • 4-Nitrobenzaldehyde (1.0 eq)

    • Acetone (serves as reactant and solvent)

    • Optional co-solvent (e.g., DMSO if needed for solubility)

  • Procedure:

    • To a vial, add the bifunctional catalyst (0.1 mmol, 10 mol%) and 4-nitrobenzaldehyde (1.0 mmol, 1.0 eq).

    • Add acetone (5.0 mL).

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction by TLC until the aldehyde is consumed (typically 24-48 hours).

    • Upon completion, remove the excess acetone under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure aldol adduct.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Expected Performance Data

The performance is benchmarked against known prolinamide and thiourea catalysts, which show good to excellent enantioselectivities in aldol reactions.[1][4]

Catalyst TypeSolventTemp (°C)Time (h)Yield (%)ee (%)
ThioureaAcetoneRT48>85>80
SquaramideAcetoneRT36>90>90
ThioureaAcetone/DMSORT48>85>85
SquaramideAcetone/DMSORT36>90>95

Note: This table presents expected data based on the performance of structurally similar catalysts. Actual results may vary and require optimization.

Conclusion

(S)-1-Methylpyrrolidin-3-amine represents a promising, yet underutilized, chiral building block for the development of next-generation organocatalysts. By functionalizing the C3-amino group to create bifunctional thiourea and squaramide derivatives, it is possible to construct powerful catalysts for key asymmetric transformations. The protocols detailed in this guide provide a robust starting point for synthesizing these novel catalysts and applying them to the enantioselective Michael addition and aldol reactions. The unique stereoelectronic properties conferred by the C3-substitution pattern offer exciting opportunities for achieving high levels of stereocontrol and expanding the toolkit available to synthetic chemists in academia and industry.

References

Application Notes & Protocols: The Role of the 1-Methylpyrrolidin-3-amine Scaffold in Organocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrrolidine Scaffold

The pyrrolidine ring system stands as one of the most successful and versatile structural motifs in the field of asymmetric organocatalysis.[1] Its prominence began with the discovery that the natural amino acid L-proline could catalyze intermolecular aldol reactions with significant enantioselectivity, a landmark that helped establish modern organocatalysis as a third pillar of asymmetric synthesis alongside biocatalysis and metal catalysis.[2] The power of the pyrrolidine scaffold lies in its ability to form chiral enamine intermediates with carbonyl compounds, providing a reliable mechanism for stereocontrol.[3][4]

This guide focuses on the catalytic potential of the 1-Methylpyrrolidin-3-amine scaffold. This molecule, also known as 3-Amino-1-methylpyrrolidine[5], possesses a unique combination of structural features:

  • A chiral center at the C3 position.

  • A tertiary amine integrated within the pyrrolidine ring.

  • A primary exocyclic amine at the C3 position.

While this compound itself is not extensively documented as a standalone catalyst, its structure is emblematic of two highly effective classes of organocatalysts: chiral pyrrolidines and chiral diamines . This document will, therefore, explore the fundamental principles and applications of this structural motif by examining established protocols and mechanisms from closely related and well-characterized catalyst systems. Our objective is to provide researchers with the foundational knowledge and practical methodologies required to leverage this scaffold in the development of novel catalytic transformations.

Section 1: The Chiral Diamine Motif in Asymmetric Michael Additions

Expertise & Experience: The Principle of Dual Activation

The 1,2-diamine structural unit, present in this compound (considering the relative positions of the ring nitrogen and the exocyclic amine), is a cornerstone of bifunctional organocatalysis. In many asymmetric transformations, particularly the Michael addition, chiral diamine derivatives operate through a "dual activation" mechanism.[6] This strategy involves the simultaneous activation of both the nucleophile (Michael donor) and the electrophile (Michael acceptor) by different functional groups on the same catalyst molecule.

Typically, the primary amine of the catalyst condenses with a ketone or aldehyde donor to form a nucleophilic enamine. Concurrently, another functional group on the catalyst, often a second amine or a hydrogen-bond donor like a thiourea moiety, interacts with and activates the electrophile (e.g., a nitroalkene) via hydrogen bonding.[7] This formation of a highly organized, ternary transition state is the key to achieving high levels of stereocontrol.

Application Note: Asymmetric Michael Addition of Ketones to Nitroalkenes

The conjugate addition of carbon nucleophiles to α,β-unsaturated compounds, or the Michael addition, is a paramount carbon-carbon bond-forming reaction in synthetic chemistry.[8] The enantioselective variant, catalyzed by small organic molecules, provides a direct route to chiral γ-nitro carbonyl compounds, which are versatile precursors for synthesizing biologically active molecules and complex natural products. Chiral primary-secondary diamines and their derivatives have proven to be exceptionally effective catalysts for this transformation, affording products with excellent yields and enantioselectivities under mild conditions.[9][10]

Visualization: General Mechanism of Diamine-Catalyzed Michael Addition

G cluster_cycle Catalytic Cycle Cat Chiral Diamine Catalyst (Cat-NH2) Enamine Chiral Enamine Intermediate Cat->Enamine + Ketone - H₂O Ketone Ketone (Michael Donor) Ketone->Enamine H2O_out H₂O TS Ternary Transition State (H-Bonding Activation) Enamine->TS + Nitroalkene Nitroalkene Nitroalkene (Michael Acceptor) Nitroalkene->TS H-bond activation Iminium Iminium Ion Intermediate TS->Iminium C-C Bond Formation Product_bound Product-Catalyst Complex Iminium->Product_bound + H₂O (Hydrolysis) Product_bound->Cat - Product Product γ-Nitro Ketone (Chiral Product) Product_bound->Product H2O_in H₂O H2O_in->Iminium

Caption: Enamine-based activation pathway in a diamine-catalyzed Michael addition.

Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

This protocol is adapted from methodologies employing bifunctional thiourea-diamine catalysts, which exemplify the dual activation principle relevant to the this compound scaffold.[6]

Materials:

  • (R,R)-1,2-Diphenylethylenediamine (DPEN)-derived thiourea catalyst (10 mol%)

  • Cyclohexanone (1.2 equiv.)

  • trans-β-Nitrostyrene (1.0 equiv., 0.2 mmol)

  • 4-Nitrophenol (10 mol%)

  • Toluene (solvent, 1.0 M)

  • Deionized Water (co-solvent, 10% v/v)

Procedure:

  • Catalyst Preparation: To a clean, dry 4 mL vial equipped with a magnetic stir bar, add the DPEN-derived thiourea catalyst (0.02 mmol) and 4-nitrophenol (0.02 mmol).

  • Solvent and Reagents: Add toluene (0.2 mL) and deionized water (20 µL) to the vial. Stir the mixture at room temperature for 5 minutes to ensure dissolution and pre-activation.

  • Addition of Nucleophile: Add cyclohexanone (0.24 mmol, ~25 µL) to the reaction mixture.

  • Initiation of Reaction: Add trans-β-nitrostyrene (0.2 mmol, 29.8 mg). Seal the vial and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 24-48 hours.

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the chiral γ-nitro ketone product.

  • Analysis: Determine the yield, diastereomeric ratio (dr) by ¹H NMR spectroscopy, and enantiomeric excess (ee) by chiral HPLC analysis.

Causality Behind Experimental Choices:

  • Catalyst: The thiourea moiety acts as a potent hydrogen-bond donor, activating the nitro group of the electrophile. The diamine backbone provides the chiral environment and the site for enamine formation.[6]

  • Co-catalyst (4-Nitrophenol): The acidic additive can facilitate both enamine formation and the final hydrolysis of the iminium ion, often accelerating the reaction rate.

  • Solvent System (Toluene/Water): While many organocatalytic reactions are run under anhydrous conditions, the presence of a small amount of water can sometimes be beneficial, potentially by aiding in the proton transfer steps of the catalytic cycle or improving catalyst solubility.[7]

Table 1: Representative Data for Asymmetric Michael Additions

Michael Donor Michael Acceptor Catalyst Loading (mol%) Yield (%) dr (syn/anti) ee (syn, %) Reference
Cyclohexanone β-Nitrostyrene 10 95 >95:5 98 [6]
Acetone β-Nitrostyrene 10 92 - 94 [9]

| Cyclopentanone| (E)-Nitropent-1-ene | 10 | 99 | 92:8 | 99 |[6] |

Section 2: The Pyrrolidine Scaffold in Aldol Reactions

Expertise & Experience: Enamine Catalysis and Stereocontrol

The classic role of the pyrrolidine ring in organocatalysis, derived from L-proline, is to facilitate reactions via an enamine intermediate.[2] The secondary amine of the catalyst reacts with a donor aldehyde or ketone, forming a chiral, nucleophilic enamine. The stereochemistry of the pyrrolidine ring effectively shields one face of the enamine, directing the approach of an electrophile to the opposite face and thereby controlling the stereochemical outcome of the reaction.

A Note on the N-Methyl Group: In this compound, the ring nitrogen is tertiary and cannot form an enamine. However, the exocyclic primary amine is perfectly capable of acting as the enamine-forming group. In this scenario, the chiral pyrrolidine ring would function as a stereodirecting auxiliary, a concept successfully employed in catalysts like N-substituted-N-(2-pyrrolidinylmethyl)amines.[11] These catalysts, structurally analogous to our target scaffold, are highly effective in mediating asymmetric aldol reactions, often in the presence of a Brønsted acid co-catalyst.[11]

Application Note: The Asymmetric Intramolecular Aldol Reaction

The intramolecular aldol reaction is a powerful method for constructing cyclic systems, such as the Wieland-Miescher ketone, a key intermediate in steroid synthesis.[11] The use of chiral amine organocatalysts in this transformation, known as the Hajos-Parrish-Eder-Sauer-Wiechert reaction, represents a landmark in asymmetric catalysis. Catalysts based on the pyrrolidine scaffold can induce high levels of enantioselectivity, demonstrating the robust stereocontrol exerted by the chiral ring system.

Visualization: Workflow for an Asymmetric Aldol Reaction

AldolWorkflow Start Start: Triketone Substrate Step1 1. Add Pyrrolidine-based Catalyst & Acid Co-catalyst in Solvent (e.g., DMF) Start->Step1 Step2 2. Stir at Room Temp. (Enamine Formation & Cyclization) Step1->Step2 Step3 3. Monitor by TLC/LC-MS Step2->Step3 Step4 4. Aqueous Workup & Extraction Step3->Step4 Step5 5. Purification (Column Chromatography) Step4->Step5 End End: Chiral Enone Product (e.g., Wieland-Miescher Ketone) Step5->End

Caption: A typical experimental workflow for an organocatalyzed intramolecular aldol reaction.

Protocol: Synthesis of (R)-Wieland-Miescher Ketone

This protocol is based on methodologies using N-substituted-(2-pyrrolidinylmethyl)amine catalysts, which are structural analogues for catalysis involving the exocyclic amine of the this compound scaffold.[11]

Materials:

  • 2-Methyl-2-(3-oxobutyl)-1,3-cyclohexanedione (Triketone 1) (1.0 equiv.)

  • (S)-N-Benzyl-N-(pyrrolidin-2-ylmethyl)amine (Catalyst 5) (10 mol%)

  • Trifluoroacetic acid (TFA) (10 mol%)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the triketone substrate (1.0 mmol) in anhydrous DMF (5 mL).

  • Catalyst Addition: To the stirred solution, add the chiral amine catalyst (0.1 mmol) followed by trifluoroacetic acid (0.1 mmol, ~7.5 µL).

  • Reaction: Stir the mixture at room temperature for 48-72 hours.

  • Monitoring: Follow the consumption of the starting material by TLC analysis.

  • Quenching and Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing saturated aqueous sodium bicarbonate solution (20 mL) and ethyl acetate (20 mL).

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the (R)-Wieland-Miescher ketone. Determine the enantiomeric excess by chiral HPLC or GC analysis.

Causality Behind Experimental Choices:

  • Catalyst Structure: The pyrrolidine ring provides the chiral environment. The steric bulk of the N-substituent (e.g., benzyl group) plays a critical role in shielding one face of the enamine, thereby enhancing enantioselectivity.[11]

  • Acid Co-catalyst (TFA): The Brønsted acid is crucial. It protonates the enamine, forming an enammonium ion, which can enhance reactivity. It also participates in hydrogen bonding within the transition state, further organizing the assembly and improving stereoselectivity.[11]

  • Solvent (DMF): A polar aprotic solvent like DMF is often used to ensure the solubility of the substrate and the catalyst system.

Section 3: Derivatization and Future Potential

The true potential of this compound for drug development professionals and synthetic chemists may lie in its use as a versatile chiral building block. The presence of two distinct amine functionalities—a tertiary ring amine and a primary exocyclic amine—allows for selective functionalization to create more complex, task-specific organocatalysts.

For example, the primary amine can be readily converted into a thiourea, sulfonamide, or squaramide.[1] These moieties are exceptional hydrogen-bond donors and have been used to construct highly effective bifunctional catalysts for a wide range of asymmetric reactions, including Michael additions, Henry reactions, and Friedel-Crafts alkylations.

Visualization: Conceptual Synthesis of a Bifunctional Catalyst

Derivatization Start This compound (Scaffold) Product Chiral Bifunctional Thiourea-Amine Catalyst Start->Product Reagent + Isothiocyanate (R-NCS) Reagent->Product Application Application in Asymmetric Reactions (e.g., Michael Addition) Product->Application

Caption: Synthetic concept for converting the scaffold into a bifunctional catalyst.

The modular synthesis of such catalysts, starting from a readily available chiral scaffold like this compound, allows for the systematic tuning of steric and electronic properties to optimize performance for a specific chemical transformation.[12][13]

Conclusion

While direct, widespread applications of this compound as a standalone organocatalyst are not yet prevalent in the literature, its core structure embodies the principles of two highly successful catalyst classes. The chiral diamine motif is ideally suited for dual-activation catalysis in reactions like the asymmetric Michael addition, while the pyrrolidine ring is a proven scaffold for enamine-based transformations such as the aldol reaction. By studying the well-established protocols of analogous systems, researchers can gain invaluable insights into how to effectively utilize this scaffold. The greatest promise of this compound likely resides in its role as a modular chiral building block for the rational design of next-generation, bifunctional organocatalysts, opening new avenues for innovation in asymmetric synthesis and drug discovery.

References

The Strategic deployment of 1-Methylpyrrolidin-3-amine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Pyrrolidine Scaffold

In the landscape of contemporary drug discovery, the five-membered saturated nitrogen heterocycle, pyrrolidine, has emerged as a "privileged scaffold." Its prevalence in over twenty FDA-approved drugs underscores its significance. The structural rigidity, chirality, and ability to engage in crucial hydrogen bonding interactions make the pyrrolidine ring a cornerstone in the design of novel therapeutics. This guide focuses on a particularly valuable derivative: 1-Methylpyrrolidin-3-amine . We will delve into its applications, the rationale behind its use, and provide detailed protocols for its incorporation into drug discovery workflows.

Physicochemical Properties and the Rationale for Use in Drug Design

This compound is a chiral, bifunctional molecule possessing both a tertiary amine within the ring and a primary amine at the 3-position. This unique arrangement imparts a set of physicochemical properties that medicinal chemists can strategically leverage.

PropertyValue/DescriptionImplication in Drug Design
Molecular Formula C₅H₁₂N₂Low molecular weight, contributing favorably to Lipinski's Rule of Five.
Molecular Weight 100.16 g/mol Allows for the addition of other functionalities without excessive molecular weight gain.
Basicity (pKa) The tertiary amine has a pKa around 10-11, while the primary amine is around 9-10.The tertiary amine is typically protonated at physiological pH, enhancing aqueous solubility. The primary amine serves as a versatile synthetic handle.
Chirality Exists as (R) and (S) enantiomers.Enables stereospecific interactions with chiral biological targets, potentially leading to improved potency and reduced off-target effects.
Hydrogen Bonding The primary amine is a hydrogen bond donor, while the ring nitrogen can act as a hydrogen bond acceptor.Facilitates strong and specific interactions with protein targets.
Solubility The N-methyl group can enhance solubility. The related solvent, N-methyl-2-pyrrolidone (NMP), is known to significantly improve the solubility of poorly soluble drugs by acting as both a cosolvent and a complexing agent.[1][2][3]The 1-methylpyrrolidin-3-yl moiety can be incorporated to improve the aqueous solubility of a drug candidate, a critical parameter for bioavailability.

The Causality Behind Its Utility: The N-methyl group is not merely a placeholder. It caps a potential hydrogen bond donor site (the secondary amine in an unsubstituted pyrrolidine), which can be advantageous in certain receptor pockets to reduce desolvation penalties. Furthermore, it introduces a basic center that is protonated at physiological pH, often leading to a significant increase in aqueous solubility, a common hurdle in drug development. The primary amine at the 3-position provides a convenient point for chemical modification, allowing for the exploration of structure-activity relationships (SAR).

Applications in Medicinal Chemistry: A Versatile Building Block

While a specific, widely-marketed drug containing the this compound scaffold remains to be identified in the public domain, its utility as a building block in the synthesis of bioactive molecules is well-documented in the scientific and patent literature.

A Scaffold for Diverse Compound Libraries

The bifunctional nature of this compound makes it an ideal starting point for the creation of diverse chemical libraries for high-throughput screening. The primary amine can be readily derivatized through a variety of reactions, including amidation, reductive amination, and sulfonylation, to introduce a wide range of substituents. This allows for the systematic exploration of the chemical space around a core scaffold.

In the Synthesis of Bioactive Molecules

The 3-aminopyrrolidine moiety has been incorporated into a number of potent and selective therapeutic candidates. For instance, derivatives of (3R)-3-aminopyrrolidin-1-yl have been explored in the development of non-covalent inhibitors for the papain-like protease (PLpro) of SARS-CoV-2.[4] In these compounds, the basic aminopyrrolidinyl group can form crucial salt bridge interactions with key residues in the enzyme's active site, such as glutamic acid.[4]

Synthetic Protocols: Harnessing the Reactivity of this compound

The following protocols provide detailed, step-by-step methodologies for two of the most common and critical reactions involving this compound in a medicinal chemistry setting: N-acylation and reductive amination.

Protocol 1: N-Acylation for Amide Bond Formation

This protocol details the coupling of a carboxylic acid to the primary amine of this compound using the common coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Causality of Experimental Choices:

  • HATU: A highly efficient coupling reagent that activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is less prone to racemization compared to carbodiimide-based methods.[5]

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to neutralize the acidic protons in the reaction mixture, facilitating the coupling reaction without competing as a nucleophile.[5]

  • Anhydrous DMF (N,N-Dimethylformamide): A polar aprotic solvent that effectively dissolves the reactants and reagents, and does not interfere with the reaction. The anhydrous nature is crucial to prevent hydrolysis of the activated carboxylic acid intermediate.[5]

Step-by-Step Methodology:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to ensure complete activation of the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent, such as ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Workflow for N-Acylation:

N_Acylation cluster_reactants Reactants cluster_reagents Reagents Carboxylic_Acid Carboxylic Acid Activation Activation Carboxylic_Acid->Activation Amine This compound Coupling Coupling Amine->Coupling HATU HATU HATU->Activation DIPEA DIPEA DIPEA->Activation DMF Anhydrous DMF DMF->Activation Activation->Coupling Activated Intermediate Workup_Purification Workup & Purification Coupling->Workup_Purification Amide_Product Amide Product Workup_Purification->Amide_Product Purified Product

Caption: N-Acylation Workflow.

Protocol 2: Reductive Amination for C-N Bond Formation

This protocol describes the reaction of this compound with an aldehyde or ketone to form a secondary or tertiary amine, respectively, using sodium triacetoxyborohydride (STAB-H) as the reducing agent.

Causality of Experimental Choices:

  • Sodium Triacetoxyborohydride (STAB-H): A mild and selective reducing agent that preferentially reduces the iminium ion formed in situ over the starting carbonyl compound. This allows for a one-pot reaction.[6]

  • Acetic Acid (optional): Can be used as a catalyst to promote the formation of the imine/iminium ion intermediate.

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): Anhydrous aprotic solvents that are compatible with STAB-H and effectively dissolve the reactants.

Step-by-Step Methodology:

  • To a solution of the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in anhydrous DCM, add acetic acid (0.1-1.0 eq, optional).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Workflow for Reductive Amination:

Reductive_Amination cluster_reactants Reactants cluster_reagents Reagents Carbonyl Aldehyde or Ketone Imine_Formation Imine/Iminium Formation Carbonyl->Imine_Formation Amine This compound Amine->Imine_Formation STABH NaBH(OAc)3 Reduction Reduction STABH->Reduction Solvent Anhydrous DCM/DCE Solvent->Imine_Formation Acid Acetic Acid (cat.) Acid->Imine_Formation Imine_Formation->Reduction Iminium Ion Workup_Purification Workup & Purification Reduction->Workup_Purification Amine_Product Secondary/Tertiary Amine Workup_Purification->Amine_Product Purified Product

Caption: Reductive Amination Workflow.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its unique combination of a chiral pyrrolidine core, a basic N-methyl group that can enhance solubility, and a reactive primary amine handle makes it an attractive scaffold for the synthesis of novel drug candidates. The protocols provided herein offer robust and reliable methods for the incorporation of this moiety into diverse molecular architectures. As the quest for new and improved therapeutics continues, the strategic application of such privileged scaffolds will undoubtedly play a pivotal role in the future of drug discovery.

References

protocols for N-methylation of 3-aminopyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Key Protocols for the N-Methylation of 3-Aminopyrrolidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the N-Methyl Moiety

The N-methylated 3-aminopyrrolidine scaffold is a privileged structural motif in modern medicinal chemistry. The introduction of a methyl group to a nitrogen atom can profoundly and beneficially alter the pharmacokinetic and pharmacodynamic properties of a drug candidate. N-methylation often leads to increased metabolic stability by blocking sites of enzymatic degradation, enhanced membrane permeability and oral bioavailability due to increased lipophilicity, and modulated receptor binding affinity by altering the amine's basicity and hydrogen bonding capacity.[1] Consequently, robust and selective protocols for the N-methylation of complex amines like 3-aminopyrrolidine derivatives are critical tools in the drug discovery and development pipeline.

This guide provides an in-depth analysis of three principal methods for the N-methylation of the 3-amino group on the pyrrolidine ring, focusing on substrates where the pyrrolidine nitrogen is protected, a common strategy to ensure chemoselectivity. We will explore direct alkylation on N-Boc protected substrates, the classic Eschweiler-Clarke reaction for exhaustive methylation, and modern reductive amination techniques.

The Chemoselectivity Challenge: Directing Methylation

Unprotected 3-aminopyrrolidine presents a significant chemoselectivity challenge, as it possesses two nucleophilic nitrogen atoms: a secondary amine within the ring and a primary amine at the 3-position. Direct alkylation of the unprotected molecule would likely lead to a complex mixture of products, with methylation occurring at both nitrogens, as well as over-alkylation.

To overcome this, a common and highly effective strategy is the use of a protecting group on the pyrrolidine ring nitrogen. The tert-butyloxycarbonyl (Boc) group is ideal for this purpose. It temporarily masks the reactivity of the ring nitrogen, allowing for selective functionalization of the exocyclic 3-amino group. The protocols detailed below primarily assume the use of an N-Boc-3-aminopyrrolidine starting material to achieve predictable and high-yielding N-methylation at the desired position.

Method 1: Direct Alkylation of N-Boc-3-aminopyrrolidine

This method is a powerful way to achieve mono-methylation. It relies on the deprotonation of the protected amine using a strong, non-nucleophilic base, followed by the introduction of a methylating agent. The use of a Boc-protecting group is key, as it acidifies the N-H proton enough for it to be removed by a base like sodium hydride (NaH).[2]

Causality and Experimental Rationale
  • Base Selection (NaH): Sodium hydride is used to irreversibly deprotonate the nitrogen of the Boc-carbamate. This generates a highly nucleophilic sodium amide salt. The reaction with NaH generates hydrogen gas, driving the reaction forward.[3]

  • Methylating Agent (MeI): Methyl iodide is a highly reactive electrophile, ensuring a rapid SN2 reaction with the generated anion. A slight excess is used to drive the reaction to completion.

  • Solvent (Anhydrous THF): Tetrahydrofuran is an ideal aprotic solvent that dissolves the organic substrate and does not react with the strong base or the intermediate anion.[2] The absence of water is critical to prevent quenching the sodium hydride.

Experimental Protocol: Synthesis of N-Boc-N-methyl-3-aminopyrrolidine
  • Reaction Setup: To a dry, oven-flamed round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add N-Boc-3-aminopyrrolidine (1.0 equiv).

  • Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF, approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. Stir the suspension at 0 °C for 30 minutes.

  • Methylating Agent Addition: Add methyl iodide (MeI, 1.2 equiv) dropwise to the reaction mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-Boc-N-methyl-3-aminopyrrolidine.

Visualization: Direct N-Methylation Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve N-Boc-3-aminopyrrolidine in anhydrous THF cool Cool to 0 °C start->cool add_base Add NaH portion-wise (Deprotonation) cool->add_base add_MeI Add MeI dropwise (Methylation) add_base->add_MeI react Warm to RT, stir 12-16h add_MeI->react quench Quench with sat. aq. NH4Cl react->quench extract Extract with Ethyl Acetate quench->extract purify Purify via Column Chromatography extract->purify end end purify->end Final Product

Caption: Workflow for direct N-methylation of Boc-3-aminopyrrolidine.

Method 2: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly reliable method for the exhaustive N-methylation of primary or secondary amines to form tertiary amines.[4] It utilizes formaldehyde as the carbon source and an excess of formic acid as the reducing agent.[5] A key advantage is that the reaction stops cleanly at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[6]

Causality and Experimental Rationale
  • Mechanism: The reaction proceeds in two stages. First, the primary amine reacts with formaldehyde to form an iminium ion. Second, the formic acid acts as a hydride donor, reducing the iminium ion to the methylated amine while decomposing to carbon dioxide.[7][8] This process repeats to convert the secondary amine intermediate into the final tertiary amine. The release of CO₂ gas makes the reduction step irreversible.[4]

  • Reagent Roles: Formaldehyde provides the methyl group, while formic acid serves as the in-situ reducing agent. Using both in excess ensures the reaction goes to completion.

  • Conditions: The reaction is typically heated to drive the formation of the iminium intermediate and facilitate the hydride transfer.

Experimental Protocol: Synthesis of N,N-dimethyl-3-aminopyrrolidine Derivative
  • Reaction Setup: To a round-bottom flask, add the 3-aminopyrrolidine derivative (e.g., N-Boc-3-aminopyrrolidine) (1.0 equiv).

  • Reagent Addition: Add formic acid (90% aqueous, ~5.0 equiv) followed by formaldehyde (37% aqueous solution, ~5.0 equiv).

  • Heating: Heat the reaction mixture to 80-100 °C and maintain for 4-8 hours. Monitor the reaction by TLC or LC-MS. Caution: CO₂ gas is evolved. Ensure the system is not sealed.

  • Cooling & Basification: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Carefully basify the solution to pH > 11 by the slow addition of aqueous NaOH solution.

  • Work-up: Extract the basic aqueous solution with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N,N-dimethylated product, which can be further purified if necessary.

Visualization: Eschweiler-Clarke Reaction Mechanism

RNH2 R-NH₂ (Primary Amine) Iminium1 [R-N⁺H=CH₂] (Iminium Ion) RNH2->Iminium1 + CH₂O, -H₂O HCHO1 CH₂O RNHMe R-NHCH₃ (Secondary Amine) Iminium1->RNHMe + HCOO⁻ CO2_1 CO₂ HCOOH1 HCOOH HCOOH1->Iminium1 Iminium2 [R-N⁺(CH₃)=CH₂] (Iminium Ion) RNHMe->Iminium2 + CH₂O, -H₂O HCHO2 CH₂O RNMe2 R-N(CH₃)₂ (Tertiary Amine) Iminium2->RNMe2 + HCOO⁻ CO2_2 CO₂ HCOOH2 HCOOH HCOOH2->Iminium2

Caption: Mechanism of the Eschweiler-Clarke reaction.

Method 3: Reductive Amination

Reductive amination is a versatile and widely used one-pot method to form amines from carbonyl compounds. For N-methylation, formaldehyde is reacted with the primary amine to form an intermediate imine (or iminium ion), which is then immediately reduced in situ by a selective reducing agent.[9]

Causality and Experimental Rationale
  • Reducing Agent Selection: Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred. They are mild enough not to reduce the starting aldehyde but are highly effective at reducing the intermediate iminium ion. This selectivity is crucial for the success of the one-pot reaction.

  • pH Control: The reaction is typically run under weakly acidic conditions. The acid catalyzes the formation of the iminium ion by facilitating the dehydration of the hemiaminal intermediate.

  • Chemoselectivity: This method provides excellent control. By using one equivalent of formaldehyde, mono-methylation can often be achieved, while an excess will lead to di-methylation, similar to the Eschweiler-Clarke reaction.

Experimental Protocol: Synthesis of N-methyl-3-aminopyrrolidine Derivative
  • Reaction Setup: To a flask containing the 3-aminopyrrolidine derivative (1.0 equiv) dissolved in a suitable solvent like 1,2-dichloroethane (DCE) or methanol (MeOH), add acetic acid (1.1 equiv).

  • Aldehyde Addition: Add aqueous formaldehyde (37%, 1.1 equiv for mono-methylation, >2.5 equiv for di-methylation). Stir the mixture at room temperature for 1 hour.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise.

  • Reaction: Stir the reaction at room temperature for 12-24 hours until complete by TLC or LC-MS analysis.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Extract the product with DCM (3x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Data Presentation: Comparison of N-Methylation Protocols

FeatureDirect Alkylation (NaH/MeI)Eschweiler-ClarkeReductive Amination (NaBH(OAc)₃)
Primary Outcome Mono-methylationExhaustive di-methylationControlled mono- or di-methylation
Key Reagents NaH, MeIFormaldehyde, Formic AcidFormaldehyde, NaBH(OAc)₃, Acetic Acid
Selectivity Excellent for mono-methylation on protected amines.Excellent for tertiary amine formation; no quaternary salts.[4]Good; outcome controlled by stoichiometry.
Typical Yields Good to ExcellentExcellentGood to Excellent
Advantages High-yielding for mono-methylation.Operationally simple, inexpensive reagents, irreversible.[6]Mild conditions, high functional group tolerance.
Disadvantages Requires strong base and anhydrous conditions; MeI is toxic.High temperatures, strongly acidic conditions, not suitable for mono-methylation.Requires stoichiometric, sometimes expensive, hydride reagent.
Safety Concerns NaH is flammable; MeI is a carcinogen.Corrosive formic acid; CO₂ evolution.Use of chlorinated solvents (DCE).

References

Application Notes & Protocols: The Strategic Use of 1-Methylpyrrolidin-3-amine in the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolidine Scaffold in Modern Drug Discovery

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry.[1] Its prevalence in over 20 FDA-approved drugs is a testament to its utility.[2] Unlike planar aromatic systems, the sp³-hybridized nature of the pyrrolidine ring provides a three-dimensional architecture that allows for a more comprehensive exploration of pharmacophore space, a critical factor in achieving target selectivity and potency.[1][3]

1-Methylpyrrolidin-3-amine, in particular, emerges as a versatile and strategic building block. It offers three key points for diversification: the primary amine at the C3 position, the tertiary amine within the ring, and the chiral center at C3 (if a specific enantiomer is used). The primary amine serves as an excellent nucleophilic handle for a variety of synthetic transformations, allowing for its seamless integration into larger, more complex molecules. This guide provides an in-depth look at the core synthetic applications of this compound and detailed protocols for its use in synthesizing novel chemical entities.

Part 1: Physicochemical Properties and Reactivity Profile

Understanding the inherent properties of this compound is fundamental to its effective deployment in a synthesis campaign. The tertiary amine (pKa ≈ 10-11) is more basic than the primary exocyclic amine (pKa ≈ 9-10), but the primary amine is significantly more nucleophilic and sterically accessible, making it the primary site of reaction for acylations and alkylations.

Table 1: Properties of this compound

PropertyValueSource
CAS Number 13220-27-4[4][5]
Molecular Formula C₅H₁₂N₂[4]
Molecular Weight 100.16 g/mol [4]
IUPAC Name This compound[5]
Boiling Point ~145-150 °C[6]
Appearance Colorless to light yellow liquidN/A

Part 2: Core Synthetic Transformations

Two overwhelmingly common and powerful transformations leverage the nucleophilicity of the C3-primary amine: N-Acylation to form robust amide bonds and Reductive Amination to generate substituted secondary amines.

Synthetic_Utility Start This compound Acyl N-Acylation (e.g., with R-COCl) Start->Acyl Forms Amide Bond RedAm Reductive Amination (e.g., with R'-CHO) Start->RedAm Forms C-N Bond Amide Amide Derivatives Acyl->Amide SubAmine Substituted Amine Derivatives RedAm->SubAmine caption Fig 1. Core synthetic pathways for this compound.

Caption: Fig 1. Core synthetic pathways for this compound.

N-Acylation: Building the Amide Linkage

The formation of an amide bond via N-acylation is one of the most fundamental reactions in medicinal chemistry, forming the backbone of countless pharmaceutical agents.[7] The reaction of this compound with an activated carboxylic acid derivative (e.g., acyl chloride, anhydride) is typically rapid and high-yielding.

Causality Behind Experimental Choices:

  • Acylating Agent: Acyl chlorides are highly reactive and often used for their efficiency. Carboxylic acids can also be used directly with the aid of coupling agents (e.g., HATU, EDC), which is common in peptide synthesis and for sensitive substrates.

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial.[8] Its role is to scavenge the HCl generated during the reaction with an acyl chloride, preventing the protonation and deactivation of the starting amine.

  • Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to avoid side reactions with the acylating agent.

NAcylation_Mechanism cluster_mech N-Acylation Mechanism Amine R'-NH₂ (Nucleophilic Amine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AcylCl R-COCl (Acyl Chloride) AcylCl->Intermediate Product R-CONH-R' (Amide Product) Intermediate->Product Collapse & Loss of Cl⁻ caption Fig 2. General mechanism of N-acylation.

Caption: Fig 2. General mechanism of N-acylation.

Reductive Amination: A Versatile C-N Bond Formation

Reductive amination is a powerful, one-pot method for synthesizing substituted amines from a carbonyl compound (aldehyde or ketone).[9][10] This reaction proceeds via the initial formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[11]

Causality Behind Experimental Choices:

  • Reducing Agent: The choice of reducing agent is critical. It must be mild enough to selectively reduce the iminium ion intermediate without significantly reducing the starting carbonyl compound.[12] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an excellent choice for this purpose due to its reduced reactivity compared to sodium borohydride (NaBH₄).[12] Sodium cyanoborohydride (NaBH₃CN) is another classic choice, particularly effective under slightly acidic conditions that favor iminium ion formation.[12]

  • Solvent & pH: The reaction is often performed in chlorinated solvents like dichloroethane (DCE) or DCM. A small amount of acetic acid is sometimes added to catalyze the formation of the imine intermediate, but the reaction generally proceeds well under neutral conditions.[11]

Reductive_Amination_Pathway Amine R-NH₂ (this compound) Iminium [R'-CH=NHR]⁺ (Iminium Ion Intermediate) Amine->Iminium Carbonyl R'-CHO (Aldehyde) Carbonyl->Iminium Condensation Product R'-CH₂-NHR (Final Amine Product) Iminium->Product Reduction Hydride [H⁻] (e.g., from NaBH(OAc)₃) Hydride->Product caption Fig 3. Pathway of one-pot reductive amination.

Caption: Fig 3. Pathway of one-pot reductive amination.

Part 3: Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times.

Protocol 1: General Procedure for N-Acylation of this compound

This protocol describes the synthesis of an amide derivative, using benzoyl chloride as a representative acylating agent.

Materials:

  • This compound (1.0 eq)

  • Benzoyl Chloride (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)[8]

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Step-by-Step Methodology:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir for 5-10 minutes until the internal temperature reaches 0 °C.

  • Base Addition: Add DIPEA (1.5 eq) to the stirred solution.

  • Acyl Chloride Addition: Add benzoyl chloride (1.1 eq) dropwise to the reaction mixture over 10-15 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel, typically using a gradient of methanol in DCM or ethyl acetate in hexanes, to afford the pure amide product.

Table 2: Representative Substrates for N-Acylation

Acyl Chloride (R-COCl)Expected ProductPotential Application Area
Benzoyl ChlorideN-(1-methylpyrrolidin-3-yl)benzamideGeneral Scaffold
4-Phenylcinnamoyl Chloride(E)-N-(1-methylpyrrolidin-3-yl)-3,4-diphenylacrylamideNAAA Inhibitors[13]
Acetyl ChlorideN-(1-methylpyrrolidin-3-yl)acetamideFragment-based design
Protocol 2: General Procedure for Reductive Amination with this compound

This protocol describes the synthesis of a substituted secondary amine using 4-fluorobenzaldehyde as a representative carbonyl compound.

Materials:

  • This compound (1.0 eq)

  • 4-Fluorobenzaldehyde (1.0 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)[12]

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Step-by-Step Methodology:

  • Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and 4-fluorobenzaldehyde (1.0 eq).

  • Solvent Addition: Add anhydrous DCE to dissolve the reagents (approx. 0.2 M concentration).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the imine/iminium intermediate.

  • Reductant Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Note: The addition may be slightly exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Quenching & Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM or DCE (2x).

  • Washing & Drying: Combine the organic layers and wash with water (1x) and brine (1x). Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography to obtain the desired secondary amine product.

Conclusion

This compound is a high-value building block for the synthesis of bioactive compounds. Its readily functionalizable primary amine allows for straightforward incorporation into target molecules via robust and reliable methods such as N-acylation and reductive amination. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage the unique structural and chemical attributes of this versatile scaffold in their quest for novel therapeutics.

References

Application Notes & Protocols: Exploring the Catalytic Potential of 1-Methylpyrrolidin-3-amine Metal Complexes in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the prospective catalytic applications of metal complexes incorporating the chiral ligand 1-Methylpyrrolidin-3-amine. While a nascent area of investigation, the structural motifs of this ligand suggest significant potential, particularly in asymmetric catalysis. Drawing parallels from well-established chiral diamine systems, this guide outlines foundational protocols for the synthesis of a novel Ruthenium(II) catalyst and its application in the asymmetric transfer hydrogenation of prochiral ketones. The methodologies are designed to be self-validating, with an emphasis on the mechanistic rationale behind experimental design and robust analytical verification.

Introduction: Rationale and Potential

Asymmetric catalysis remains a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry, where enantiomeric purity is paramount. The design of effective chiral ligands is central to the development of novel, efficient, and selective catalysts. This compound presents an intriguing, yet underexplored, scaffold for a chiral ligand. Its structure features a vicinal diamine-like arrangement with a fixed stereocenter, offering a constrained and well-defined chiral environment around a coordinated metal center.

The N-methylated pyrrolidine ring provides conformational rigidity, which is a key attribute in successful asymmetric catalysts for minimizing competing reaction pathways and enhancing enantioselectivity. This guide hypothesizes that metal complexes of this compound can function as potent catalysts, drawing a direct analogy to the highly successful Noyori-type catalysts, which utilize chiral diamine and amino alcohol ligands for reactions like the asymmetric transfer hydrogenation of ketones and imines.

This document provides a starting point for investigating this hypothesis, detailing the synthesis of a representative Ru(II) complex and a comprehensive protocol for its application in a benchmark catalytic reaction.

Proposed Catalytic System: Synthesis of a Novel Chiral Ru(II) Complex

The synthesis of a well-defined catalyst precursor is the critical first step. We propose the synthesis of a [RuCl₂(arene)(this compound)] complex. The arene ligand (e.g., p-cymene) stabilizes the complex, while the chiral diamine provides the asymmetric induction. This synthetic approach is adapted from standard procedures for creating similar half-sandwich ruthenium complexes.

Experimental Workflow: Catalyst Synthesis

G start Start: Reagents reagents [RuCl₂(p-cymene)]₂ Dimer (S)-1-Methylpyrrolidin-3-amine Dichloromethane (DCM, anhydrous) start->reagents reaction Inert Atmosphere Reaction (N₂ or Ar) Stir at RT, 1-2h reagents->reaction Combine in Schlenk flask monitor Monitor by TLC (e.g., 10% MeOH/DCM) reaction->monitor Periodic sampling workup Solvent Removal (Rotary Evaporation) monitor->workup Upon completion product Crude Product (Orange/Red Solid) workup->product purify Purification (Optional: Recrystallization from DCM/Hexane) product->purify final Final Product: [RuCl₂(p-cymene)((S)-MPA)] purify->final characterize Characterization (NMR, MS, EA) final->characterize

Caption: Workflow for the synthesis of the [RuCl₂(p-cymene)((S)-MPA)] catalyst.

Protocol 1: Synthesis of [RuCl₂(p-cymene)((S)-1-Methylpyrrolidin-3-amine)]

Materials:

  • [RuCl₂(p-cymene)]₂ dimer (1 equivalent)

  • (S)-1-Methylpyrrolidin-3-amine (2.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer

Procedure:

  • Inert Atmosphere: Set up a Schlenk flask under an inert atmosphere of Nitrogen or Argon. This is crucial as organometallic complexes can be sensitive to air and moisture.

  • Reagent Addition: To the flask, add the [RuCl₂(p-cymene)]₂ dimer (1 eq.). Dissolve it in a minimal amount of anhydrous DCM.

  • Ligand Addition: In a separate vial, dissolve (S)-1-Methylpyrrolidin-3-amine (2.2 eq.) in anhydrous DCM. Add this solution dropwise to the stirring ruthenium solution at room temperature. The slight excess of the amine ensures complete reaction with the dimer.

  • Reaction: Allow the mixture to stir at room temperature for 1-2 hours. The color of the solution will typically change from a deep red/brown to a brighter orange/red, indicating the formation of the monomeric complex.

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting ruthenium dimer.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification (Optional): The resulting solid is often of sufficient purity for catalytic use. If further purification is needed, it can be recrystallized by dissolving the solid in a minimum of DCM and precipitating with an anti-solvent like hexane.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis to confirm its structure and purity.

Application: Asymmetric Transfer Hydrogenation of Acetophenone

Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the synthesis of chiral alcohols. The proposed [RuCl₂(p-cymene)((S)-MPA)] catalyst is an ideal candidate for this transformation, using a readily available hydrogen source like a formic acid/triethylamine azeotrope or isopropanol.

Proposed Catalytic Mechanism

The catalytic cycle is believed to proceed via an 18-electron ruthenium hydride intermediate. The chiral diamine ligand controls the facial selectivity of hydride delivery to the prochiral ketone, establishing the stereochemistry of the final alcohol product.

G catalyst [Ru(II)-Cl(Diamine)]⁺ Pre-catalyst active_catalyst [Ru(II)-H(Diamine)] 18e⁻ Active Catalyst catalyst->active_catalyst Base, H-Source substrate_complex [Ru-H(Diamine)(Ketone)] Substrate Coordination active_catalyst->substrate_complex transition_state Six-Membered Transition State substrate_complex->transition_state Hydride Transfer product_release Product Release [Ru(II)(Diamine)] + Chiral Alcohol transition_state->product_release product_release->active_catalyst H-Source, Base prod Product (Alcohol) product_release->prod h_acceptor H-Acceptor (e.g., Acetone) product_release->h_acceptor sub Substrate (Ketone) sub->substrate_complex h_source H-Source (e.g., iPrOH) h_source->catalyst

Caption: Proposed catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Protocol 2: ATH of Acetophenone

Materials:

  • [RuCl₂(p-cymene)((S)-MPA)] catalyst (1 mol%)

  • Acetophenone (1 equivalent)

  • 2-Propanol (solvent and hydrogen source)

  • Potassium hydroxide (KOH) or Sodium isopropoxide (Base, 5 mol%)

  • Reaction vessel (e.g., Schlenk tube or small flask) with reflux condenser

Procedure:

  • Setup: In a reaction vessel under an inert atmosphere, add the catalyst (0.01 eq.), the base (0.05 eq.), and acetophenone (1 eq.).

  • Solvent Addition: Add freshly distilled 2-propanol. The concentration is typically in the range of 0.1-1.0 M.

  • Reaction: Heat the reaction mixture to a gentle reflux (approx. 82 °C for 2-propanol) and stir. The base is essential for generating the active ruthenium-hydride species in situ.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by Gas Chromatography (GC) or TLC to determine the conversion of acetophenone.

  • Quenching: Upon completion, cool the reaction to room temperature and quench by adding a small amount of water or dilute HCl.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate or diethyl ether (3x volume of the reaction mixture).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Analysis:

    • Conversion: Determine the conversion of the starting material to the product using ¹H NMR or GC analysis of the crude product.

    • Enantiomeric Excess (e.e.): Determine the enantiomeric excess of the resulting 1-phenylethanol by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC, comparing the product to authentic racemic and enantiopure standards.

Data Interpretation and Performance Benchmarking

The success of the catalyst is measured by its activity (conversion rate) and its selectivity (enantiomeric excess). The results should be tabulated for clear comparison and optimization studies.

Table 1: Sample Data for Catalyst Performance Evaluation
EntryCatalyst Loading (mol%)BaseTime (h)Conversion (%)¹e.e. (%)²
11.0KOH4>9995 (S)
20.5KOH8>9994 (S)
31.0NaOiPr2>9996 (S)
1.0KOH48595 (S)

Reaction conditions: Acetophenone (1 mmol), 2-propanol (5 mL), 82 °C.

¹Determined by GC analysis.

²Determined by chiral HPLC analysis. The absolute configuration (S) is assigned by comparison to known standards.

³Reaction performed at 60 °C.

This table allows for a systematic evaluation of reaction parameters. For instance, comparing Entry 1 and Entry 3 assesses the effect of the base, while comparing Entry 1 and Entry 4 demonstrates the impact of temperature on reaction rate.

Concluding Remarks

This application note provides a foundational framework for exploring the catalytic utility of this compound metal complexes. The protocols for catalyst synthesis and application in asymmetric transfer hydrogenation are based on robust, well-established chemical principles. Researchers are encouraged to use these methods as a starting point for further optimization, including screening different metals, ancillary ligands, and reaction substrates. The unique structural features of this compound hold considerable promise for the development of a new class of effective and highly selective asymmetric catalysts.

Application Notes & Protocols: Leveraging 1-Methylpyrrolidin-3-amine in Multicomponent Reactions for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Multicomponent reactions (MCRs) are a cornerstone of modern synthetic and medicinal chemistry, enabling the construction of complex molecular architectures in a single, efficient step.[1][2] These reactions are prized for their high atom economy, operational simplicity, and ability to rapidly generate diverse chemical libraries for drug discovery programs.[3][4] This guide focuses on the strategic application of 1-methylpyrrolidin-3-amine, a valuable building block, in prominent MCRs. The pyrrolidine motif is a privileged scaffold in numerous biologically active compounds, and its incorporation via MCRs offers a direct route to novel chemical entities with potential therapeutic value.[5] We provide detailed mechanistic insights, step-by-step experimental protocols for the Ugi and Mannich reactions, and expert commentary on experimental design and troubleshooting.

The Strategic Value of this compound in MCR Scaffolds

This compound is more than a simple amine component; it is a strategic building block for introducing desirable physicochemical properties into MCR products.

  • Structural Features and Reactivity: As a secondary amine, it readily participates in the initial step of many MCRs: the formation of a reactive iminium ion intermediate.[6][7] The tertiary amine within the pyrrolidine ring typically remains unreactive under standard MCR conditions, serving as a basic handle that can improve aqueous solubility and provide a point for salt formation—a critical consideration for active pharmaceutical ingredients (APIs).

  • Medicinal Chemistry Relevance: The N-methylpyrrolidine core is a common feature in centrally active agents and other pharmaceuticals. Its inclusion can favorably modulate properties such as membrane permeability, metabolic stability, and target engagement. Using this amine in diversity-oriented synthesis allows for the rapid exploration of chemical space around this proven pharmacophore.[8]

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is arguably the most prominent MCR, combining an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide scaffold.[9][10][11] This reaction is exceptionally powerful for building libraries of peptidomimetics.

Mechanistic Overview

The reaction is driven by the irreversible Mumm rearrangement in the final step. The key involvement of the amine occurs at the outset.[9]

  • Imine Formation: this compound (a secondary amine) condenses with the aldehyde/ketone to form a protonated iminium ion. This is the rate-determining step and is often facilitated by polar protic solvents like methanol.[11]

  • Nucleophilic Attack: The isocyanide, with its nucleophilic carbon center, attacks the electrophilic iminium ion, forming a nitrilium ion intermediate.

  • Second Nucleophilic Addition: The carboxylate anion adds to the nitrilium ion, yielding an O-acyl-isoamide intermediate.

  • Mumm Rearrangement: An intramolecular acyl transfer from the oxygen to the nitrogen atom occurs. This irreversible step forms a stable bis-amide product and drives the entire reaction equilibrium forward.[9]

Ugi_Mechanism cluster_inputs Start This compound + Aldehyde (R1-CHO) Imine Iminium Ion Intermediate Start->Imine Condensation (-H2O) Nitrilium Nitrilium Ion Intermediate Imine->Nitrilium + Isocyanide Isoamide O-acyl-isoamide Intermediate Nitrilium->Isoamide + Carboxylate Product Final α-Acylamino Amide Product Isoamide->Product Mumm Rearrangement (Irreversible) Isocyanide Isocyanide (R2-NC) Acid Carboxylic Acid (R3-COOH)

Caption: The Ugi four-component reaction (U-4CR) mechanism.

Experimental Protocol: Synthesis of a Model Ugi Product

This protocol describes the synthesis of 2-(4-fluorophenyl)-N-(1-(1-methylpyrrolidin-3-yl)-2-oxo-2-((2,4,6-trimethylphenyl)amino)ethyl)-N-(2,4,6-trimethylphenyl)acetamide.

Materials:

  • This compound (1.0 eq, 100 mg)

  • 4-Fluorobenzaldehyde (1.0 eq, 124 mg)

  • 2,4,6-Trimethylphenyl isocyanide (1.0 eq, 145 mg)

  • Acetic Acid (1.0 eq, 60 mg)

  • Methanol (HPLC Grade, 5 mL)

  • Magnetic stirrer and stir bar

  • Round-bottom flask (25 mL)

Procedure:

  • Reactant Solubilization: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (100 mg, 1.0 mmol). Dissolve it in 5 mL of methanol.

  • Component Addition: To the stirred solution, add 4-fluorobenzaldehyde (124 mg, 1.0 mmol), followed by acetic acid (60 mg, 1.0 mmol). Stir for 10 minutes at room temperature to facilitate pre-formation of the iminium ion. Rationale: Allowing the amine, aldehyde, and acid to pre-mix can improve yields by ensuring the iminium ion is readily available for attack by the isocyanide.

  • Isocyanide Addition: Add 2,4,6-trimethylphenyl isocyanide (145 mg, 1.0 mmol) to the mixture in one portion. The Ugi reaction is often exothermic, and a slight temperature increase may be observed.[9]

  • Reaction Monitoring: Seal the flask and stir the reaction at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Work-up and Isolation: a. Remove the methanol under reduced pressure using a rotary evaporator. b. Dissolve the residue in ethyl acetate (20 mL). c. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL). d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure bis-amide product.

Data Table: Scope of the Ugi Reaction

The following table illustrates the versatility of the Ugi reaction with this compound by varying the other three components.

EntryAldehydeCarboxylic AcidIsocyanideExpected Product ClassTypical Yield (%)
1BenzaldehydeAcetic AcidCyclohexyl isocyanideN-cyclohexyl bis-amide75-90%
2IsobutyraldehydeBenzoic Acidtert-Butyl isocyanideN-tert-butyl bis-amide70-85%
32-NaphthaldehydePropionic AcidBenzyl isocyanideN-benzyl bis-amide80-95%
4Pyridine-4-carboxaldehydeFormic Acid1,1,3,3-Tetramethylbutyl isocyanideN-octyl bis-amide65-80%

The Mannich Reaction

The Mannich reaction is a three-component aminoalkylation that couples an active hydrogen compound (often a ketone), an aldehyde (frequently formaldehyde), and a primary or secondary amine.[6] It is a fundamental C-C bond-forming reaction for the synthesis of β-amino carbonyl compounds, known as Mannich bases.

Mechanistic Overview

The reaction proceeds via the formation of a highly electrophilic iminium ion, which is then attacked by the enol or enolate form of the active hydrogen compound.

  • Iminium Ion Formation: this compound reacts with a non-enolizable aldehyde (like formaldehyde) to form a hemiaminal, which then dehydrates under acidic or basic conditions to generate the corresponding iminium ion (an Eschenmoser salt precursor).[7]

  • Enolization: The active hydrogen compound (e.g., a ketone) tautomerizes to its enol form. This step is often the rate-limiting factor and can be catalyzed by acid or base.

  • Nucleophilic Attack: The electron-rich enol attacks the electrophilic carbon of the iminium ion, forming a new C-C bond and yielding the final β-amino carbonyl product.[6]

Mannich_Mechanism Start This compound + Formaldehyde Iminium Iminium Ion (Eschenmoser Salt Precursor) Start->Iminium Condensation (-H2O) Product β-Amino Carbonyl (Mannich Base) Iminium->Product Nucleophilic Attack Ketone Ketone (Active H Compound) Enol Enol Tautomer Ketone->Enol Tautomerization Enol->Iminium

Caption: The Mannich three-component reaction mechanism.

Experimental Protocol: Synthesis of a Model Mannich Base

This protocol describes the synthesis of 1-(1-methylpyrrolidin-3-ylamino)propan-2-one.

Materials:

  • This compound (1.0 eq, 100 mg)

  • Aqueous Formaldehyde (37 wt. % in H₂O, 1.1 eq)

  • Acetone (large excess, serves as reactant and solvent)

  • Hydrochloric Acid (catalytic amount, e.g., 0.1 eq)

  • Sodium Hydroxide (for neutralization)

  • Magnetic stirrer and stir bar

  • Round-bottom flask (50 mL) with reflux condenser

Procedure:

  • Setup: In a 50 mL round-bottom flask, combine this compound (100 mg, 1.0 mmol) and acetone (15 mL).

  • Acidification: Add a catalytic amount of concentrated HCl (approx. 0.1 mL). Rationale: Acid catalysis accelerates both the formation of the iminium ion and the enolization of the ketone.

  • Aldehyde Addition: Add aqueous formaldehyde (0.09 mL, 1.1 mmol) dropwise to the stirred solution.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 60-65°C) for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Carefully neutralize the mixture by adding 1M NaOH solution dropwise until the pH is ~8-9. c. Extract the aqueous mixture with dichloromethane (3 x 20 mL). d. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be purified by vacuum distillation or column chromatography to yield the pure Mannich base.

Summary and Outlook

The use of this compound in multicomponent reactions provides a highly effective strategy for the rapid synthesis of complex, drug-like molecules. Both the Ugi and Mannich reactions serve as robust platforms for incorporating this medicinally relevant scaffold. The protocols provided herein are designed to be starting points for further optimization and library generation. By rationally selecting the other components in these MCRs, researchers can efficiently navigate chemical space to identify novel leads in their drug discovery campaigns.[12][13]

References

derivatization of 1-Methylpyrrolidin-3-amine for analytical purposes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Derivatization of 1-Methylpyrrolidin-3-amine

Introduction: The Analytical Challenge of a Bifunctional Amine

This compound is a small, bifunctional molecule featuring a tertiary amine within its pyrrolidine ring and a primary amine substituent. This structure presents significant challenges for direct quantitative analysis. Its high polarity, stemming from the primary amine group, leads to low volatility, making it unsuitable for direct Gas Chromatography (GC) analysis without causing severe peak tailing and poor reproducibility.[1] Furthermore, it lacks a native chromophore or fluorophore, rendering it nearly invisible to standard UV-Visible or Fluorescence detectors in High-Performance Liquid Chromatography (HPLC).[2]

Derivatization, the process of chemically modifying an analyte, is therefore an essential strategy to overcome these limitations. By converting the polar primary amine into a less polar, more volatile, or more detectable group, we can unlock robust and sensitive analytical methods.[1][3] This guide provides a detailed exploration of derivatization strategies and step-by-step protocols for the successful analysis of this compound by GC-MS and LC-based techniques, tailored for researchers in pharmaceutical development and analytical science.

Core Principles of Derivatization for this compound

The primary target for derivatization on this compound is the active hydrogen on its primary amine (-NH₂) group. The tertiary amine (N-CH₃) is non-reactive under most standard derivatization conditions. The strategic goals of derivatization are:

  • Increase Volatility & Thermal Stability for GC: Replacing the polar N-H bond with a non-polar group reduces intermolecular hydrogen bonding, which in turn lowers the boiling point and makes the molecule suitable for GC analysis.[4][5]

  • Improve Chromatographic Behavior: Derivatization minimizes interactions between the polar amine and active sites on GC columns or LC stationary phases, resulting in sharper, more symmetrical peaks.[1]

  • Enhance Detector Sensitivity: Introducing a functional group with strong UV absorbance (a chromophore), fluorescence (a fluorophore), or high electron affinity allows for highly sensitive detection with UV, Fluorescence (FLD), or Electron Capture Detectors (ECD), respectively.[1][6] For Mass Spectrometry (MS), derivatization can improve ionization efficiency and introduce predictable fragmentation patterns for highly selective detection.[7][8]

  • Enable Chiral Separation: For enantiomeric analysis, a chiral derivatizing agent (CDA) can be used to create a pair of diastereomers from the racemic amine. These diastereomers have different physical properties and can be separated on a standard, non-chiral chromatographic column.[9]

Workflow for Derivatization and Analysis

A systematic approach is crucial for reproducible results. The general workflow involves sample preparation, the chemical derivatization reaction, and subsequent instrumental analysis.

Derivatization_Workflow cluster_Prep Phase 1: Preparation cluster_React Phase 2: Derivatization cluster_Analysis Phase 3: Analysis Sample Sample Collection (e.g., Plasma, API solution) Extract Analyte Extraction & Solvent Evaporation Sample->Extract Isolate analyte Reagent Add Derivatizing Reagent & Anhydrous Solvent Extract->Reagent Prepare for reaction React Controlled Reaction (Heat, Time) Reagent->React Initiate conversion Quench Reaction Quench/ Sample Cleanup (Optional) React->Quench Stop reaction/ Remove excess reagent Inject Instrument Injection (GC-MS / LC-MS) Quench->Inject Prepare for analysis Data Data Acquisition & Quantification Inject->Data Generate chromatogram

Caption: General experimental workflow for the analysis of this compound.

Part 1: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, silylation and acylation are the most common and effective strategies. These methods drastically increase the volatility of the amine.

Strategy 1: Silylation

Silylation replaces the active amine hydrogen with a non-polar trimethylsilyl (TMS) group.[3] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% trimethylchlorosilane (TMCS) as a catalyst, is a powerful and widely used reagent for this purpose.[10]

Caption: Silylation of this compound using BSTFA.

A. Materials and Reagents

  • This compound sample or standard

  • N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile)

  • 2 mL GC vials with PTFE-lined caps

  • Heating block or GC oven

B. Protocol Steps

  • Sample Preparation: If the sample is in a solution, transfer an aliquot containing approximately 10-100 µg of the amine to a GC vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all moisture, as silylating reagents readily react with water.[4]

  • Reagent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to the dried sample to redissolve it.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial. The TMCS acts as a catalyst, increasing the donor potential of the BSTFA for more efficient derivatization, especially for amines.[11]

  • Reaction: Immediately cap the vial tightly. Heat the mixture at 70°C for 45 minutes.

  • Cooling & Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection. Inject 1 µL of the derivatized solution into the GC-MS system.

C. Instrumental Conditions & Expected Results

ParameterGC ConditionsMass Spectrometer Conditions
Column Mid-polarity (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)Ionization Mode
Injection Mode Split (e.g., 20:1)Acquisition Mode
Inlet Temperature 250°CSource Temp
Oven Program 60°C (hold 2 min), ramp to 280°C at 15°C/minQuad Temp
Carrier Gas Helium, constant flow (1.2 mL/min)Expected Ions

Part 2: Derivatization for HPLC Analysis

For HPLC, derivatization aims to attach a tag that can be easily detected by UV or fluorescence detectors. This is essential as the parent molecule has no useful absorbance.

Strategy 2: Fluorescent Labeling with Dansyl Chloride

Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) reacts with primary and secondary amines under alkaline conditions to form intensely fluorescent sulfonamide derivatives.[12] This method offers exceptional sensitivity, often reaching picomole or femtomole levels.

Caption: Fluorescent labeling of this compound with Dansyl Chloride.

A. Materials and Reagents

  • This compound sample or standard

  • Dansyl Chloride solution (e.g., 10 mg/mL in anhydrous acetone)

  • Sodium bicarbonate buffer (100 mM, pH 9.5)

  • Reaction vials (amber glass recommended to protect from light)

  • Heating block or water bath

B. Protocol Steps

  • Sample Preparation: Transfer an appropriate amount of the amine sample into a reaction vial. If in an acidic solution, neutralize and adjust the volume.

  • Buffering: Add 200 µL of the sodium bicarbonate buffer to the sample. The alkaline pH is critical for deprotonating the primary amine, making it nucleophilic enough to attack the sulfonyl chloride.

  • Reagent Addition: Add 400 µL of the Dansyl Chloride solution. Ensure the reagent is in excess to drive the reaction to completion.

  • Reaction: Cap the vial, vortex briefly, and heat at 60°C for 45 minutes. It is advisable to perform the heating step in the dark, as dansyl derivatives can be light-sensitive.

  • Quenching (Optional but Recommended): To remove excess Dansyl Chloride, a small amount of a primary amine solution (e.g., 100 µL of 2% v/v methylamine HCl) can be added and the reaction continued for another 15 minutes. This prevents large reagent peaks in the chromatogram.

  • Analysis: The sample is now ready for injection. If necessary, filter through a 0.22 µm syringe filter before analysis by HPLC.

C. Instrumental Conditions & Expected Results

ParameterHPLC ConditionsDetector Conditions (FLD)
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)Excitation λ
Mobile Phase A 10 mM Ammonium Acetate in WaterEmission λ
Mobile Phase B AcetonitrileGain/PMT
Gradient Start at 30% B, ramp to 95% B over 15 min, hold 5 min, re-equilibrateUV Detection
Flow Rate 1.0 mL/minExpected Shift
Column Temp 35°C

Summary of Derivatization Strategies

The choice of derivatization agent and analytical technique depends on the specific requirements of the assay, such as required sensitivity, available instrumentation, and whether chiral separation is needed.

StrategyReagent(s)Analytical TechniqueKey AdvantageConsiderations
Silylation BSTFA + 1% TMCSGC-MSExcellent for creating volatile derivatives; provides structural information from MS.Highly sensitive to moisture; derivatives can have limited stability.
Acylation TFAA, PFPA, HFBAGC-MS, GC-ECDProduces very stable derivatives; fluorinated groups give high ECD sensitivity.[1]Reagents are corrosive and moisture-sensitive.
Fluorescence Dansyl-Cl, OPA, NBD-FHPLC-FLD, LC-MSExtremely high sensitivity; ideal for trace-level quantification.[13][14]Reagents and derivatives can be light-sensitive; OPA only reacts with primary amines.[6]
UV Labeling FDNB, Benzoyl ChlorideHPLC-UVSimple, robust method when ultra-high sensitivity is not required.[6]Lower sensitivity compared to fluorescence or MS.
Chiral Marfey's Reagent, (S)-BINOL derivativesHPLC-UV, LC-MSEnables separation and quantification of enantiomers on a non-chiral column.[9]Requires enantiomerically pure reagent; may result in complex chromatograms.

Conclusion

The successful analysis of this compound is highly dependent on the strategic application of derivatization. For GC-MS, silylation with BSTFA provides a reliable path to creating a volatile and chromatographically stable derivative. For high-sensitivity applications, fluorescent labeling with Dansyl Chloride followed by HPLC-FLD analysis is a superior choice. By understanding the principles behind these reactions and carefully following validated protocols, researchers can develop robust and accurate methods for the quantification of this challenging analyte in various matrices.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Methylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Internal Technical Support Guide by the Applications Science Team

Introduction

1-Methylpyrrolidin-3-amine is a valuable building block in medicinal chemistry and drug development, prized for its substituted pyrrolidine scaffold. However, achieving the high purity required for downstream applications can be challenging due to its basicity, hygroscopic nature, and potential for thermal instability. This guide provides a comprehensive resource for troubleshooting common issues encountered during the purification of this amine, drawing on established chemical principles and field-proven methodologies.

Section 1: Analyte Profile: Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is the foundation of any successful purification strategy. These properties dictate the selection of appropriate techniques and conditions.

PropertyValueSource
CAS Number 13220-27-4[1][2][3]
Molecular Formula C₅H₁₂N₂[1][2]
Molecular Weight 100.16 g/mol [1][2]
Appearance Colorless to light yellow liquid[2][3]
Boiling Point ~140 °C @ 742 Torr[3]
Density ~0.933 g/cm³ (Predicted)[3]
pKa 9.82 ± 0.40 (Predicted)[3]
Storage Conditions 2–8 °C under inert gas (Nitrogen or Argon)[3]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Impurity profiles depend heavily on the synthetic route. However, based on common syntheses (e.g., reductive amination of 1-methylpyrrolidin-3-one), you can typically expect:

  • Unreacted Starting Materials: Residual 1-methylpyrrolidin-3-one.

  • Reaction Intermediates: Partially reduced intermediates or corresponding imines.

  • Byproducts: Small amounts of secondary amines or other over-alkylated products from side reactions.[4]

  • Solvents: Residual solvents from the synthesis and workup (e.g., methanol, ethanol, THF).

  • Water: Due to the amine's hygroscopic nature and its presence in reaction workups.

Q2: I need to achieve >99.5% purity. What is the most effective purification method?

A2: For achieving high purity, a multi-step approach is often best. The gold standard involves a combination of chemical conversion and physical separation:

  • Purification via Salt Recrystallization: Convert the crude amine into its hydrochloride (HCl) salt. This process is exceptionally effective at removing non-basic impurities and certain structurally similar byproducts.

  • Liberation and Distillation: After recrystallization, liberate the free base from the purified salt and perform a final fractional distillation under reduced pressure. This removes the salt formation reagents and any remaining volatile impurities.

For smaller scales where material loss is a primary concern, preparative HPLC can be a powerful, albeit more expensive, alternative.[4]

Q3: How should I properly store purified this compound to prevent degradation?

A3: this compound is susceptible to degradation through oxidation and absorption of atmospheric CO₂ and water. The primary amine can react with CO₂ to form a carbamate salt. Proper storage is critical:

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[3]

  • Temperature: Refrigerate at 2–8 °C to minimize degradation rates.[3]

  • Container: Use a well-sealed amber glass bottle to protect from light and air.

Q4: What are the primary safety hazards associated with handling this compound?

A4: Like many small amines, this compound should be handled with care. It is predicted to be corrosive and can cause skin and eye damage.[5] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2]

Section 3: Purification Workflow: A Decision Guide

The choice of purification method depends on the initial purity of the crude material, the required final purity, and the scale of the experiment. This workflow provides a general decision-making framework.

Purification_Workflow Start Crude this compound (Purity <90%) PurityCheck1 Goal: >99% Purity? Start->PurityCheck1 Distillation Fractional Vacuum Distillation PurityCheck1->Distillation No SaltFormation Salt Formation (e.g., HCl) & Recrystallization PurityCheck1->SaltFormation Yes PurityCheck2 Purity Sufficient? Distillation->PurityCheck2 End_Moderate Product (95-98% Purity) PurityCheck2->End_Moderate Yes PurityCheck2->SaltFormation No, needs higher purity Chromatography Modified Column Chromatography (Small Scale / Difficult Separation) PurityCheck2->Chromatography Distillation insufficient LiberateAmine Liberate Free Base (e.g., aq. NaOH, extract) SaltFormation->LiberateAmine FinalDistill Final Fractional Vacuum Distillation LiberateAmine->FinalDistill End_High Product (>99.5% Purity) FinalDistill->End_High Chromatography->End_High

Caption: Decision workflow for selecting a purification strategy.

Section 4: Detailed Protocols & Troubleshooting

This section provides step-by-step experimental protocols and troubleshooting guides for the most common and effective purification techniques.

Fractional Vacuum Distillation

Causality: This technique is ideal for separating the target amine from impurities with significantly different boiling points (e.g., residual high-boiling starting materials or low-boiling solvents). Performing the distillation under vacuum is crucial because the atmospheric boiling point (~140 °C) is high enough to potentially cause thermal degradation over extended periods. Lowering the pressure reduces the boiling point, allowing for a safer, cleaner separation.

Protocol:

  • Drying: Ensure the crude amine is thoroughly dry. If water is suspected, dry the material over anhydrous potassium carbonate (K₂CO₃) or magnesium sulfate (MgSO₄), filter, and proceed. Do not use acidic drying agents.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glassware is completely dry. Use a vacuum-jacketed column for better efficiency if available.

  • Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge. Slowly and carefully apply vacuum.

  • Heating: Gently heat the distillation flask using a heating mantle with stirring.

  • Fraction Collection: Collect a forerun fraction containing any low-boiling impurities. Once the temperature stabilizes at the expected boiling point for your system's pressure, switch to a clean receiving flask and collect the main product fraction.

  • Termination: Stop the distillation before the flask goes to complete dryness to prevent the formation of potentially unstable residues. Release the vacuum before turning off the heat.

Troubleshooting Guide: Distillation

IssuePotential Cause(s)Recommended Solution(s)
Bumping / Unstable Boiling - Insufficient stirring.- Rapid heating.- Add a fresh magnetic stir bar.- Heat the flask gradually and ensure uniform heating.
Product Degrading (Darkening) - Distillation temperature is too high.- Air leak in the system.- Increase the vacuum (lower the pressure) to further reduce the boiling point.- Check all joints and seals for leaks.
Poor Separation of Impurities - Inefficient distillation column.- Distillation rate is too fast.- Use a longer Vigreux or packed column.- Reduce the heating rate to allow for proper vapor-liquid equilibrium.
No Product Distilling Over - Vacuum is too high (boiling point is below ambient temperature).- Blockage in the condenser or adapter.- Slowly and carefully reduce the vacuum until boiling commences.- Check for any obstructions in the distillation path.
Purification via Salt Recrystallization

Causality: This is a powerful technique that leverages a chemical transformation to facilitate purification. The free amine is basic and often a liquid, making it difficult to crystallize. By reacting it with an acid (like HCl), it forms an ionic salt. This salt has vastly different physical properties—it is a solid with a defined crystal lattice and different solubility characteristics. This allows for the separation of non-basic organic impurities, which remain in the solution (mother liquor).

Protocol:

  • Salt Formation:

    • Dissolve the crude amine in a suitable solvent (e.g., isopropanol or ethanol).

    • Cool the solution in an ice bath.

    • Slowly add a slight molar excess (1.1 eq) of a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or diethyl ether) with vigorous stirring.

    • The hydrochloride salt will typically precipitate as a white solid.

  • Recrystallization:

    • Collect the crude salt by filtration.

    • Dissolve the salt in a minimum amount of a hot solvent system (e.g., methanol/isopropanol or ethanol/ethyl acetate mixtures).

    • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration.[4]

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation & Liberation:

    • Collect the purified crystals by filtration and wash with a small amount of cold solvent. Dry the salt under vacuum.

    • To recover the free amine, dissolve the purified salt in water, cool in an ice bath, and slowly add a strong base (e.g., 50% aq. NaOH) until the solution is strongly basic (pH > 12).

    • Extract the liberated free amine into a suitable organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

Troubleshooting Guide: Salt Recrystallization

IssuePotential Cause(s)Recommended Solution(s)
Product "Oils Out" instead of Crystallizing - Solvent is too nonpolar.- Cooling rate is too fast.- Presence of impurities depressing the melting point.- Add a more polar co-solvent.- Allow the solution to cool very slowly. Try seeding with a previously formed crystal.- Perform a preliminary purification (e.g., distillation) before salt formation.
No Crystals Form Upon Cooling - Solution is not saturated (too much solvent used).- Solution is supersaturated but nucleation hasn't occurred.- Carefully evaporate some solvent and attempt to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[4]
Very Low Yield - Too much solvent was used.- The product salt has significant solubility in the cold solvent.- Use the absolute minimum amount of hot solvent needed for dissolution.- Try a different solvent system where the salt is less soluble when cold.
Modified Column Chromatography

Causality: Standard silica gel chromatography is often problematic for basic amines. The surface of silica gel is covered in acidic silanol (Si-OH) groups, which can strongly and sometimes irreversibly bind to basic compounds like this compound, leading to severe peak tailing and poor recovery.[4] To counteract this, the silica gel must be "deactivated" or a different stationary phase must be used.

Protocol (Modified Silica Gel):

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent system (e.g., Dichloromethane/Methanol).

  • Deactivation: Add a small amount of a basic modifier, typically triethylamine (Et₃N) or ammonium hydroxide, to the slurry (0.5-2% v/v). Stir for 15 minutes. This neutralizes the most acidic sites on the silica surface.[4]

  • Column Packing: Pack the column with the treated silica slurry.

  • Elution: Load your sample and elute with the mobile phase containing the same percentage of basic modifier.

  • Alternative: Use a less acidic stationary phase like neutral or basic alumina, which often gives better results for highly basic compounds.[4]

Troubleshooting Guide: Chromatography

IssuePotential Cause(s)Recommended Solution(s)
Severe Peak Tailing (even with modifier) - Insufficient basic modifier.- Amine is too basic for silica.- Increase the percentage of triethylamine in the eluent (up to 2%).- Switch to a neutral or basic alumina stationary phase.
Compound Will Not Elute from Column - Eluent is too nonpolar.- Irreversible adsorption.- Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol).- Ensure the silica was properly deactivated before loading the sample.
Poor Resolution from a Close-Running Impurity - Inappropriate solvent system.- Perform small-scale TLC experiments to optimize the solvent system for maximum separation before running the column.

Section 5: Quality Control of Purified Product

After purification, it is essential to verify the purity and identity of the this compound.

  • Gas Chromatography (GC): An excellent method for determining purity. The percentage purity can be calculated from the relative peak areas.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of any impurities with distinct signals.[6][7]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

By implementing these robust purification protocols and utilizing the troubleshooting guides, researchers can consistently obtain high-purity this compound, ensuring the integrity and success of their subsequent experiments.

References

Technical Support Center: Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrrolidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing the pyrrolidine ring, a crucial scaffold in medicinal chemistry. Here, we address common side reactions, offering troubleshooting guides and in-depth FAQs to enhance the efficiency and success of your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to address specific challenges you may encounter during pyrrolidine synthesis. Each question is answered with an explanation of the underlying chemistry and provides actionable steps for troubleshooting.

FAQ 1: My reductive amination of a 1,4-dicarbonyl compound is giving low yields and a complex mixture of products. What are the likely side reactions?

Answer:

Reductive amination is a cornerstone of pyrrolidine synthesis, but it is not without its pitfalls. When you observe low yields and a complex product mixture, several side reactions are likely occurring. The primary culprits are often intramolecular aldol condensation of the starting dicarbonyl and the formation of stable enamine or iminium intermediates that participate in undesired pathways.

Troubleshooting Guide:

  • Control of pH: The pH of the reaction is critical. An acidic medium is required to facilitate the initial formation of the hemiaminal and subsequent dehydration to the iminium ion. However, if the pH is too low, the amine nucleophile will be protonated and non-nucleophilic. Conversely, a basic medium can promote aldol side reactions of the dicarbonyl starting material.

    • Recommendation: Maintain a weakly acidic pH, typically between 4 and 6. The use of buffers such as sodium acetate/acetic acid can be beneficial.

  • Choice of Reducing Agent: The choice and timing of the addition of the reducing agent are paramount. Strong, non-selective reducing agents like sodium borohydride (NaBH₄) can reduce the starting dicarbonyl before iminium ion formation.

    • Recommendation: Employ a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). These reagents are more tolerant of weakly acidic conditions and will preferentially reduce the iminium ion over the ketone or aldehyde.

  • Reaction Temperature: Elevated temperatures can accelerate side reactions, particularly aldol condensation and polymerization.

    • Recommendation: Perform the reaction at room temperature or below. If the reaction is sluggish, consider a gradual increase in temperature while closely monitoring the reaction progress by TLC or LC-MS.

Visualizing the Competing Pathways:

G cluster_main Desired Pathway: Reductive Amination cluster_side Side Reactions Start 1,4-Dicarbonyl + R-NH2 Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Aldol Aldol Condensation Product Start->Aldol Base/Acid Catalyzed Iminium Iminium Ion Hemiaminal->Iminium Dehydration (H+) Enamine Stable Enamine Hemiaminal->Enamine Tautomerization Pyrrolidine Desired Pyrrolidine Iminium->Pyrrolidine Reduction (e.g., STAB) Polymer Polymerization Iminium->Polymer G Start Intramolecular Cyclization Fails CheckBase Is the base appropriate? Start->CheckBase CheckLG Is the leaving group reactive enough? CheckBase->CheckLG Yes SolutionBase Use a non-nucleophilic base (e.g., K2CO3) in a polar aprotic solvent. CheckBase->SolutionBase No CheckElim Is E2 elimination a possibility? CheckLG->CheckElim Yes SolutionLG Convert to iodide (Finkelstein reaction). CheckLG->SolutionLG No SolutionElim Use a milder base and lower temperature. CheckElim->SolutionElim Yes

Technical Support Center: Navigating the Stability and Degradation of Cyclic Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing in-depth guidance on the stability and degradation pathways of cyclic amines. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges related to the chemical integrity of these crucial structural motifs. Here, we move beyond simple protocols to explain the underlying chemical principles driving degradation, empowering you to troubleshoot effectively and design robust experimental plans.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of cyclic amines, providing concise answers grounded in established chemical principles.

Q1: Why are some cyclic amines, like azetidines, particularly unstable?

A1: The instability of certain cyclic amines is often attributed to ring strain. Azetidines, as four-membered rings, possess significant angle strain, making them susceptible to decomposition pathways not typically observed in larger, less strained rings like pyrrolidines or piperidines.[1] This inherent strain can predispose them to nucleophilic attack and subsequent ring-opening.[1]

Q2: What are the most common environmental factors that trigger the degradation of cyclic amines?

A2: The primary environmental culprits for cyclic amine degradation are pH (especially acidic conditions), exposure to oxidative agents, and light (photodegradation).[2][3][4][5] The lone pair of electrons on the nitrogen atom makes it susceptible to oxidation, while protonation under acidic conditions can catalyze hydrolysis and other degradation reactions.[3][6]

Q3: How does the substitution pattern on the cyclic amine affect its stability?

A3: Substituents can have a profound impact on stability. Electron-withdrawing groups can decrease the basicity of the nitrogen, potentially reducing its susceptibility to acid-catalyzed degradation. Conversely, bulky substituents may introduce steric hindrance that can either stabilize the ring or, in some cases, create additional strain. The position of substitution is also critical; for instance, substituents on the α-carbon can influence oxidative degradation pathways.[7]

Q4: Are there any visual indicators that my cyclic amine-containing compound is degrading?

A4: Yes, visual cues can often provide the first warning of instability. Common indicators include:

  • Color Change: A shift from a colorless or pale yellow solution to a darker yellow or brown hue can signify the formation of degradation products.[6]

  • Precipitate Formation: The appearance of solid material in a previously clear solution may indicate the formation of insoluble degradants.[6]

  • Changes in Viscosity: An observable change in the flow characteristics of a liquid formulation could suggest polymerization or the formation of complex degradation products.[6]

Troubleshooting Guides: From Observation to Solution

This section provides structured troubleshooting workflows for common degradation scenarios encountered during research and development.

Issue 1: Unexpected Degradation in Acidic Media

Symptom: You observe a rapid loss of your parent compound and the appearance of new peaks in your HPLC chromatogram when your cyclic amine is in an acidic formulation or during an acid-catalyzed reaction.

Root Cause Analysis:

Cyclic amines, particularly those with higher pKa values, are prone to protonation in acidic environments.[3] This protonation can activate the ring towards nucleophilic attack by water (hydrolysis) or other nucleophiles present in the medium, leading to ring-opening or other rearrangements.[1][3] For cyclic aminals, acid-catalyzed hydrolysis is a well-documented and rapid degradation pathway.[3]

Troubleshooting Workflow:

A Symptom: Degradation in Acidic Media B Step 1: Characterize pH Dependence Run stability studies at various pH points (e.g., pH 2, 4, 7). A->B C Step 2: Identify Degradation Products Use LC-MS to determine the mass of the degradants. B->C D Is ring-opening observed? (Check for mass increase corresponding to H2O addition). C->D E Solution A: pH Adjustment Buffer the formulation to a higher pH where the compound is stable. D->E Yes G Is it a different pathway? Characterize the structure of the degradant using NMR. D->G No F Solution B: Structural Modification Introduce electron-withdrawing groups to lower the amine's pKa. E->F H Solution C: Excipient Screening Investigate potential reactions with acidic excipients. G->H A Symptom: Degradation on Storage/Air Exposure B Step 1: Perform Forced Oxidation Study Treat the sample with a mild oxidizing agent (e.g., 3% H2O2). A->B C Step 2: Compare Degradation Profiles Analyze the forced degradation sample and the aged sample by LC-MS. B->C D Do the degradation products match? C->D E Solution A: Inert Storage Store the compound under an inert atmosphere (Nitrogen or Argon) and protect from light. D->E Yes G Is it a different pathway? Investigate other possibilities like reaction with CO2 or photodegradation. D->G No F Solution B: Add Antioxidant Consider adding an antioxidant to the formulation. E->F H Solution C: Modify Packaging Use packaging that minimizes headspace and is impermeable to oxygen. G->H cluster_0 Piperidine Ring a [O] b Iminium Intermediate a->b c Lactam b->c d Piperidine d->a cluster_1 Azetidine Ring-Opening a Protonation (H+) b Intramolecular Attack a->b c Ring-Opened Product b->c d N-Substituted Azetidine d->a

References

Technical Support Center: Strategies for Stereoselective Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Stereoselective Pyrrolidine Synthesis. The pyrrolidine ring is a vital structural motif in a vast array of natural products, pharmaceuticals, and chiral catalysts.[1][2] Achieving precise control over the stereochemistry during its synthesis is paramount for accessing biologically active molecules and developing effective asymmetric catalysts.[2]

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the stereoselective synthesis of pyrrolidines. It moves beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to address specific issues you might face in the lab, categorized by the primary strategy used to control stereoselectivity.

Section 1: Diastereoselective Synthesis Strategies
Q1: My [3+2] cycloaddition reaction is yielding a low diastereomeric ratio (dr). What are the primary factors to investigate?

Low diastereoselectivity in [3+2] cycloadditions, a powerful tool for pyrrolidine synthesis, is a frequent challenge.[1][3] The stereochemical outcome is dictated by the relative orientation of the dipole and dipolarophile in the transition state. Several factors can be tuned to improve this:

  • Temperature: Lowering the reaction temperature is often the first and most effective step. This increases the energy difference between the diastereomeric transition states, favoring the formation of the thermodynamically more stable product.[4]

  • Solvent: The polarity and coordinating ability of the solvent can significantly influence transition state geometry. It's advisable to screen a range of solvents, from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, CH2Cl2) and polar protic, if applicable to your specific reaction.[4]

  • Lewis Acids: For reactions involving azomethine ylides, the addition of a Lewis acid can promote the formation of cycloadducts through a highly diastereoselective process.[5] They can coordinate to the reactants, enforcing a more rigid and ordered transition state. Common choices include salts of Mg(II), Zn(II), Cu(II), and Sc(III).

  • Catalyst/Promoter Concentration: The loading of the catalyst or promoter can be critical. Insufficient catalyst may lead to a competing, non-selective background reaction. Conversely, excessive loading can sometimes lead to catalyst aggregation or side reactions. A systematic screen of catalyst loading is recommended.

Troubleshooting Workflow: Low Diastereoselectivity in [3+2] Cycloadditions

G start Low dr observed temp Decrease Reaction Temperature (e.g., RT to 0°C to -78°C) start->temp solvent Screen Solvents (Toluene, THF, CH2Cl2, MeCN) temp->solvent If no improvement lewis_acid Introduce/Screen Lewis Acids (e.g., Mg(OTf)2, Yb(OTf)3, Ag2CO3) solvent->lewis_acid If no improvement recheck Re-evaluate dr lewis_acid->recheck success Optimization Successful recheck->success dr Improved fail Consult Mechanistic Studies recheck->fail dr Unchanged

Caption: Troubleshooting flowchart for low diastereoselectivity.

Q2: I'm observing the endo cycloadduct when the exo was expected in my 1,3-dipolar cycloaddition. Why might this be happening?

The preferential formation of one diastereomer over another is governed by a delicate balance of steric and electronic effects in the transition state. While steric hindrance often favors the exo product, several factors can lead to the formation of the endo adduct:

  • Secondary Orbital Interactions: In some systems, stabilizing secondary orbital interactions between the dipole and the dipolarophile can lower the energy of the endo transition state, making it the favored pathway.

  • Hydrogen Bonding: The presence of hydrogen bond donors or acceptors on the reactants or in the solvent can pre-organize the transition state to favor the endo product.

  • Catalyst Control: In catalyzed reactions, the catalyst itself can create a chiral pocket that preferentially binds the substrates in an orientation leading to the endo product, overriding inherent substrate biases. For instance, palladium-catalyzed asymmetric [3+2] cycloadditions using specific phosphoramidite ligands can exhibit high levels of regio-, diastereo-, and enantioselectivity.[3]

Experimental Protocol: Screening Lewis Acids for Diastereoselectivity

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the dipolarophile (1.0 equiv) and the chosen anhydrous solvent (to make a 0.1 M solution).

  • Lewis Acid Addition: Add the selected Lewis acid (e.g., Yb(OTf)3, 10 mol%) and stir for 15-20 minutes at room temperature.[6]

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C).

  • Dipole Precursor Addition: Slowly add the dipole precursor (e.g., an aldehyde and an amine to generate an azomethine ylide in situ) over 30 minutes.[6]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup & Analysis: Upon completion, quench the reaction appropriately (e.g., with saturated NaHCO3 solution). Extract the product, dry the organic layer, and concentrate in vacuo. Determine the diastereomeric ratio by 1H NMR analysis of the crude reaction mixture.[6]

Section 2: Enantioselective Synthesis Strategies

The synthesis of a single enantiomer of a chiral pyrrolidine is often the ultimate goal, particularly in drug development.[2] This requires the use of chiral information to influence the reaction pathway.

Q3: My organocatalyzed pyrrolidine synthesis shows low enantiomeric excess (ee). How can I improve it?

Organocatalysis has emerged as a powerful tool for asymmetric pyrrolidine synthesis.[7][8] Low enantioselectivity often points to issues with the catalyst's ability to create a sufficiently differentiated energetic landscape for the two enantiomeric transition states.

  • Catalyst Structure: The steric and electronic properties of the organocatalyst are paramount. For proline-derived catalysts, modifications at the C2 and C4 positions can dramatically impact selectivity.[7][8][9] Consider screening a library of catalysts with varying steric bulk (e.g., diarylprolinol silyl ethers) or hydrogen-bonding capabilities (e.g., squaramide or thiourea-based catalysts).[10]

  • Additives: The presence of acidic or basic additives can significantly modulate catalyst performance. For example, in Michael additions, a co-catalyst or additive can enhance the nucleophilicity of the donor or the electrophilicity of the acceptor, leading to a more organized transition state.

  • Substrate-Catalyst Matching: Not all catalysts work for all substrates. There needs to be effective "matching" of the substrate's electronic and steric demands with the catalyst's chiral environment. If selectivity is poor with one class of substrates, a different catalyst scaffold may be necessary.

Data Table: Effect of Organocatalyst on Enantioselectivity in a Michael Addition

CatalystSolventTemperature (°C)Yield (%)dr (syn/anti)ee (%)
(S)-ProlineCH2Cl2259585:1575
(S)-Diphenylprolinol TMS EtherToluene-209892:895
Cinchona Alkaloid-Derived SquaramideTHF092>95:5>99

This is representative data compiled from typical outcomes in the field.[10][11]

Q4: I am using a chiral auxiliary, but the diastereoselectivity is poor, or I am having trouble removing the auxiliary.

Chiral auxiliaries are a classic and reliable method for stereocontrol.[12][13] They are covalently attached to a reactant, direct the stereochemical course of a reaction, and are then cleaved.

  • Improving Diastereoselectivity:

    • Auxiliary Choice: The choice of auxiliary is critical. Evans oxazolidinones and Oppolzer's camphorsultam are robust and well-studied options that often provide high levels of facial bias.[12] The rigid scaffold of the auxiliary is key to shielding one face of the reactant.[13]

    • Chelation Control: In reactions involving metal reagents (e.g., Grignard or organolithium additions), the ability of the auxiliary to chelate the metal ion can lock the conformation of the substrate, leading to high selectivity. Ensure your reaction conditions (solvent, metal counter-ion) favor chelation.

  • Troubleshooting Auxiliary Removal:

    • Harsh Conditions: If standard cleavage conditions (e.g., LiOH, LAH) are degrading your product, explore milder alternatives. For example, some auxiliaries are designed for oxidative or reductive cleavage under specific conditions.

    • Difficult Cleavage: If the auxiliary is sterically hindered and resistant to cleavage, you may need to use more forcing conditions (higher temperature, longer reaction times) or switch to an auxiliary known for easier removal. The design of the synthetic route should always consider the final, crucial step of auxiliary cleavage.[12]

Logical Diagram: Strategy Selection for Stereocontrol

G start Goal: Stereoselective Pyrrolidine Synthesis diastereo Diastereoselective (Control relative stereochemistry) start->diastereo enantio Enantioselective (Control absolute stereochemistry) start->enantio sub Substrate Control (Existing stereocenter directs reaction) diastereo->sub reagent Reagent Control (Chiral reagent transfers stereochemistry) diastereo->reagent auxiliary Chiral Auxiliary (Temporary covalent attachment) enantio->auxiliary catalysis Asymmetric Catalysis (Chiral catalyst creates chiral environment) enantio->catalysis

Caption: Decision tree for choosing a stereocontrol strategy.

Section 3: Advanced & Mechanistic Considerations
Q5: My reaction is supposed to proceed via a concerted mechanism, but I suspect a stepwise pathway is competing and eroding stereoselectivity. How can I confirm this?

Distinguishing between concerted and stepwise mechanisms is crucial for troubleshooting as they have different stereochemical consequences.

  • Trapping Experiments: If a stepwise mechanism involves a discrete intermediate (e.g., a zwitterion or a radical), it may be possible to "trap" it with a suitable reagent. For example, in a reaction proposed to involve a radical intermediate, the addition of a radical trap like TEMPO could lead to the formation of a trapped adduct, providing evidence for the stepwise pathway.[14]

  • Kinetic Isotope Effect (KIE) Studies: Measuring the KIE can provide insight into the rate-determining step and bond-breaking/forming events in the transition state.

  • Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model the potential energy surfaces of both the concerted and stepwise pathways. Comparing the calculated activation energies can provide strong evidence for the operative mechanism.[15]

References

Technical Support Center: Overcoming Low Yields in 1-Methylpyrrolidin-3-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for 1-Methylpyrrolidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common synthetic challenges associated with this versatile building block. We will move beyond simple procedural lists to explore the underlying chemical principles governing reaction outcomes, empowering you to optimize your syntheses with confidence.

Troubleshooting Guide: Diagnosis and Optimization

This section addresses specific, frequently encountered issues in a question-and-answer format, providing both diagnostic insights and actionable protocols.

Question 1: My amide coupling reaction with this compound is resulting in low yield and multiple byproducts. What are the likely causes and how can I fix it?

Answer:

Low yields in amide coupling reactions involving this compound often stem from a combination of factors including suboptimal activation of the carboxylic acid, steric hindrance, and inappropriate choice of base or coupling agent. The secondary amine at the 3-position is the primary nucleophile, but its reactivity is influenced by the adjacent N-methylpyrrolidine ring.

Underlying Causality:

  • Steric Hindrance: The cyclic structure of the pyrrolidine ring can present steric challenges, particularly with bulky carboxylic acids. This can slow the rate of nucleophilic attack by the amine on the activated acid.[1][2]

  • Competing Basicity: The tertiary amine within the ring remains basic and can interfere with the reaction by neutralizing the activated acid or reacting with coupling reagents.

  • Inadequate Carboxylic Acid Activation: If the carboxylic acid is not efficiently converted to a highly reactive intermediate (like an active ester), the coupling will be sluggish, allowing side reactions to dominate.[3]

  • Side Reactions with Coupling Reagents: Certain uronium/aminium reagents like HATU can lead to guanidinylation of the amine if stoichiometry is not carefully controlled.[4]

Troubleshooting Workflow & Optimization Protocol:

To systematically address these issues, follow this decision-making workflow.

G start Low Yield in Amide Coupling q1 Is the coupling reagent appropriate for the substrate? start->q1 q2 Are reaction conditions optimized? q1->q2 Yes sol1 Switch Coupling Agent: - For hindered acids, use HATU or PyBOP. - For general use, EDC/HOBt is cost-effective. q1->sol1 No q3 Is purification removing the product? q2->q3 Yes sol2 Optimize Conditions: 1. Pre-activate acid with coupling agent. 2. Use a non-nucleophilic base (DIPEA). 3. Control temperature (start at 0°C). 4. Use anhydrous solvents (DMF, DCM). q2->sol2 No sol3 Refine Workup: - Use acidic wash (e.g., dil. HCl) to remove unreacted amine & DIPEA. - Use basic wash (e.g., sat. NaHCO3) to remove unreacted acid & HOBt. q3->sol3 Yes end Improved Yield and Purity q3->end No sol1->end sol2->end sol3->end

Caption: Troubleshooting workflow for amide coupling reactions.

Optimized Protocol: HATU-Mediated Amide Coupling

This protocol is highly effective, especially for challenging or sterically hindered couplings.[4][5] The key is the pre-activation of the carboxylic acid before the amine is introduced.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • This compound (1.1 equiv)

  • HATU (1.1 equiv)[5]

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Anhydrous DMF

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid in anhydrous DMF.

  • Add HATU to the solution, followed by DIPEA.

  • Stir the mixture at room temperature for 15-20 minutes. This "pre-activation" step is critical for forming the active O-acylisourea intermediate.

  • Add this compound to the reaction mixture, either neat or as a solution in a small amount of anhydrous DMF.

  • Stir the reaction at room temperature for 2-6 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated sodium bicarbonate solution, and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Coupling ReagentClassKey AdvantagesCommon Issues
EDC/HOBt CarbodiimideCost-effective, easy to handle.Lower reactivity with hindered substrates; urea byproduct can complicate purification.[4]
HATU Uronium/AminiumHigh efficiency, rapid reactions, good for hindered systems.[6]Higher cost, potential for guanidinylation side reaction.[4]
PyBOP PhosphoniumVery effective for hindered and N-methyl amino acids.[6]Phosphorous byproducts can be difficult to remove.
T3P Phosphonic AnhydrideExcellent yields, easy workup as byproducts are water-soluble.Often requires slightly elevated temperatures.

Table 1: Comparison of Common Amide Coupling Reagents.

Question 2: My reductive amination reaction between this compound and an aldehyde/ketone is sluggish and gives a low yield. What's going wrong?

Answer:

Successful reductive amination hinges on the efficient formation of an iminium ion intermediate, followed by its selective reduction.[7][8] Low yields often point to issues with imine formation, improper pH, or the choice of reducing agent.

Underlying Causality:

  • Inefficient Imine/Iminium Formation: The condensation between the amine and the carbonyl compound is a reversible, equilibrium-driven process that produces water. Without removing this water or using an acid catalyst, the equilibrium may not favor the imine intermediate.[9]

  • Incorrect pH: The reaction requires a mildly acidic environment (typically pH 4-6). If the solution is too basic, the carbonyl is not sufficiently protonated for nucleophilic attack. If it is too acidic, the amine becomes fully protonated and non-nucleophilic.

  • Wrong Choice of Reducing Agent: A reducing agent that is too powerful (e.g., NaBH₄) can reduce the aldehyde/ketone starting material before it has a chance to form the imine.[7] A reagent that is too weak may not efficiently reduce the iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild enough not to reduce the carbonyl but is highly effective at reducing the protonated iminium intermediate.

Troubleshooting & Optimization Protocol:

G start Start: Carbonyl Compound + this compound step1 Step 1: Imine/Iminium Formation Solvent: DCE or MeOH Optional: Add catalytic Acetic Acid (0.1 equiv) start->step1 step2 Step 2: Reduction Add Reducing Agent (e.g., NaBH(OAc)₃) Stir at Room Temperature step1->step2 step3 Step 3: Workup Quench with sat. NaHCO₃ Extract with organic solvent step2->step3 end Purified Product step3->end

Caption: General workflow for one-pot reductive amination.

Optimized Protocol: Reductive Amination with NaBH(OAc)₃

This one-pot procedure is broadly applicable and generally high-yielding.[7][10]

Materials:

  • Aldehyde or Ketone (1.0 equiv)

  • This compound (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Anhydrous Dichloroethane (DCE) or Methanol (MeOH)

  • (Optional) Acetic Acid (catalytic amount, ~0.1 equiv)

Procedure:

  • Dissolve the aldehyde/ketone and this compound in anhydrous DCE.

  • If imine formation is slow (can be monitored by TLC), add a catalytic amount of acetic acid to facilitate the reaction. Stir for 30-60 minutes at room temperature.

  • Add sodium triacetoxyborohydride in one portion. The reaction is often mildly exothermic.

  • Stir at room temperature for 3-12 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Stir for 15-30 minutes, then transfer to a separatory funnel.

  • Extract the aqueous layer with an organic solvent (DCM or Ethyl Acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify as needed via column chromatography.

ParameterRecommendationRationale
Reducing Agent NaBH(OAc)₃Selectively reduces iminiums over carbonyls; less toxic than NaBH₃CN.[7]
Solvent DCE, THF, MeOHAprotic solvents like DCE are common; MeOH can also be effective.[10]
Catalyst Acetic Acid (catalytic)Speeds up the rate-limiting imine formation step.[9]
Stoichiometry Slight excess of amineCan help drive the imine formation equilibrium forward.

Table 2: Key Parameters for Optimizing Reductive Amination.

Frequently Asked Questions (FAQs)

Q1: What is the pKa of this compound and how does it impact its reactivity? A1: this compound contains two amine functionalities: a secondary amine and a tertiary amine. The pKa of the conjugate acid of a typical secondary amine is around 11, while for a tertiary amine like N-methylpyrrolidine, it's around 10.3-10.5.[11] The exact pKa values for this specific molecule can be influenced by intramolecular effects. This dual basicity is key to its reactivity. The secondary amine is the primary nucleophile for reactions like acylation and reductive amination. The tertiary amine, while generally non-nucleophilic due to steric hindrance, contributes significantly to the overall basicity of the molecule and can act as an internal proton scavenger, which can sometimes complicate reactions that require precise pH control.[12][13]

Q2: How should I properly store and handle this compound? A2: Like many amines, this compound is susceptible to oxidation and is hygroscopic. It should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container to prevent degradation and absorption of water and carbon dioxide from the air. Store in a cool, dry place away from light. It is a corrosive substance that can cause skin and eye burns, so always handle it in a fume hood wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q3: What are common side reactions to be aware of? A3: The most common side reactions involve the secondary amine. In alkylation reactions with alkyl halides, over-alkylation to form the tertiary amine and even the quaternary ammonium salt is a significant problem, which is why reductive amination is the preferred method for N-alkylation.[7][12] In amide coupling, if the reaction conditions are not optimized, the amine can react with the coupling reagent itself, as seen in the guanidinylation with HATU.[4]

Q4: I'm having difficulty purifying my product. Any suggestions? A4: Amine-containing products can sometimes be challenging to purify by chromatography due to tailing on silica gel. A common strategy is to pre-treat the silica with a small amount of triethylamine (~1%) in the eluent to suppress this interaction. For workup, an acidic wash (e.g., 1M HCl) can be very effective for removing unreacted this compound and other basic impurities like DIPEA from the organic layer.[4] Conversely, a basic wash (e.g., sat. NaHCO₃) will remove unreacted carboxylic acid and acidic byproducts like HOBt.[5]

References

Technical Support Center: Purification of 1-Methylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Methylpyrrolidin-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile amine. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification of this compound. Our goal is to provide you with the expertise and practical insights needed to achieve high purity for your downstream applications.

Understanding the Challenges in Purifying this compound

This compound is a small, polar, and relatively volatile compound, which can present unique purification challenges. Its basic nature can lead to interactions with acidic surfaces, such as silica gel, causing peak tailing in chromatography. Furthermore, its hygroscopic nature means that water is a common impurity that needs to be addressed. The potential for various synthesis-related byproducts also necessitates robust purification and analytical methods.

This guide will walk you through the most common issues and provide you with effective solutions based on established chemical principles and field-proven techniques.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address specific questions and issues you may encounter during your experiments.

FAQ 1: What are the most common impurities in this compound?

Common impurities in this compound can be broadly categorized as:

  • Starting Materials: Depending on the synthetic route, these can include unreacted precursors such as 1-methyl-3-pyrrolidinone, 1,4-dihalobutanes, or 1,4-dichloro-2-butanol, and methylamine.

  • Reaction Byproducts: These can include products of side reactions, such as isomers or oligomerization products. For instance, if 1-methyl-3-pyrrolidinone is used as a precursor, incomplete reduction can leave it as an impurity[1][2].

  • Solvents: Residual solvents from the reaction or initial purification steps are common.

  • Water: Due to the hygroscopic nature of amines, water is a frequent impurity.

  • Degradation Products: Amines can be susceptible to oxidation over time, leading to colored impurities.

Troubleshooting Tip: If you observe an unknown peak in your analytical run (e.g., GC-MS or LC-MS), consider the synthetic route used to prepare the amine to hypothesize the identity of the impurity. Comparing the mass spectrum of the impurity with the known fragmentation patterns of potential starting materials or byproducts can be a powerful identification tool.

FAQ 2: My amine is showing significant peak tailing during silica gel chromatography. How can I resolve this?

This is a classic issue when purifying basic compounds like amines on acidic silica gel. The interaction between the amine and the acidic silanol groups on the silica surface leads to poor peak shape and potential loss of the compound on the column.

Solutions:

  • Use a competing amine: Add a small amount of a volatile tertiary amine, such as triethylamine (TEA) or pyridine (typically 0.1-1%), to your mobile phase. The competing amine will "neutralize" the acidic sites on the silica, minimizing the interaction with your target compound and leading to improved peak shape.

  • Switch to a different stationary phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a polymer-based column.

  • Reversed-phase chromatography: For more polar amines, reversed-phase HPLC with an appropriate ion-pairing reagent can be an effective purification strategy.

FAQ 3: I need to remove water from my this compound sample. What is the best method?

Several methods can be employed to remove water, and the best choice depends on the scale of your purification and the required final purity.

  • Azeotropic Distillation: If your sample contains a significant amount of water, you can perform an azeotropic distillation with a solvent that forms a low-boiling azeotrope with water, such as toluene. The water will be removed as the azeotrope, leaving the drier amine behind.

  • Drying Agents: For smaller scales, you can dissolve your amine in an appropriate organic solvent (e.g., dichloromethane or diethyl ether) and treat it with a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate.

  • Fractional Distillation under Reduced Pressure: This is a highly effective method for removing water and other volatile impurities. The boiling point of this compound is significantly higher than that of water, allowing for good separation.

FAQ 4: How can I confirm the purity of my final product?

A combination of analytical techniques is recommended to provide a comprehensive assessment of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities. Derivatization of the amine may be necessary to improve peak shape and prevent on-column degradation[3].

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of less volatile impurities. Similar to GC, derivatization may be required for optimal results, especially if using UV detection, as the native amine may have a poor chromophore[4][5].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for confirming the structure of your compound and identifying impurities. A clean NMR spectrum is a strong indicator of high purity. An H-NMR spectrum for this compound is available for reference[6].

  • Titration: A simple acid-base titration can be used to determine the overall amine content and can be a quick check of purity.

Detailed Experimental Protocols

Here are step-by-step protocols for the most common and effective purification techniques for this compound.

Protocol 1: Fractional Distillation under Reduced Pressure

This method is ideal for removing volatile impurities, residual solvents, and water.

Rationale: By lowering the pressure, the boiling point of the compound is reduced, preventing thermal degradation. The difference in boiling points between this compound and common impurities allows for their separation. The related compound, 1-methyl-3-pyrrolidinol, has a boiling point of 50-52 °C at 1 mmHg, suggesting that this compound will also have a relatively low boiling point under vacuum[7].

Step-by-Step Methodology:

  • Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a condenser, a receiving flask, and a vacuum source with a pressure gauge.

  • Drying (Optional but Recommended): If your sample is wet, pre-dry it by stirring over anhydrous potassium carbonate or sodium sulfate for several hours, followed by filtration.

  • Charging the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Evacuation: Slowly and carefully apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Fore-run: Collect the initial fraction, which will contain low-boiling impurities and residual water.

    • Main Fraction: Once the temperature of the vapor stabilizes at the expected boiling point of this compound under the applied pressure, switch to a clean receiving flask to collect the pure product.

    • Tail Fraction: Stop the distillation before the flask runs dry to avoid the concentration of high-boiling impurities.

  • Analysis: Analyze the collected main fraction for purity using GC-MS or NMR.

Data Presentation:

CompoundBoiling Point (Atmospheric)Boiling Point (Reduced Pressure)
This compound~150-160 °C (estimated)Lower (pressure dependent)
Water100 °CLower (pressure dependent)
Toluene111 °CLower (pressure dependent)
1-Methyl-3-pyrrolidinone202 °C~81-82 °C @ 10 mmHg
Protocol 2: Flash Chromatography on Deactivated Silica Gel

This protocol is suitable for removing less volatile and more polar impurities.

Rationale: Deactivating the silica gel with a base like triethylamine minimizes the undesirable interactions with the basic amine, allowing for effective chromatographic separation.

Step-by-Step Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of dichloromethane and methanol). Add triethylamine (0.5-1% v/v) to the mobile phase.

  • Column Packing: Carefully pack the column with the silica gel slurry.

  • Equilibration: Equilibrate the packed column by running several column volumes of the mobile phase through it.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (e.g., by increasing the percentage of methanol) to elute the product.

  • Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification via Salt Formation and Recrystallization

This method is particularly effective for removing non-basic impurities.

Rationale: Amines can be converted into their corresponding salts (e.g., hydrochloride or tartrate) which are often crystalline solids. These salts can then be purified by recrystallization, a powerful technique for achieving high purity[8][9]. The pure amine can then be regenerated by treatment with a base.

Step-by-Step Methodology:

  • Salt Formation:

    • Dissolve the crude this compound in a suitable solvent (e.g., isopropanol or diethyl ether).

    • Slowly add a solution of an acid (e.g., hydrochloric acid in isopropanol or a solution of tartaric acid in ethanol) with stirring.

    • The amine salt should precipitate out of the solution.

  • Recrystallization:

    • Collect the precipitated salt by filtration.

    • Recrystallize the salt from a suitable solvent system (e.g., ethanol/water or methanol/ether). This involves dissolving the salt in a minimum amount of hot solvent and allowing it to cool slowly to form pure crystals.

  • Regeneration of the Free Amine:

    • Dissolve the purified salt in water.

    • Basify the solution with a strong base (e.g., sodium hydroxide or potassium carbonate) to a pH > 12.

    • Extract the free amine into an organic solvent (e.g., dichloromethane or diethyl ether).

    • Dry the organic extracts over a drying agent (e.g., anhydrous sodium sulfate).

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Visualizing the Purification Workflow

The following diagrams illustrate the decision-making process and workflows for purifying this compound.

Purification_Workflow start Crude this compound purity_check1 Assess Purity (GC/NMR) start->purity_check1 distillation Fractional Distillation purity_check1->distillation Volatile Impurities chromatography Flash Chromatography purity_check1->chromatography Non-volatile/ Polar Impurities salt_recrystallization Salt Recrystallization purity_check1->salt_recrystallization Non-basic Impurities purity_check2 Assess Final Purity distillation->purity_check2 chromatography->purity_check2 salt_recrystallization->purity_check2 purity_check2->distillation Purity < 99% end Pure Product purity_check2->end Purity > 99%

Caption: Decision workflow for selecting the appropriate purification method.

Analytical_Workflow cluster_0 Purity Assessment cluster_1 Optional Derivatization gc_ms GC-MS (Volatile Impurities) derivatize_gc Derivatize for GC (e.g., acylation) gc_ms->derivatize_gc If peak tailing hplc HPLC (Non-volatile Impurities) derivatize_hplc Derivatize for HPLC (e.g., with chromophore) hplc->derivatize_hplc If poor detection nmr NMR (Structural Confirmation & Purity) sample Purified Sample sample->gc_ms sample->hplc sample->nmr

Caption: Analytical workflow for purity assessment of this compound.

References

handling and storage recommendations for 1-Methylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Methylpyrrolidin-3-amine (CAS: 13220-27-4). This document is intended for researchers, scientists, and drug development professionals. It provides in-depth handling and storage recommendations, troubleshooting guides, and frequently asked questions to ensure the integrity of your experiments and the safety of your laboratory personnel.

I. Core Concepts: Understanding the Molecule

This compound is a cyclic amine featuring a saturated five-membered pyrrolidine ring.[1][2] Its structure contains both a tertiary amine within the ring and a primary amine as a substituent, making it a valuable bifunctional building block in organic synthesis, particularly in the development of pharmaceutical agents.[1][3] However, this structure also dictates its reactivity and sensitivity. Amines, in general, are susceptible to oxidation and can react with atmospheric carbon dioxide.[4][5] Proper handling is therefore not merely a safety precaution but a critical step in ensuring experimental reproducibility.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

Q1: What are the primary hazards associated with this compound? A1: this compound is classified as an irritant. It can cause skin and serious eye irritation.[3] The GHS05 pictogram associated with it suggests it may be corrosive.[3] It is also harmful if swallowed.[3] Therefore, appropriate personal protective equipment (PPE) is mandatory.

Q2: What is the recommended storage temperature for this compound? A2: For long-term stability, this compound should be stored under refrigeration at 0-8°C (or 2-8°C as specified by some suppliers).[3][6] This slows down potential degradation pathways.

Q3: Why is storage under an inert atmosphere recommended? A3: The amine functional groups are susceptible to oxidation by atmospheric oxygen and can react with carbon dioxide to form carbamates. This degradation can change the purity and reactivity of the compound. Storing under an inert gas like argon or nitrogen displaces oxygen and moisture, preserving the chemical's integrity.[6]

Q4: What materials are compatible for storing and handling this amine? A4: While specific compatibility data for this exact amine is not widely published, general guidelines for amines apply. Use glass containers (e.g., amber glass bottles) for long-term storage. For temporary handling in reactions, stainless steel and PTFE components are generally acceptable. Avoid reactive metals like aluminum, copper, and zinc, as amines can form complexes or catalyze reactions.

Q5: Is this compound soluble in water? A5: As a small, polar molecule with amine groups capable of hydrogen bonding, it is expected to be soluble in water and other polar organic solvents like methanol and ethanol.[1]

III. Troubleshooting Guide

This guide provides a question-and-answer format for specific issues you might encounter during your experiments.

Q: My previously colorless this compound has developed a yellow or brownish tint. What happened, and can I still use it? A: A color change from colorless to yellow or brown is a classic indicator of oxidation.[1] This occurs when the compound is exposed to air (oxygen) over time. The formation of oxidized species can interfere with your reaction stoichiometry and introduce impurities.

  • Causality: The lone pairs of electrons on the nitrogen atoms are susceptible to attack by atmospheric oxygen, leading to the formation of colored degradation products. This process can be accelerated by light and elevated temperatures.

  • Solution:

    • Assess Purity: Before use, it is highly recommended to check the purity of the discolored material using an appropriate analytical method (e.g., GC-MS, NMR).

    • Consider Purification: If minor impurities are detected, you may be able to purify the amine by distillation under reduced pressure. However, this should be done with caution.

    • Best Practice: For sensitive applications, it is best to discard the discolored reagent and use a fresh, unopened bottle. To prevent this, always blanket the container headspace with an inert gas (argon or nitrogen) after each use.

Q: My reaction yield is inconsistent when using different bottles of this compound, despite following the same protocol. What could be the cause? A: Inconsistent yields often point to a change in the reagent's purity or reactivity. With amines, the most common culprits are degradation from improper storage or absorption of atmospheric components.

  • Causality:

    • Reaction with CO₂: Amines can react with carbon dioxide from the air to form solid or non-volatile carbamate salts. This effectively reduces the concentration of the free amine in your solution.

    • Water Absorption: Amines can be hygroscopic. Absorbed water can alter reaction conditions, especially in moisture-sensitive reactions.

    • Oxidative Degradation: As mentioned above, oxidation can create byproducts that may inhibit or interfere with your desired reaction pathway.[7][8]

  • Troubleshooting Workflow:

    • Standardize Handling: Implement a strict protocol for handling the reagent. Use a syringe to withdraw the liquid through a septum, and maintain a positive pressure of inert gas.

    • Verify Purity: Before starting a critical series of experiments, qualify the new bottle of the reagent. An NMR spectrum or a titration to determine the active amine concentration can be very effective.

    • Use Fresh Reagent: If you suspect degradation, use a fresh bottle that has been stored under the recommended conditions (refrigerated, under inert gas).

Q: I observed a white precipitate forming in my stock solution of this compound in a non-aqueous solvent. What is it? A: The formation of a white precipitate in an organic solvent is often due to the reaction of the amine with atmospheric CO₂ to form a carbamate salt, which may have lower solubility in your chosen solvent.

  • Causality: The reaction is typically 2 equivalents of amine reacting with 1 equivalent of CO₂ to form an ammonium carbamate salt.

  • Solution:

    • Prevention: Prepare stock solutions under an inert atmosphere using dry, degassed solvents.

    • Remediation: The formation is sometimes reversible by gently heating the solution under an inert atmosphere, though this is not guaranteed. It is generally safer to discard the solution and prepare a fresh batch, ensuring rigorous exclusion of air.

IV. Key Data and Protocols

Summary of Handling and Storage Parameters
ParameterRecommendationRationale & Reference
CAS Number 13220-27-4Chemical Identifier[3][6][9]
Molecular Formula C₅H₁₂N₂[3][9]
Appearance Colorless to light yellow liquidPhysical state at STP[3][6]
Storage Temperature 0-8 °CMinimizes thermal degradation[3][6]
Storage Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation and reaction with CO₂[6]
Incompatible Agents Strong oxidizing agents, Strong acidsAmines are basic and readily oxidized.[10][11]
Recommended PPE Safety goggles, face shield, chemical-resistant gloves (e.g., nitrile), lab coatProtects against skin/eye irritation and corrosion.[3]
Experimental Protocol: Receiving and Storing a New Bottle

This protocol ensures the maximum shelf-life and purity of this compound.

  • Initial Inspection: Upon receipt, inspect the bottle for any damage to the container or seal. Ensure the label information matches your order (CAS 13220-27-4).

  • Log Entry: Record the date of receipt, lot number, and manufacturer in your lab inventory.

  • Refrigeration: Immediately move the unopened bottle to a designated, properly ventilated refrigerator for storage at 0-8°C.

  • First Use Preparation: a. Allow the bottle to warm to room temperature before opening to prevent condensation of atmospheric moisture inside. b. Work within a chemical fume hood or glovebox. c. Carefully open the cap. If it is a Sure/Seal™ bottle, the septum is ready. If it is a standard cap, consider replacing it with a septum-lined cap for future use.

  • Inert Gas Blanketing (Critical Step): a. Insert a needle connected to a manifold supplying a gentle stream of dry argon or nitrogen into the headspace above the liquid. b. Insert a second, wider-gauge needle to act as a vent. c. Allow the inert gas to flow for 30-60 seconds to displace all air. d. Remove the vent needle first, followed by the gas inlet needle, to maintain a slight positive pressure.

  • Sealing and Storage: a. Tightly close the cap. b. Wrap the cap and neck of the bottle with Parafilm® as an extra barrier against moisture and air ingress. c. Return the bottle to the 0-8°C refrigerator.

  • Subsequent Uses: a. For subsequent uses, withdraw the required amount via a clean, dry syringe through the septum while maintaining a positive pressure of inert gas via a balloon or manifold.

V. Visual Workflow and Logic Diagrams

Diagram: New Chemical Receipt and Handling Workflow

This diagram illustrates the decision-making process and proper steps from receiving a new bottle of this compound to its routine use.

G cluster_receiving Receiving & Initial Storage cluster_firstuse First Use Protocol cluster_routine Routine Use Receive Receive New Bottle Inspect Inspect Seal & Label Receive->Inspect Log Log in Inventory Inspect->Log Store Store at 0-8°C (Unopened) Log->Store Warm Warm to RT Store->Warm Hood Place in Fume Hood Warm->Hood Inert Blanket with N2/Ar Hood->Inert Seal Seal Tightly & Parafilm Inert->Seal StoreAgain Return to 0-8°C Storage Seal->StoreAgain Withdraw Withdraw via Syringe under Inert Atmosphere StoreAgain->Withdraw Check Check for Discoloration? Withdraw->Check Use Use in Experiment Check->Use No Discard Quarantine & Test/Discard Check->Discard Yes

Caption: Workflow for handling this compound from receipt to use.

VI. References

  • Fisher Scientific. (2025). Safety Data Sheet: 1-Methylpyrrolidine. Retrieved from --INVALID-LINK--

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Methylpyrrolidine, 98%. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (2024). Safety Data Sheet: 1-methylpyrrolidine. Retrieved from --INVALID-LINK--

  • ECHEMI. (n.d.). 1-Methyl-3-pyrrolidinol SDS, 13220-33-2 Safety Data Sheets. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2024). Safety Data Sheet: 3-Hydroxy-1-methylpyrrolidine. Retrieved from --INVALID-LINK--

  • ECHEMI. (n.d.). 1-Methylpyrrolidine SDS, 120-94-5 Safety Data Sheets. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025). 1-Methyl-3-pyrrolidinol - Safety Data Sheet. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). CAS 13220-33-2: 1-Methyl-3-pyrrolidinol. Retrieved from --INVALID-LINK--

  • MedchemExpress. (n.d.). 1-Methyl-3-pyrrolidinol Biochemical Reagent. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). 1-Methylpyrrolidin-3-one hydrochloride | 78635-85-5. Retrieved from --INVALID-LINK--

  • AChemBlock. (n.d.). This compound 97% | CAS: 13220-27-4. Retrieved from --INVALID-LINK--

  • Synblock. (n.d.). CAS 214357-95-6 | (S)-1-Methylpyrrolidin-3-amine. Retrieved from --INVALID-LINK--

  • National Institutes of Health (NIH). (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 13220-27-4. Retrieved from --INVALID-LINK--

  • BLDpharm. (n.d.). 457097-75-5|(R)-1-Methylpyrrolidin-3-amine. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from --INVALID-LINK--

  • National Institutes of Health (NIH). (n.d.). Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes. Retrieved from --INVALID-LINK--

  • Sterlitech Corporation. (n.d.). Chemical Compatibility Chart. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound | 13220-27-4. Retrieved from --INVALID-LINK--

  • Infona. (n.d.). Amine degradation in CO2 capture. I. A review. Retrieved from --INVALID-LINK--

  • University Blog Service. (n.d.). Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture. Retrieved from --INVALID-LINK--

  • SINTEF. (n.d.). Degradation of amines in CO Capture. Retrieved from --INVALID-LINK--

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from --INVALID-LINK--

References

Technical Support Center: Troubleshooting Diastereomeric Separations of Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for diastereomeric separations of pyrrolidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in resolving these often-recalcitrant stereoisomers. As pyrrolidine scaffolds are ubiquitous in modern pharmaceuticals, achieving their stereochemical purity is paramount. This resource provides in-depth, experience-driven answers to common (and uncommon) problems, moving beyond simple protocols to explain the underlying chromatographic principles.

Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the separation of diastereomers, which, unlike enantiomers, possess different physicochemical properties, making them separable on achiral stationary phases.[1]

Q1: Is a chiral stationary phase (CSP) mandatory for separating pyrrolidine diastereomers?

Not necessarily. Because diastereomers have distinct physical properties, they can often be separated on standard achiral columns like C18, C8, or phenyl phases under reversed-phase conditions, or silica and cyano phases under normal-phase conditions.[1] The key is to find a system where the subtle differences in their 3D structures lead to differential interactions with the stationary phase. However, if achiral methods fail to provide adequate resolution, a chiral stationary phase can offer unique selectivity and may be the optimal solution.[1][2]

Q2: What is the primary mechanism of separation on polysaccharide-based CSPs, which are common for pyrrolidine derivatives?

Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are workhorses in chiral separations.[3][4] The chiral recognition mechanism is a complex interplay of several intermolecular forces.[3] Analytes enter chiral grooves or cavities on the polysaccharide polymer where they can form transient diastereomeric complexes stabilized by:

  • Hydrogen Bonding: Pyrrolidine derivatives often contain N-H or O-H groups that can act as hydrogen bond donors or acceptors.

  • Dipole-Dipole Interactions: Polar functional groups on the analyte and the carbamate derivatives on the CSP contribute to separation.

  • Steric Interactions: The most critical factor. The fit of each diastereomer into the chiral pocket of the CSP is different. One diastereomer will have a more stable (lower energy) interaction, leading to a longer retention time, while the other will fit less snugly and elute earlier.[3]

Q3: What is Supercritical Fluid Chromatography (SFC), and when should I consider it for pyrrolidine diastereomers?

Supercritical Fluid Chromatography (SFC) is a powerful technique that uses a supercritical fluid, typically carbon dioxide (CO2), as the main mobile phase, often with a small amount of an organic modifier like methanol.[5][]

Consider SFC when:

  • High Throughput is Needed: SFC often allows for faster separations and quicker column equilibration compared to HPLC.[][7][8]

  • Normal-Phase Conditions are Favorable: SFC behaves like a normal-phase technique and is excellent for separating polar compounds that are too strongly retained in reversed-phase HPLC.[5]

  • Complex Mixtures are Involved: SFC can provide different selectivity compared to HPLC, sometimes resolving pairs that are inseparable by other means.[2]

Recent studies have shown chlorinated chiral stationary phases to be particularly effective for separating pyrrolidine derivatives under SFC conditions.[9][10][11]

Part 2: The Troubleshooting Guide: From Poor Resolution to Peak Tailing

This section is structured to address specific experimental problems. Each answer provides a logical, step-by-step approach to diagnosing and solving the issue.

Problem Area 1: Poor or No Resolution (Co-elution)

Q4: My pyrrolidine diastereomers are co-eluting on a C18 column. What is my first step?

When resolution is poor, the primary goal is to alter the selectivity (α) of your system. This means changing conditions to enhance the differences in how each diastereomer interacts with the stationary and mobile phases.[1]

Workflow for Improving Diastereomer Resolution

The following diagram outlines a systematic approach to troubleshooting poor resolution.

Troubleshooting_Workflow cluster_0 Problem: Poor Resolution (α ≈ 1) cluster_1 Step 1: Mobile Phase Optimization cluster_2 Step 2: Method Parameter Tuning cluster_3 Step 3: Stationary Phase Screening Start Identify Poor Resolution MP_Mod Change Organic Modifier (e.g., ACN to MeOH) Start->MP_Mod Easiest to change MP_Add Introduce/Change Additive (e.g., 0.1% TFA, DEA) MP_Mod->MP_Add MP_pH Adjust pH (if ionizable) MP_Add->MP_pH Temp Optimize Temperature (Screen 25°C, 40°C, 55°C) MP_pH->Temp If mobile phase fails Flow Reduce Flow Rate Temp->Flow SP_Achiral Try Different Achiral Phase (e.g., Phenyl, Cyano) Flow->SP_Achiral If parameters fail SP_Chiral Switch to Chiral Stationary Phase (CSP) SP_Achiral->SP_Chiral Derivatization_Workflow Racemate Racemic Pyrrolidine (Enantiomers R & S) CDA Add Chiral Derivatizing Agent (CDA) (e.g., S'-reagent) Racemate->CDA Diastereomers Form Diastereomers (R-S' and S-S') CDA->Diastereomers Column Separate on Achiral Column (e.g., C18) Diastereomers->Column Peaks Two Resolved Peaks Column->Peaks

References

Validation & Comparative

A Senior Application Scientist’s Guide to Chiral Amines: A Comparative Context for 1-Methylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Chiral Amines

In the landscape of modern organic and medicinal chemistry, chiral amines are foundational pillars. Their prevalence is remarkable, with estimates suggesting that 40-45% of all small-molecule pharmaceuticals feature a chiral amine scaffold.[1][2] This ubiquity stems from their dual role: they are not only critical structural components of biologically active molecules but also powerful tools in asymmetric synthesis, acting as resolving agents, chiral auxiliaries, and increasingly, as organocatalysts.[1][3]

Among the most successful scaffolds in organocatalysis is the pyrrolidine ring, a "privileged" motif largely due to the groundbreaking success of L-proline and its derivatives.[4] These catalysts operate through well-understood enamine and iminium ion intermediates, creating a defined chiral environment to guide stereoselective transformations.[5][6] This guide focuses on 1-Methylpyrrolidin-3-amine , a structural isomer of the more extensively studied C2-substituted pyrrolidines. While direct, peer-reviewed performance data for this compound in asymmetric catalysis remains limited, its unique C3-stereocenter offers a compelling subject for comparative analysis.[7] By benchmarking its structural features against well-established chiral amines, we can extrapolate its potential, understand its possible limitations, and identify promising avenues for future research.

This guide will provide a comparative overview of this compound in the context of other widely used chiral amines in two key areas: asymmetric organocatalysis and classical racemic resolution.

Part 1: The Landscape of Asymmetric Aminocatalysis

Chiral secondary amines, like proline and this compound, are central to aminocatalysis. They function by reversibly forming nucleophilic enamine intermediates with aldehydes or ketones, or electrophilic iminium ion intermediates with α,β-unsaturated carbonyls. The steric and electronic properties of the catalyst's chiral backbone dictate the facial selectivity of the subsequent reaction, leading to high enantiomeric excess (ee) in the final product.[6][8]

G cluster_cycle Enamine Catalytic Cycle Ketone Carbonyl (Ketone/Aldehyde) Iminium_H2O Iminium Ion + H₂O Ketone->Iminium_H2O - H₂O Catalyst Chiral Amine Catalyst (R₂NH) Catalyst->Iminium_H2O + Enamine Chiral Enamine Intermediate Product_Formation Product Formation (Attack on Electrophile E⁺) Enamine->Product_Formation + E⁺ Iminium_H2O->Enamine - H⁺ Product α-Functionalized Carbonyl Iminium_H2O->Product Product_Formation->Catalyst Catalyst Regeneration Product_Formation->Iminium_H2O + H₂O - Catalyst

Caption: Generalized catalytic cycle for enamine-mediated organocatalysis.

The efficacy of this cycle is profoundly influenced by the catalyst's structure. We will consider three major classes for comparison:

  • Proline & Derivatives: L-proline is a bifunctional catalyst; its secondary amine forms the enamine while the carboxylic acid moiety acts as a Brønsted acid to activate the electrophile via hydrogen bonding, creating a rigid, chair-like transition state.[4][9] More advanced derivatives, like the diarylprolinol silyl ethers developed by Jørgensen and Hayashi, replace the acid with a bulky group that provides steric shielding to control the trajectory of the incoming electrophile.[6]

  • Cinchona Alkaloids: These natural products and their derivatives are bifunctional catalysts that typically contain a tertiary amine (a Lewis base) and a hydroxyl or thiourea group that activates substrates through hydrogen bonding.[8][10] They are not enamine-forming catalysts but are crucial benchmarks in asymmetric synthesis.

  • Primary Amines: Chiral primary amines have also emerged as powerful catalysts, often showing complementary or superior performance to secondary amines in certain reactions.[11] They operate through similar enamine/iminium ion pathways but can exhibit different reactivity profiles.[12]

Part 2: A Comparative Analysis in Key Asymmetric Reactions

Asymmetric Michael Addition

The Michael addition is a cornerstone of C-C bond formation, creating valuable 1,5-dicarbonyl compounds or their analogues.[13] The organocatalytic variant, particularly the addition of aldehydes or ketones to nitroolefins, has been extensively studied.[6]

Table 1: Performance of Various Chiral Amine Catalysts in the Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene.

CatalystCatalyst TypeTime (h)Yield (%)syn:anti Ratioee (%) (syn)Reference
L-ProlineSecondary Amine (Amino Acid)2410-22[6]
(S)-5-(Pyrrolidin-2-yl)-1H-tetrazoleSecondary Amine (Proline Derivative)2420-75[6]
(S)-DiphenylprolinolSecondary Amine (Prolinol Derivative)2429-95[6]
(S)-Diphenylprolinol TMS EtherSecondary Amine (Prolinol Silyl Ether)18294:699[6]
This compound Secondary Amine (C3-Substituted) N/A N/A N/A N/A -

Analysis and Field Insights:

The data clearly shows a dramatic evolution from the modest selectivity of unmodified proline to the exceptional efficiency and selectivity of its silyl ether derivative.[6] The key to the success of (S)-Diphenylprolinol TMS Ether lies in the bulky diphenyl(trimethylsilyloxy)methyl group at the C2 position. This group effectively blocks one face of the enamine intermediate, forcing the electrophile (nitroalkene) to approach from the less hindered face, thereby ensuring high stereocontrol.[6]

Contextualizing this compound:

  • Potential for Enamine Formation: As a secondary amine, this compound is fully capable of forming the requisite enamine intermediate.

  • Position of the Stereocenter: The critical difference is the location of the stereocenter at C3. In proline-type catalysts, the C2 stereocenter is directly adjacent to the reacting nitrogen atom, providing maximum steric influence over the geometry of the enamine and the transition state. With the stereocenter at C3, this directing influence is further removed from the reactive center. This increased distance could potentially lead to lower levels of enantioselectivity, as the chiral information is less effectively transmitted.

  • Conformational Flexibility: The N-methyl group and the C3-amino substitution pattern may alter the puckering of the pyrrolidine ring compared to proline, potentially leading to different transition state geometries and stereochemical outcomes. While it may not reach the efficacy of top-tier C2-substituted catalysts in this specific reaction, its unique stereoelectronic profile makes it an intriguing candidate for catalyst screening, especially for substrates where traditional catalysts are less effective.

Asymmetric Aldol Reaction

The aldol reaction is arguably one of the most vital C-C bond-forming reactions in synthesis, constructing β-hydroxy carbonyl compounds.[12] Proline catalysis of this reaction was a seminal discovery in the renaissance of organocatalysis.[9][14]

G cluster_ts Proposed Aldol Transition State (Proline) Enamine Enamine (from Ketone + Proline) TransitionState Chair-like Transition State Enamine->TransitionState Aldehyde Aldehyde (Electrophile) Aldehyde->TransitionState H_Bond Hydrogen Bond Proline_COOH Proline COOH group Proline_COOH->Aldehyde H-Bond Activation

Caption: Proline's bifunctional activation in the aldol reaction transition state.

Contextualizing this compound:

In the proline-catalyzed aldol reaction, the carboxylic acid plays a crucial role in activating the aldehyde electrophile and organizing the transition state through hydrogen bonding.[9] this compound lacks this acidic functional group, meaning it cannot operate as a bifunctional catalyst in the same manner. It would function purely as an enamine-forming catalyst, relying solely on the steric environment created by its scaffold to induce chirality. This places it in the same mechanistic class as catalysts like (S)-Diphenylprolinol TMS Ether, but as discussed previously, the C3 position of its stereocenter may provide a less effective chiral environment compared to the C2-substituted analogues. For this reason, it is unlikely to outperform established proline derivatives in standard aldol reactions.

Part 3: Application in Racemic Resolution

Beyond catalysis, a primary application for chiral amines is the resolution of racemic mixtures, particularly acidic compounds.[3] The process relies on the formation of diastereomeric salts, which possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[15][16]

The Principle of Diastereomeric Salt Formation:

(R/S)-Acid + (R)-Amine → [(R)-Acid·(R)-Amine] + [(S)-Acid·(R)-Amine] (Racemic Mixture) + (Resolving Agent) → (Mixture of Diastereomers)

A successful resolution depends on a significant difference in the crystal lattice energies of the two diastereomeric salts, leading to one crystallizing preferentially from solution.[15]

Contextualizing this compound:

This compound possesses all the necessary features to be an effective resolving agent:

  • Basicity: The two amino groups provide the basicity needed to form stable salts with acidic compounds.

  • Chirality: Its defined stereochemistry allows for the formation of diastereomers.

  • Rigid Scaffold: The pyrrolidine ring provides a rigid structure that can facilitate differential packing in a crystal lattice.

Part 4: Experimental Protocols & Workflow

Trustworthy protocols are self-validating. The following general procedure for an organocatalytic Michael addition is representative of the methodologies used to evaluate chiral amine performance.

G cluster_workflow Experimental Workflow for Catalyst Evaluation Setup 1. Reaction Setup - Add Solvent - Add Aldehyde - Add Catalyst (e.g., 20 mol%) Cool 2. Equilibrate - Cool to 0 °C Setup->Cool Add 3. Initiate Reaction - Add Nitroalkene Cool->Add React 4. Monitor - Stir at 0 °C - Monitor by TLC Add->React Quench 5. Workup - Quench Reaction - Extract with Solvent React->Quench Purify 6. Purification - Column Chromatography Quench->Purify Analyze 7. Analysis - ¹H NMR (Yield, d.r.) - Chiral HPLC (ee) Purify->Analyze

Caption: A typical experimental workflow for an asymmetric synthesis procedure.

General Protocol: Asymmetric Michael Addition of Aldehydes to Nitroolefins
  • Reaction Setup: To a flame-dried vial under an inert atmosphere (N₂ or Argon), add the chiral amine catalyst (0.04 mmol, 20 mol%). Add the solvent (e.g., CHCl₃ or Toluene, 1.0 mL) and the aldehyde (0.4 mmol, 2.0 equiv).

  • Equilibration: Stir the solution at room temperature for 10 minutes to allow for pre-formation of the enamine.

  • Initiation: Add the nitroolefin (0.2 mmol, 1.0 equiv) to the solution.

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by Thin Layer Chromatography (TLC). Reaction times can vary from 1 to 48 hours depending on the catalyst and substrates.[6]

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate) to isolate the product.

  • Analysis:

    • Determine the yield of the isolated product.

    • Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy of the crude reaction mixture.[6]

    • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis, comparing the product to a racemic sample.[6]

Conclusion and Forward Outlook

This compound is a chiral amine with an intriguing structural profile. While it remains largely unexplored as an organocatalyst, a detailed analysis based on established mechanistic principles allows for an informed perspective on its potential.

  • As an Organocatalyst: Its C3-stereocenter is a key structural differentiator from the highly successful C2-substituted proline-type catalysts. This positioning likely reduces its ability to enforce high levels of stereoselectivity in common transformations like Michael and aldol reactions compared to state-of-the-art catalysts. However, this unique geometry could prove advantageous for specific substrate classes where traditional catalysts underperform, making it a worthwhile candidate for screening in catalyst discovery programs.

  • As a Resolving Agent: With its basicity and rigid chiral structure, this compound holds clear potential as a resolving agent for racemic acids. Its performance in this role is likely to be highly substrate-dependent, warranting its inclusion in screening libraries for classical resolution.

For researchers and drug development professionals, this compound represents an opportunity. While it may not supplant the "gold standard" catalysts in well-established reactions, its value may lie in niche applications or as a versatile chiral building block for the synthesis of more complex molecular architectures. Further empirical investigation is required to fully unlock and define its role in the vast and vital field of asymmetric synthesis.

References

A Comparative Guide to the Catalytic Activity of Pyrrolidine Derivatives in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the quest for efficient, selective, and sustainable catalytic systems is paramount. Asymmetric organocatalysis, a field that has witnessed exponential growth over the past two decades, offers a powerful alternative to traditional metal-based catalysts.[1] Among the privileged scaffolds in the organocatalyst toolkit, pyrrolidine derivatives have established themselves as remarkably versatile and effective catalysts for a myriad of stereoselective transformations.[2][3]

This guide provides an in-depth comparative analysis of the catalytic activity of three prominent classes of pyrrolidine-based organocatalysts: the foundational (S)-Proline, the sterically demanding Diarylprolinol Silyl Ethers, and the acidic 5-(Pyrrolidin-2-yl)tetrazole derivatives. Our focus will be on their application in the classic asymmetric aldol reaction, a cornerstone of carbon-carbon bond formation. Through a blend of mechanistic insights, supporting experimental data, and detailed protocols, this guide aims to equip researchers with the knowledge to make informed decisions in catalyst selection for their synthetic endeavors.

The Enduring Legacy of (S)-Proline: The Archetypal Pyrrolidine Catalyst

The discovery that the simple, naturally occurring amino acid (S)-proline can catalyze asymmetric aldol reactions marked a pivotal moment in the development of organocatalysis.[1] Its ready availability, low cost, and non-toxic nature make it an attractive choice for both academic and industrial applications.

Mechanistic Rationale: The Enamine Catalysis Cycle

(S)-Proline's catalytic prowess stems from its ability to form a nucleophilic enamine intermediate with a donor ketone, such as acetone. This activation mode, reminiscent of the mechanism of Class I aldolase enzymes, elevates the HOMO of the ketone, enabling it to attack the electrophilic aldehyde.[4] The stereochemical outcome of the reaction is dictated by the rigid, chair-like transition state, where the carboxylate group of proline plays a crucial role in orienting the aldehyde via hydrogen bonding.[5]

proline_mechanism cluster_cycle Proline Catalytic Cycle Proline (S)-Proline Iminium Iminium Ion Proline->Iminium + Ketone - H2O Ketone Ketone Enamine Enamine Iminium->Enamine - H+ Aldol_Adduct Aldol Adduct Enamine->Aldol_Adduct + Aldehyde Aldehyde Aldehyde Aldol_Adduct->Proline + H2O (Hydrolysis) Hydrolysis Hydrolysis dps_mechanism cluster_cycle Diarylprolinol Silyl Ether Catalytic Cycle DPS_Catalyst Diarylprolinol Silyl Ether Iminium Iminium Ion DPS_Catalyst->Iminium + Ketone - H2O Ketone Ketone Shielded_Enamine Shielded Enamine Iminium->Shielded_Enamine - H+ Aldol_Adduct Aldol Adduct Shielded_Enamine->Aldol_Adduct + Aldehyde (Facial Blockage) Aldehyde Aldehyde Aldol_Adduct->DPS_Catalyst + H2O (Hydrolysis) tetrazole_mechanism cluster_cycle 5-(Pyrrolidin-2-yl)tetrazole Catalytic Cycle Tetrazole_Catalyst 5-(Pyrrolidin-2-yl) tetrazole Iminium Iminium Ion Tetrazole_Catalyst->Iminium + Ketone - H2O Ketone Ketone Enamine Enamine Iminium->Enamine - H+ Aldol_Adduct Aldol Adduct Enamine->Aldol_Adduct + Aldehyde (Enhanced H-bonding) Aldehyde Aldehyde Aldol_Adduct->Tetrazole_Catalyst + H2O (Hydrolysis) experimental_workflow start Reaction Setup (Catalyst, Aldehyde, Acetone, Solvent) reaction Stirring at Controlled Temperature start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification analysis Analysis (Yield, ee% via HPLC) purification->analysis

References

A Comparative Guide to the Validation of Analytical Methods for 1-Methylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methylpyrrolidin-3-amine is a key chemical intermediate in the synthesis of various pharmaceutical compounds. As a primary amine, its purity and concentration must be meticulously controlled to ensure the safety, efficacy, and quality of the final drug product. Regulatory bodies worldwide, including the FDA and EMA, mandate that analytical procedures used for release and stability testing of drug substances and products be thoroughly validated.[1][2][3] This guide provides an in-depth comparison of analytical techniques and a practical framework for the validation of methods for this compound, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][4][5]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4][6] This guide is designed for researchers, analytical scientists, and drug development professionals, offering both the theoretical basis and practical protocols for robust method validation.

The Analytical Challenge: Properties of this compound

The physicochemical properties of this compound present distinct analytical challenges:

  • High Polarity: Its small, polar nature makes it difficult to retain on traditional reversed-phase (RP) HPLC columns.

  • Low UV Absorbance: Lacking a significant chromophore, it is challenging to detect with high sensitivity using standard UV detectors.

  • Volatility: While it is a liquid at room temperature, its potential volatility makes it a candidate for Gas Chromatography (GC).

  • Basic Nature: The primary and tertiary amine groups can cause peak tailing on silica-based chromatographic columns due to interactions with surface silanols.

These properties necessitate careful method development and often require specialized techniques or chemical modification (derivatization) to achieve reliable and sensitive quantification.

Comparative Analysis of Analytical Techniques

The two primary chromatographic techniques for analyzing small amines are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice depends on the specific analytical need, such as impurity profiling, assay, or trace-level quantification.

Gas Chromatography (GC)

GC is well-suited for volatile and thermally stable compounds. Given the challenges of analyzing primary amines directly due to their polarity, derivatization is a common and highly effective strategy.[7][8][9]

  • Principle: The sample is volatilized and separated based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.

  • Advantages for this Analyte: High resolution and sensitivity, especially with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Causality Behind Derivatization: Direct analysis of this compound by GC can lead to poor peak shape and low response.[7] Derivatization converts the polar primary amine into a less polar, more volatile derivative.[8] This is typically achieved through acylation, silylation, or alkylation.[7][10] For instance, reacting the amine with trifluoroacetic anhydride (TFAA) or propyl chloroformate creates a derivative with improved chromatographic behavior and thermal stability.[7][11]

  • Detector Choice:

    • FID: A universal detector for organic compounds, offering robust and linear responses.

    • MS: Provides mass information, enabling definitive peak identification and enhanced specificity, which is crucial for impurity analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique but requires specific strategies to handle a polar, non-UV-absorbing analyte like this compound.

  • Principle: The sample is dissolved in a liquid mobile phase and separated based on its interaction with a solid stationary phase packed in a column.

  • Methodologies & Rationale:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred mode for highly polar compounds.[12][13] HILIC uses a polar stationary phase (like silica or amide-bonded silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[14][15] This combination allows for the retention of polar analytes that would otherwise elute in the void volume of a reversed-phase column.[12][13]

    • Reversed-Phase with Ion-Pairing: An ion-pairing reagent (e.g., heptafluorobutyric acid) is added to the mobile phase. It forms a neutral complex with the protonated amine, increasing its hydrophobicity and enabling retention on a C18 column. However, this approach can lead to long column equilibration times and is often incompatible with MS detection.[16]

    • Pre-column Derivatization: Similar to GC, derivatization can be used to enhance HPLC performance.[8][17] Reagents like dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the primary amine to form a derivative with a strong UV chromophore or fluorophore, drastically increasing detection sensitivity.[8][17] This also increases the hydrophobicity of the analyte, making it suitable for standard reversed-phase chromatography.

The following diagram illustrates the decision-making process for selecting an appropriate analytical technique.

G start Goal: Analyze This compound q1 Is trace-level quantification required? start->q1 q2 Is the sample matrix complex (e.g., biological)? q1->q2 hplc_deriv HPLC with Pre-column Derivatization & FLD/UV q1->hplc_deriv Yes gc_ms GC-MS with Derivatization q2->gc_ms Yes hilic HILIC with CAD/ELSD or MS q2->hilic No (Impurity Profile) gc_fid GC-FID with Derivatization q2->gc_fid No (Assay) G cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Execution cluster_2 Phase 3: Reporting dev Method Development & Optimization protocol Write Validation Protocol (Define parameters & acceptance criteria) dev->protocol spec Specificity protocol->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod_loq LOD & LOQ prec->lod_loq robust Robustness lod_loq->robust report Compile Validation Report (Summarize data, deviations, conclusion) robust->report approve Final Review & Approval report->approve

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Methylpyrrolidin-3-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The five-membered pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, prized for its versatility and frequent appearance in FDA-approved drugs.[1] Its non-planar, sp³-hybridized nature allows for efficient exploration of three-dimensional pharmacophore space, a critical feature for achieving high-affinity and selective interactions with biological targets.[1][2] Within this privileged class of heterocycles, 1-Methylpyrrolidin-3-amine serves as a particularly valuable building block. Its structure presents multiple vectors for chemical modification, enabling the fine-tuning of pharmacological properties.

This guide provides a comparative analysis of the structure-activity relationships (SAR) for various analogs derived from the this compound core. We will dissect how specific structural modifications influence biological activity against a range of targets, supported by experimental data and detailed protocols. The insights presented herein are intended to guide medicinal chemists and drug development professionals in the rational design of novel therapeutics.

The this compound Core: A Privileged Scaffold for Diversification

The foundational structure of this compound offers three primary points for chemical modification, each playing a distinct role in modulating the molecule's interaction with its biological target. Understanding the impact of substitutions at these positions is fundamental to SAR-driven drug design.

  • The Pyrrolidine Ring (Stereochemistry): The stereogenicity of the carbons within the pyrrolidine ring is a critical determinant of biological activity. The spatial orientation of substituents can dramatically alter the binding mode to enantioselective proteins, leading to significant differences in the biological profiles of stereoisomers.[2]

  • The N1-Methyl Group: While seemingly simple, this group can influence basicity, cell permeability, and metabolic stability. In some contexts, it serves as a key interaction point, while in others, its replacement with larger or different functional groups can unlock new binding modes or alter selectivity.

  • The C3-Amine Group: This primary amine is the most common point for diversification. It serves as a versatile chemical handle for introducing a wide array of substituents via amide coupling, reductive amination, or other synthetic transformations. The nature, size, and electronic properties of the group appended here are often the primary drivers of potency and target selectivity.

SAR_Summary cluster_scaffold This compound Scaffold cluster_modifications Key Modification Points cluster_impact Pharmacological Impact scaffold Core Structure N1 N1-Methyl Group C3_Amine C3-Amine Group Stereo C3 Stereocenter Potency Potency N1->Potency Influences basicity, metabolic stability PK Pharmacokinetics (ADME/Tox) N1->PK C3_Amine->Potency Primary driver of potency & selectivity Selectivity Selectivity C3_Amine->Selectivity Stereo->Potency Dictates 3D orientation for optimal binding Stereo->Selectivity

Caption: Key modification points on the this compound scaffold and their general impact on pharmacological properties.

Comparative Analysis: SAR Across Different Biological Targets

The versatility of the this compound scaffold is evident from the diverse range of biological targets its analogs can be engineered to inhibit. Below, we compare the SAR for several prominent examples.

Antibacterial Agents: Carbapenem Analogs

In the quest for new antibiotics to combat resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA), the pyrrolidine scaffold has been incorporated into carbapenem structures. Structure-activity studies on 1β-methyl-2-(pyrrolidin-3-ylthio)carbapenems have yielded critical insights.

Key SAR Findings:

  • Side-Chain Stereochemistry: A trans-(3S,5R) configuration of the 5-phenylpyrrolidin-3-ylthio side-chain is crucial for potent antibacterial activity.[3]

  • Phenyl Ring Substitution: The introduction of an aminomethyl or methylaminomethyl group at the 4-position of the phenyl ring is a key factor in enhancing activity against both MRSA and Pseudomonas aeruginosa.[3]

  • Basicity of Substituents: For anti-MRSA activity, the basicity of the substituent at the 4-position of the phenyl ring correlates strongly with potency.[3] However, this correlation is not observed for activity against P. aeruginosa, where the amidine group provides potent activity comparable to imipenem.[3]

Compound/Analog Side-Chain Moiety Key Phenyl Substituent Activity Profile Reference
Lead Scaffold (3S,5R)-5-phenylpyrrolidin-3-ylthioUnsubstitutedBaseline Activity[3]
Analog A (3S,5R)-5-phenylpyrrolidin-3-ylthio4-AminomethylEnhanced activity vs. MRSA & P. aeruginosa[3]
Analog B (3S,5R)-5-phenylpyrrolidin-3-ylthio4-(Methylaminomethyl)Best substituent for anti-pseudomonal activity[3]
Analog C (3S,5R)-5-phenylpyrrolidin-3-ylthio4-AmidinePotent activity vs. P. aeruginosa[3]
CC Chemokine Receptor 2 (CCR2) Antagonists

CCR2 is a key receptor in the inflammatory cascade, making it an attractive target for autoimmune diseases. Novel 3-aminopyrrolidine derivatives have been developed as potent antagonists of human CCR2 (hCCR2).[4]

Key SAR Findings:

  • C3-Amine Substitution: The C3-amine serves as the attachment point for larger, heteroatomic carbocycle moieties. This is the primary driver of antagonist activity.

  • Heterocycle Choice: Incorporating piperidine or piperazine rings leads to highly potent hCCR2 antagonists.[4] Specific substitution patterns on these appended rings further modulate activity. For instance, compounds 42 , 47 , and 49 from the referenced study, all piperazine derivatives, were identified as highly potent antagonists.[4]

Compound ID (from study) C3-Amine Substituent Class hCCR2 Antagonistic Activity (IC₅₀) Reference
19 PiperidinePotent[4]
42 PiperazineHighly Potent[4]
47 PiperazineHighly Potent[4]
49 PiperazineHighly Potent[4]
Melanin-Concentrating Hormone Receptor-1 (MCH-R1) Antagonists

MCH-R1 is a G protein-coupled receptor implicated in the regulation of feeding behavior and energy homeostasis, making it a target for anti-obesity therapeutics.[5] Derivatives of 3-aminopyrrolidine have been identified as potent MCH-R1 antagonists.

Key SAR Findings:

  • Core Isomers: Both 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine cores have yielded potent antagonists.[5]

  • Aromatic Substituents: The nature of the aromatic systems attached to the pyrrolidine nitrogen and the 3-amino group are critical. In one series, a classic biphenyl fragment was maintained on one side of the molecule while modifying the other.[5]

  • High Potency: Optimized analogs achieve nanomolar potency. For example, one of the best derivatives, compound (9) in the cited literature, which features an aminoaryl substituent, has a Kᵢ value of 2.3 nM.[5] Another carboxamide derivative demonstrated good oral bioavailability (32%) and in vivo efficacy in rats.[5]

Compound Class Key Structural Features Potency (Kᵢ) Significance Reference
Aminoaryl Derivatives3-aminopyrrolidine core with biphenyl fragment2.3 nMDemonstrates high-affinity binding[5]
Carboxamide DerivativesN/AN/AGood oral bioavailability and in vivo efficacy[5]

Experimental Protocols & Methodologies

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-described experimental protocols are essential. Below is a representative protocol for a competitive radioligand binding assay, a common method for determining the affinity of compounds for a receptor like CCR2.

Protocol: hCCR2 Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of test compounds for the human CCR2 receptor by measuring their ability to displace a known radioligand.

Materials:

  • Cell membranes from HEK293 cells stably expressing hCCR2.

  • Radioligand: [¹²⁵I]-MCP-1 (Monocyte Chemoattractant Protein-1).

  • Assay Buffer: 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 100 mM NaCl, 0.5% BSA, pH 7.4.

  • Test compounds (this compound analogs) dissolved in DMSO.

  • Non-specific binding control: High concentration of a known non-labeled CCR2 antagonist.

  • 96-well filter plates (e.g., Millipore MultiScreen).

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compounds in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Plate Preparation: To each well of the 96-well plate, add:

    • 25 µL of assay buffer (for total binding) or non-specific binding control.

    • 25 µL of the diluted test compound.

    • 25 µL of [¹²⁵I]-MCP-1 (at a final concentration near its Kₑ).

    • 25 µL of hCCR2-expressing cell membranes (protein concentration optimized beforehand).

  • Incubation: Incubate the plates at room temperature for 90 minutes with gentle shaking to reach binding equilibrium.

  • Harvesting: Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester. Wash the filters three times with ice-cold wash buffer (assay buffer without BSA) to separate bound from free radioligand.

  • Counting: Allow the filters to dry completely. Add scintillation fluid to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

Data Analysis:

  • Calculate the percentage of specific binding for each compound concentration: % Inhibition = 100 * (1 - [(CPM_sample - CPM_NSB) / (CPM_total - CPM_NSB)]) where NSB is non-specific binding.

  • Plot the % Inhibition against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).

  • Convert the IC₅₀ value to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Binding_Assay_Workflow start Start prep Prepare Reagents: - Compound Dilutions - Radioligand ([¹²⁵I]-MCP-1) - hCCR2 Membranes start->prep plate Add Reagents to 96-well Plate (Compounds, Radioligand, Membranes) prep->plate incubate Incubate at RT for 90 min (Reach Equilibrium) plate->incubate filter Rapid Filtration & Washing (Separate Bound from Free) incubate->filter count Add Scintillant & Count CPM filter->count analyze Data Analysis: - Calculate % Inhibition - Determine IC₅₀ - Calculate Kᵢ (Cheng-Prusoff) count->analyze end End analyze->end

Caption: A simplified workflow for a competitive radioligand binding assay.

Causality and Mechanistic Insights

The observed SAR is a direct consequence of the molecular interactions between the ligand and its target protein.

  • For the carbapenem antibacterials , the basic aminomethyl group on the phenyl ring likely forms a critical salt bridge or hydrogen bond interaction within the bacterial target protein (e.g., a penicillin-binding protein), anchoring the inhibitor in the active site.[3]

  • In CCR2 antagonists , the large, hydrophobic piperidine or piperazine moieties appended to the C3-amine are designed to occupy a deep, non-polar pocket within the transmembrane domain of the GPCR, a common feature for potent GPCR antagonists.[4]

  • For MCH-R1 antagonists , the specific arrangement of aromatic rings and hydrogen bond donors/acceptors allows the molecule to effectively compete with the endogenous peptide ligand (MCH) for binding to the receptor, blocking its downstream signaling.[5]

Caption: Simplified GPCR signaling pathway showing competitive antagonism by a this compound analog.

Conclusion

The this compound scaffold remains a highly productive starting point for the development of novel therapeutic agents. The structure-activity relationships discussed herein demonstrate that strategic modifications to its core structure can yield potent and selective modulators of diverse biological targets, from bacterial enzymes to human G protein-coupled receptors. A thorough understanding of the SAR, grounded in robust experimental data, is paramount for translating the potential of this versatile scaffold into clinically successful drugs.

References

A Researcher's Guide to the Enantiomeric Purity of 1-Methylpyrrolidin-3-amine: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the stereochemical identity of a molecule is paramount. For chiral compounds such as 1-Methylpyrrolidin-3-amine, a versatile building block in medicinal chemistry, the ability to accurately determine its enantiomeric excess (ee) is not merely a quality control metric; it is a critical determinant of therapeutic efficacy and safety. This guide provides an in-depth comparison of the predominant analytical methodologies for assessing the enantiomeric purity of this compound, offering experimentally-grounded insights to guide researchers in selecting the most appropriate technique for their needs.

The choice of an analytical method is a strategic decision, balancing the need for accuracy, sensitivity, and throughput against practical considerations of sample preparation, instrument availability, and regulatory compliance. Here, we dissect the core principles and practical applications of chiral chromatography and spectroscopic techniques, providing a holistic view of the analytical arsenal available to the modern scientist.

The Analytical Landscape: A Comparative Overview

The determination of enantiomeric excess for a chiral amine like this compound primarily relies on techniques that can differentiate between its (R) and (S) enantiomers. This is typically achieved by creating a diastereomeric interaction, either transiently within an analytical column or through pre-analysis derivatization. The most powerful and widely adopted techniques fall into two main categories: chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Method Principle Advantages Limitations Typical Application
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP).High resolution, broad applicability, well-established, quantitative accuracy.Method development can be time-consuming, requires specialized and often expensive columns.Routine quality control, preparative separation, high-accuracy ee determination.
Chiral Gas Chromatography (GC) Separation of volatile enantiomers (or their derivatives) on a chiral stationary phase.High efficiency, excellent for volatile and thermally stable compounds.Requires derivatization for non-volatile amines, potential for thermal degradation.Analysis of volatile chiral amines, impurity profiling.
Chiral Supercritical Fluid Chromatography (SFC) Separation using a supercritical fluid mobile phase and a chiral stationary phase.Fast separations, reduced solvent consumption, orthogonal selectivity to HPLC.[1][2]Requires specialized instrumentation, less universally available than HPLC.High-throughput screening, preparative separations, "green" alternative to HPLC.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals for each enantiomer.[4][5][6][7]Rapid analysis, no physical separation required, provides structural information.Lower sensitivity than chromatographic methods, requires higher sample concentration, accuracy can be lower.Rapid screening, mechanistic studies, confirmation of enantiomeric purity.
Capillary Electrophoresis (CE) Differential migration of enantiomers in the presence of a chiral selector in the background electrolyte.[8][9][10][11][12]High efficiency, low sample and reagent consumption, orthogonal to chromatography.Lower loading capacity, can be less robust than HPLC for routine analysis.Analysis of charged chiral molecules, complementary to HPLC.

Deep Dive into Key Methodologies

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as the gold standard for the accurate quantification of enantiomeric excess. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral stationary phase (CSP). For a basic amine like this compound, polysaccharide-based and macrocyclic glycopeptide-based CSPs are often the most effective.[13]

Experimental Workflow for Chiral HPLC Method Development:

HPLC_Workflow cluster_screening CSP & Mobile Phase Screening cluster_optimization Method Optimization cluster_validation Method Validation s1 Select CSPs (e.g., Amylose, Cellulose, Glycopeptide based) s2 Screen Mobile Phases (Normal, Polar Organic, Reversed-Phase) s1->s2 Systematic Approach o1 Optimize Mobile Phase Composition (e.g., solvent ratios, additives) s2->o1 Promising Separation Found o2 Adjust Flow Rate & Temperature o1->o2 o3 Fine-tune Detection Wavelength o2->o3 v1 Assess Specificity, Linearity, Accuracy, Precision o3->v1 Optimized Method v2 Determine Limit of Detection (LOD) & Quantification (LOQ) v1->v2 v3 Evaluate Robustness v2->v3 f Routine Analysis v3->f Validated Method

Caption: A systematic workflow for developing a robust chiral HPLC method.

Protocol: Direct Chiral HPLC Method for this compound

This protocol provides a starting point for the direct enantioseparation of this compound.

  • Sample Preparation: Dissolve the racemic standard and the sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral stationary phase such as one based on amylose or cellulose tris(3,5-dimethylphenylcarbamate) is a strong initial choice.[13][14]

    • Mobile Phase: A polar organic mode is often successful for such amines. A starting mobile phase could be a mixture of acetonitrile and methanol (e.g., 90:10 v/v) with a basic additive like 0.1% diethylamine (DEA) to improve peak shape.[13]

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as the analyte lacks a strong chromophore. Alternatively, a mass spectrometer can be used for detection.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful alternative to HPLC, offering significant advantages in terms of speed and reduced environmental impact.[1][2] Utilizing supercritical CO₂ as the primary mobile phase component, SFC often provides different selectivity compared to HPLC, making it a valuable orthogonal technique.

Protocol: Chiral SFC Screening for this compound

  • Sample Preparation: Dissolve the racemic standard and the sample in methanol or another suitable organic solvent.

  • SFC Conditions:

    • Column: Polysaccharide-based CSPs are also the workhorses of chiral SFC.

    • Mobile Phase: A gradient of methanol in supercritical CO₂ is a common starting point. Basic additives like diethylamine or triethylamine are often necessary to achieve good peak shape for amines.[1]

    • Flow Rate: A typical flow rate is 3-4 mL/min.[1]

    • Back Pressure: Maintain a back pressure of around 150 bar.

    • Temperature: 35-40°C.

    • Detection: UV or Mass Spectrometry.

NMR Spectroscopy for Enantiomeric Excess Determination

NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation.[4][5][6][7] This is achieved by converting the enantiomers into diastereomers in situ through the addition of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).

Principle of NMR-based ee Determination:

NMR_Principle cluster_analyte Chiral Analyte cluster_agent Chiral Agent cluster_diastereomers Diastereomeric Complexes cluster_analysis Analysis enantiomers Mixture of (R) and (S) Enantiomers (Indistinguishable NMR Spectra) diastereomers Formation of (R,R) and (S,R) Diastereomers (Distinct NMR Spectra) enantiomers->diastereomers agent Chiral Solvating or Derivatizing Agent (e.g., (R)-BINOL) agent->diastereomers nmr ¹H or ¹⁹F NMR Spectrum diastereomers->nmr integration Integration of Diastereomer-Specific Peaks nmr->integration ee_calc Calculation of Enantiomeric Excess integration->ee_calc

Caption: The formation of diastereomers allows for the differentiation of enantiomers by NMR.

Protocol: ¹H NMR Determination of ee using a Chiral Solvating Agent

  • Sample Preparation: In an NMR tube, dissolve a precise amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Addition of CSA: Add an equimolar amount of a suitable chiral solvating agent, such as (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivative.[6]

  • Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Data Analysis: Identify a proton signal that is well-resolved for the two diastereomeric complexes. Integrate the corresponding peaks to determine the ratio of the two enantiomers and calculate the enantiomeric excess.

Concluding Remarks for the Practicing Scientist

The selection of an appropriate analytical method for determining the enantiomeric excess of this compound is a critical step in the research and development process. While chiral HPLC remains the benchmark for accuracy and validation, chiral SFC offers a high-throughput and environmentally conscious alternative. NMR spectroscopy provides a rapid, albeit less sensitive, tool for screening and confirmation.

For routine quality control in a regulated environment, a validated chiral HPLC or SFC method is indispensable. For rapid screening in a discovery setting, NMR or a generic SFC screening protocol can provide valuable and timely data. Ultimately, a multi-faceted approach, potentially employing an orthogonal method for confirmation, will provide the highest level of confidence in the enantiomeric purity of your this compound products.

References

A Senior Application Scientist's Guide to Selecting Alternative Reagents for 1-Methylpyrrolidin-3-amine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug discovery, the pyrrolidine scaffold is a cornerstone, celebrated for its prevalence in numerous FDA-approved drugs and its ability to impart favorable physicochemical properties to lead compounds.[1][2][3] 1-Methylpyrrolidin-3-amine, a readily available building block, is a frequent choice for introducing this valuable moiety. However, reliance on a single reagent can limit the exploration of chemical space and may not be optimal for every synthetic challenge. Factors such as stereochemistry, reactivity, potential for side reactions, and the desired properties of the final product often necessitate the consideration of alternatives.

This guide provides an in-depth comparison of viable alternatives to this compound, grounded in experimental data and established synthetic principles. We will move beyond a simple list of substitutes, instead offering a logical framework for reagent selection based on the specific context of the chemical transformation. Our primary focus will be on one of the most common applications for this class of reagents: nucleophilic participation in amide bond formation, a reaction central to the synthesis of countless pharmaceutical candidates.[4][5]

The Role of this compound: A Baseline for Comparison

This compound features a chiral center, a secondary amine within the ring, and a primary amine at the 3-position. The N-methyl group renders the ring nitrogen a tertiary amine, which influences the molecule's overall basicity and nucleophilicity.[6][7] It is this combination of features that we will use as a benchmark to evaluate potential replacements.

Comparative Analysis I: Key Structural Analogs

The most direct alternatives are those that maintain the core pyrrolidine ring but vary at the 1- and 3-positions. These subtle changes can have profound impacts on reaction outcomes and the properties of the resulting molecules.

N-Boc-3-Aminopyrrolidine: The Protected Alternative

(S)- and (R)-3-(Boc-amino)pyrrolidine are perhaps the most common alternatives, offering critical advantages in multi-step syntheses.[8][9] The tert-butyloxycarbonyl (Boc) group protects the primary amine, leaving the secondary ring nitrogen as the sole nucleophile for initial reactions. This orthogonal protecting group strategy is fundamental for preventing self-coupling or undesired reactions at the primary amine.

Causality Behind Experimental Choices: The Boc group is electron-withdrawing, which slightly reduces the nucleophilicity of the ring nitrogen compared to the N-methyl analog. However, its primary function is to enable selective functionalization. It can be cleanly removed under acidic conditions (e.g., TFA in DCM) later in the synthetic sequence to reveal the primary amine for subsequent elaboration.[8] This two-step approach provides greater synthetic flexibility.

Data Presentation: Amide Coupling Performance

ReagentCarboxylic AcidCoupling ConditionsYield (%)Notes
This compound Benzoic AcidHATU, DIPEA, DMF, rt, 12h85%Direct coupling. Potential for over-acylation at both nitrogens if conditions are not optimized.
(R)-3-(Boc-amino)pyrrolidine Benzoic AcidHATU, DIPEA, DMF, rt, 12h92%Selective acylation on the ring nitrogen. Clean reaction profile.
(S)-3-Aminopyrrolidine Benzoic AcidHATU, DIPEA, DMF, rt, 12h78%Mixture of products (acylation at ring N, exocyclic N, and di-acylation) is common, complicating purification.

Note: Yields are representative and can vary based on specific substrates and reaction optimization.

(R)- and (S)-3-Aminopyrrolidine: The Unprotected Precursor

Using the unprotected 3-aminopyrrolidine introduces a challenge of chemoselectivity.[10] Both the primary and secondary amines are nucleophilic, though the primary amine is generally more reactive in acylation reactions under neutral or basic conditions due to lesser steric hindrance.

Expertise & Experience: While seemingly simpler, using the unprotected diamine is often a trap for the unwary in complex syntheses. It is best employed when the desired outcome is acylation at the more reactive primary amine, or when a subsequent separation of isomers is feasible. For selective reaction at the ring nitrogen, this reagent is generally a poor choice compared to its N-Boc or N-methyl counterparts.

Comparative Analysis II: Alternative Scaffolds

Moving beyond the pyrrolidine core allows for significant modulation of the geometric and physicochemical properties of the final molecule, such as lipophilicity (LogP) and aqueous solubility.

Piperidine-Based Analogs (e.g., N-Boc-3-aminopiperidine)

Expanding the ring from five to six members introduces the piperidine scaffold. This change alters the bond angles and conformational flexibility of the ring, which can be crucial for optimizing ligand-receptor binding interactions. N-Boc-3-aminopiperidine serves as a direct analog to N-Boc-3-aminopyrrolidine.[11]

Trustworthiness & Self-Validating Systems: The piperidine ring is generally more conformationally rigid than the pyrrolidine ring. When incorporating this moiety, it is critical to consider the stereochemical outcome, as axial vs. equatorial substitution on the piperidine ring will lead to distinct spatial arrangements of the appended functionality. The synthetic protocols are largely interchangeable with the pyrrolidine series, providing a reliable system for exploring structure-activity relationships (SAR).

Data Presentation: Physicochemical Property Comparison

Scaffold FragmentTypical LogP ContributionpKa (Conjugate Acid)Vector Orientation
1-Methylpyrrolidinyl ~0.8~10.5Angled
1-Methylpiperidinyl ~1.2~10.8More defined chair/boat
N,N-Dimethylethyl ~0.5~9.5Highly flexible
Acyclic Diamine Analogs (e.g., N,N-dimethylethylenediamine)

For applications where the cyclic constraint is not required, acyclic diamines offer maximum flexibility. N,N-dimethylethylenediamine provides a tertiary amine and a primary amine separated by a two-carbon linker.

Expertise & Experience: Acyclic linkers can be advantageous for spanning larger distances in a binding pocket. However, this flexibility comes at an entropic cost upon binding, which can decrease potency. Acyclic analogs are often used in early-stage discovery to quickly probe for activity before investing in the synthesis of more rigid, constrained cyclic analogs which often provide higher affinity.

Visualization & Workflows

Logical Workflow for Reagent Selection

This diagram outlines a decision-making process for choosing an appropriate amine based on synthetic goals.

ReagentSelection start Synthetic Goal Defined q1 Is selective reaction at the ring nitrogen required? start->q1 q2 Is the primary amine needed for later functionalization? q1->q2 Yes reagent_unprotected Use 3-aminopyrrolidine (Caution: selectivity issues) q1->reagent_unprotected No q3 Is a rigid scaffold critical for activity? q2->q3 No reagent_boc Use N-Boc-3-aminopyrrolidine or N-Boc-3-aminopiperidine q2->reagent_boc Yes reagent_methyl Use this compound q3->reagent_methyl Yes reagent_acyclic Consider Acyclic Diamine (e.g., N,N-dimethylethylenediamine) q3->reagent_acyclic No

Caption: Decision tree for selecting an amine reagent.

Experimental Protocols

Representative Protocol for Amide Coupling with N-Boc-3-Aminopyrrolidine

This protocol describes a standard procedure for coupling a carboxylic acid to the ring nitrogen of a protected aminopyrrolidine, a self-validating system that ensures selective acylation.

Materials:

  • (R)-3-(Boc-amino)pyrrolidine (1.0 eq)

  • Carboxylic Acid (1.05 eq)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (1.1 eq)[4]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aq. NaHCO₃ solution

  • Brine

  • Ethyl Acetate (EtOAc)

  • Anhydrous MgSO₄

Procedure:

  • To a solution of the carboxylic acid (1.05 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the acid.

  • Add a solution of (R)-3-(Boc-amino)pyrrolidine (1.0 eq) in DMF to the activated acid mixture.

  • Allow the reaction to stir at room temperature for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the desired amide.

Causality: The use of HATU as a coupling reagent forms a highly reactive O-acylisourea intermediate, which is readily attacked by the secondary amine nucleophile. DIPEA, a non-nucleophilic base, is required to neutralize the generated acids and facilitate the reaction without competing as a nucleophile.[4] This combination is a robust and widely trusted method for forming amide bonds with minimal side reactions.[12]

Workflow for Synthesis and Deprotection

The following diagram illustrates the common workflow when using a Boc-protected amine to achieve selective functionalization.

SynthesisWorkflow start N-Boc-3-aminopyrrolidine step1 Amide Coupling (HATU, DIPEA) start->step1 intermediate Boc-Protected Amide Intermediate step1->intermediate step2 Boc Deprotection (TFA/DCM) intermediate->step2 product Final Product with Free Primary Amine step2->product

Caption: Synthetic workflow using a Boc-protected amine.

Conclusion

The selection of a reagent to replace this compound is a strategic decision that should be guided by the overall synthetic plan and the desired properties of the target molecule.

  • For synthetic flexibility and selective functionalization , N-Boc protected analogs like (R/S)-3-(Boc-amino)pyrrolidine are the superior choice, allowing for stepwise elaboration at different nitrogen atoms.

  • To explore different spatial arrangements and physicochemical properties , scaffold-hopping to piperidine-based analogs is a logical and experimentally straightforward strategy.

  • When conformational rigidity is not a primary concern , or for initial rapid probing of SAR, acyclic diamines offer a flexible and cost-effective alternative.

By understanding the inherent reactivity and structural nuances of each alternative, researchers can make informed decisions, moving beyond the default reagent to rationally design and synthesize molecules with improved performance and tailored characteristics.

References

Unlocking Potency and Specificity: A Comparative Guide to the Biological Activity of Pyrrolidine Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

The pyrrolidine ring is a cornerstone in medicinal chemistry, celebrated for its prevalence in FDA-approved drugs and its role as a versatile scaffold in drug discovery.[1][2] This five-membered nitrogen heterocycle's power, however, lies not just in its core structure but in its stereochemical complexity. The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for up to four stereogenic centers, creating a rich three-dimensional space for pharmacophore exploration.[1][[“]] It is this stereochemistry that dictates the precise orientation of substituents, governing the molecule's interaction with chiral biological targets like proteins and enzymes. As biological systems are inherently enantioselective, different stereoisomers of the same compound can exhibit dramatically different biological profiles—ranging from potent agonist to inactive enantiomer, or even to an antagonist with off-target toxicities.[1][2]

This guide provides researchers, scientists, and drug development professionals with a framework for comparing the biological activity of pyrrolidine stereoisomers. We will move beyond simple data reporting to explain the causality behind experimental design, detail self-validating protocols, and present clear, comparative data to illuminate the critical role of stereochemistry in drug action.

The Central Dogma of Stereoisomerism in Pharmacology

The fundamental principle is that a molecule's three-dimensional shape is paramount to its function. Biological targets, such as enzyme active sites or receptor binding pockets, are chiral environments. The interaction between a small molecule (ligand) and its target is often likened to a "lock and key" or, more accurately, an "induced fit" model. A change in a single chiral center can prevent the "key" from fitting the "lock," rendering the molecule inactive or causing it to bind to an entirely different target.

This guide will use two distinct case studies to illustrate these principles:

  • G-Protein Coupled Receptor (GPCR) Agonism: We will examine how stereoisomers of a pyrrolidine derivative exhibit vastly different agonist activity and even binding modes at the GPR40 receptor, a target for type 2 diabetes.[4]

  • Opioid Receptor Antagonism: We will analyze the stereospecific binding of a complex pyrrolidine-containing molecule to the κ-opioid receptor, showcasing a greater than 5000-fold difference in binding affinity between stereoisomers.[5][6]

General Experimental Workflow for Stereoisomer Comparison

A robust comparison of stereoisomers requires a systematic approach to ensure that observed differences in activity are genuinely due to stereochemistry and not experimental artifacts. The following workflow provides a validated pathway from compound acquisition to data interpretation.

G cluster_0 Phase 1: Compound & Assay Preparation cluster_1 Phase 2: Biological Evaluation cluster_2 Phase 3: Data Analysis & Interpretation Compound Stereoisomer Acquisition (Enantioselective Synthesis or Chiral Separation) QC Quality Control (NMR, HPLC for Purity & Enantiomeric Excess) Compound->QC Verify Identity & Purity Assay Assay Development (Target Selection, Reagent Validation) QC->Assay Proceed with >99% ee Binding Primary Screen: Binding Affinity (e.g., Radioligand Binding Assay) Assay->Binding Execute Assays Functional Secondary Screen: Functional Activity (e.g., Ca2+ Flux, cAMP Assay) Binding->Functional Confirm Target Engagement Selectivity Tertiary Screen: Selectivity Profiling (Counter-screening against related targets) Functional->Selectivity Assess Specificity Analysis Data Analysis (IC50/EC50/Ki Calculation) Selectivity->Analysis Generate Data SAR Structure-Activity Relationship (SAR) (Compare Isomers) Analysis->SAR Modeling Computational Modeling (Optional) (Docking to rationalize activity) SAR->Modeling

Caption: General workflow for comparing pyrrolidine stereoisomers.

Case Study 1: Stereochemistry-Driven Binding Mode in GPR40 Agonists

G-protein coupled receptor 40 (GPR40), also known as FFA1, is a promising target for treating type 2 diabetes. Its activation leads to glucose-dependent insulin secretion. A study by Jurica et al. (2017) provides a compelling example of how pyrrolidine stereochemistry dictates biological function at this receptor.[1][4]

The study identified a series of pyrrolidine-based GPR40 agonists. The key finding was that the enantiomers, designated (R,R)-68 and (S,S)-68 , displayed profoundly different activities and even appeared to interact with the receptor in distinct ways. The (R,R) enantiomer was a full agonist, while the (S,S) enantiomer was significantly less potent.[1]

Comparative Biological Data
StereoisomerTargetAssay TypePotency (µM)Efficacy
(R,R)-Isomer human GPR40Agonist Activity0.11Full Agonist
(S,S)-Isomer human GPR40Agonist Activity0.49Partial Agonist
(R,R)-Isomer mouse GPR40Agonist Activity0.054Full Agonist
(S,S)-Isomer mouse GPR40Agonist Activity2.4Partial Agonist
(Data synthesized from Jurica et al. and Li Petri et al.)[1][4]

The data clearly shows that the (R,R) stereoisomer is approximately 4.5-fold more potent at the human receptor and over 44-fold more potent at the mouse receptor. This highlights not only the importance of stereochemistry but also potential species differences in the chiral recognition of ligands. The study further revealed that the (R,R)-isomer potentiated radioligand binding, while the (S,S)-isomer displaced it, suggesting different binding modes on the receptor.[4]

Experimental Protocol: Cell-Based Calcium Flux Assay for GPR40

This protocol describes a method to measure the functional agonism of GPR40, which couples to the Gq signaling pathway, leading to an increase in intracellular calcium ([Ca²⁺]i).

Causality Behind Choices:

  • HEK293 Cells: A common, robust cell line for heterologous expression of GPCRs. They have low endogenous GPCR expression, providing a clean background.

  • Fluo-4 AM Dye: A widely used fluorescent indicator for calcium. The "AM" ester group allows it to cross the cell membrane, where intracellular esterases cleave it, trapping the active dye inside.

  • Probenecid: An anion-exchange transport inhibitor. It is included to prevent the cells from pumping the negatively charged Fluo-4 dye back out, ensuring a stable signal.

  • HBSS with 20 mM HEPES: A standard physiological salt solution buffered to pH ~7.4 to maintain cell viability during the experiment.

Step-by-Step Methodology:

  • Cell Culture & Plating:

    • Culture HEK293 cells stably expressing human GPR40 in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

    • One day before the assay, seed the cells at a density of 40,000-50,000 cells/well into black-walled, clear-bottom 96-well plates. Allow cells to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer consisting of HBSS, 20 mM HEPES, and 2.5 mM probenecid.

    • Prepare a 2X Fluo-4 AM solution in the loading buffer (e.g., 4 µM final concentration).

    • Aspirate the culture medium from the cell plate and add 100 µL of the 2X Fluo-4 AM solution to each well.

    • Incubate the plate for 60 minutes at 37°C in the dark.

  • Compound Preparation:

    • Prepare a 2X stock of each pyrrolidine stereoisomer in loading buffer. Perform a serial dilution to create a concentration-response curve (e.g., 11 points, 1:3 dilution starting from 20 µM).

    • Include a "no compound" (buffer only) control for baseline and a "max response" control (e.g., a known potent GPR40 agonist).

  • Measurement:

    • Use a fluorescence imaging plate reader (FLIPR, FlexStation, or similar) equipped with an automated liquid handler.

    • Set the instrument to excite at 494 nm and measure emission at 516 nm.

    • Record a stable baseline fluorescence for 10-20 seconds.

    • The instrument will then automatically add 100 µL of the 2X compound stock to the corresponding wells.

    • Continue recording the fluorescence signal for at least 120-180 seconds to capture the full calcium transient.

  • Data Analysis:

    • The response is typically measured as the maximum peak fluorescence minus the baseline fluorescence.

    • Normalize the data: Set the buffer-only wells to 0% response and the max agonist control wells to 100% response.

    • Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Emax (efficacy).

Case Study 2: High Stereoselectivity in κ-Opioid Receptor Ligands

The κ-opioid receptor (KOR) is a target for analgesics. A study on a series of complex tetrahydroisoquinoline derivatives, which include a pyrrolidine moiety, demonstrates an extreme case of stereoselectivity.[5][6] The compound, 3c , has two chiral centers, leading to four possible stereoisomers: (1S,18S), (1R,18R), (1S,18R), and (1R,18S).

Comparative Biological Data
StereoisomerTargetAssay TypeBinding Affinity (Ki, nM)
(1S,18S)-3c κ-Opioid ReceptorRadioligand Binding0.0059
(1R,18R)-3c κ-Opioid ReceptorRadioligand Binding35.7
(1S,18R)-3c κ-Opioid ReceptorRadioligand Binding1.16
(1R,18S)-3c κ-Opioid ReceptorRadioligand Binding3.32
(Data from Maj et al.)[5][6]

The results are striking. The (1S,18S) isomer is the "eutomer" (the most potent stereoisomer), with a Ki of 5.9 picomolar. The (1R,18R) isomer, its enantiomer, is over 6,000 times less potent. The diastereomers fall in between. This vast difference underscores how a precise 3D arrangement is required for optimal interaction with the KOR binding pocket.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is a self-validating system to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known high-affinity radioligand from the target receptor.

Causality Behind Choices:

  • CHO-K1 Cell Membranes: Chinese Hamster Ovary (CHO) cells are another excellent host for expressing recombinant receptors. Using prepared cell membranes isolates the receptor from downstream signaling machinery, ensuring you are measuring a pure binding event.

  • [³H]-diprenorphine: A high-affinity, non-selective opioid receptor radioligand. Its displacement can be used to assess binding to KOR (as well as mu and delta receptors in selectivity panels).

  • Naloxone: A non-selective opioid antagonist used at a high concentration to define "non-specific binding"—the amount of radioligand that sticks to the filter, tube, or membrane in a non-saturable manner. This is crucial for accurate calculation of specific binding.

  • Glass Fiber Filters & Harvester: The rapid filtration method is the gold standard for separating receptor-bound radioligand from the unbound radioligand in the solution. Glass fiber filters are used because they have low non-specific binding.

G Start Start: Prepare Reagents Mix Incubate: - CHO-KOR Membranes - [3H]-diprenorphine (Radioligand) - Test Stereoisomer Start->Mix Incubate Incubate at 25°C for 90 min Mix->Incubate Filter Rapid Filtration (Separate Bound from Free) Incubate->Filter Wash Wash Filters 3x with Cold Buffer Filter->Wash Scint Add Scintillation Cocktail Wash->Scint Count Count Radioactivity (CPM) in Scintillation Counter Scint->Count Analyze Analyze Data (Calculate Ki from IC50) Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare assay buffer: 50 mM Tris-HCl, pH 7.4.

    • Thaw frozen CHO-K1 cell membranes expressing KOR on ice. Homogenize briefly and dilute in assay buffer to a final concentration of 10-20 µg protein per well.

    • Dilute [³H]-diprenorphine in assay buffer to a final concentration equal to its Kd (~0.5 nM).

    • Prepare serial dilutions of the pyrrolidine stereoisomers.

  • Assay Plate Setup (in a 96-well plate):

    • Total Binding Wells: 50 µL membranes + 50 µL [³H]-diprenorphine + 50 µL assay buffer.

    • Non-Specific Binding (NSB) Wells: 50 µL membranes + 50 µL [³H]-diprenorphine + 50 µL Naloxone (10 µM final).

    • Competition Wells: 50 µL membranes + 50 µL [³H]-diprenorphine + 50 µL of a stereoisomer dilution.

  • Incubation:

    • Seal the plate and incubate for 90 minutes at room temperature (25°C) with gentle shaking to reach equilibrium.

  • Filtration and Washing:

    • Pre-soak a 96-well glass fiber filter plate (e.g., GF/B) in 0.5% polyethyleneimine to reduce non-specific binding.

    • Using a cell harvester, rapidly aspirate the contents of the assay plate through the filter plate.

    • Immediately wash each well three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Counting:

    • Dry the filter plate under a heat lamp or in an oven.

    • Punch out the filters into scintillation vials or add scintillation cocktail directly to a compatible filter plate.

    • Count the radioactivity (Counts Per Minute, CPM) in a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Total Binding (CPM) - NSB (CPM).

    • For each competitor concentration, calculate the % inhibition: 100 * (1 - [(CPM in test well - NSB) / (Specific Binding)]).

    • Plot % inhibition versus the log of the competitor concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀.

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Forward Look

The evidence is unequivocal: stereochemistry is a critical determinant of the biological activity of pyrrolidine-containing molecules. The case studies presented here demonstrate that stereoisomers can differ not only in potency by orders of magnitude but also in their fundamental mechanism of interaction with a biological target.[1][4][5] For researchers in drug discovery, this means that the stereoselective synthesis or chiral separation of pyrrolidine derivatives is not an optional final step but a core requirement from the earliest stages of a project.[7][8]

Failing to evaluate individual stereoisomers can lead to misleading structure-activity relationships, underestimation of a compound's true potency, or overlooking potential off-target effects caused by an undesired isomer. The robust, self-validating protocols provided in this guide offer a reliable framework for generating high-quality, comparative data. By systematically assessing each stereoisomer's binding and functional profile, development teams can make more informed decisions, leading to safer, more effective, and more specific therapeutic candidates.

References

A Senior Application Scientist's Guide to 1-Methylpyrrolidin-3-amine: A Comparative Review for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and drug development, the selection of a core scaffold is a decision that dictates the future trajectory of a drug candidate. The choice is not merely about a framework to append functional groups, but about embedding specific physicochemical and pharmacokinetic properties into the very heart of the molecule. Among the pantheon of privileged saturated heterocycles, the substituted pyrrolidine ring, and specifically 1-Methylpyrrolidin-3-amine, presents a compelling option.

This guide provides an in-depth, objective comparison of this compound and its applications, contrasting its performance with relevant alternatives. We will delve into the causality behind its selection in drug design, provide actionable experimental protocols, and present supporting data to ground our analysis in empirical evidence.

The Pyrrolidine Scaffold: A Comparative Overview with Piperidine

Before focusing on our lead molecule, it is crucial to understand the broader context of its parent scaffold. The five-membered pyrrolidine ring is often compared to the six-membered piperidine ring, another stalwart of medicinal chemistry. While differing by a single methylene unit, their properties are subtly, yet consequentially, distinct. The choice between them is a strategic decision to fine-tune a compound's profile.[1][2]

PropertyPyrrolidinePiperidineKey Considerations for Drug Design
pKa of Conjugate Acid ~11.27~11.22Both are strongly basic, making them largely interchangeable when basicity is the primary driver for target interaction. Pyrrolidine is slightly more basic, which may be attributed to greater conformational stabilization of its protonated form.[1][2]
logP (Octanol/Water) 0.460.84Pyrrolidine is inherently less lipophilic than piperidine. This can be leveraged to enhance aqueous solubility and potentially reduce off-target hydrophobic interactions.[1][2]
Conformational Flexibility More flexible (envelope and twist conformations)More rigid (prefers chair conformation)The rigidity of piperidine can be advantageous for locking in a bioactive conformation, potentially increasing binding affinity. The flexibility of pyrrolidine may be beneficial when conformational adaptability is required for target engagement or to explore a wider conformational space.[1]
Metabolic Stability Generally stable, with some studies suggesting higher resistance to bioreduction in certain contexts.Generally stable, but can be susceptible to oxidation at carbons alpha to the nitrogen. Strategic substitution can mitigate this.[2]

This fundamental comparison underscores that neither scaffold is universally superior; the optimal choice is dictated by the specific requirements of the therapeutic target and the desired pharmacokinetic profile.

This compound: A Privileged Building Block

This compound, with its molecular formula C5H12N2 and molecular weight of 100.16 g/mol , introduces two key features to the pyrrolidine scaffold: a tertiary amine at the 1-position and a primary amine at the 3-position. The N-methylation prevents its participation as a hydrogen bond donor and can influence its metabolic stability and basicity. The 3-amino group provides a crucial handle for further functionalization, allowing for the introduction of diverse pharmacophoric elements.

Furthermore, the stereocenter at the 3-position is of paramount importance. The use of enantiomerically pure (R)- or (S)-1-Methylpyrrolidin-3-amine is critical in modern drug discovery to ensure stereospecific interactions with chiral biological targets like enzymes and receptors.

Application Spotlight: (R)-3-Aminopyrrolidine Derivatives as CCR2 Antagonists

A compelling example of the utility of the 3-aminopyrrolidine scaffold is in the development of antagonists for the C-C chemokine receptor 2 (CCR2). CCR2 and its ligand, monocyte chemoattractant protein-1 (MCP-1), are implicated in a variety of inflammatory and autoimmune diseases. Blocking this interaction is a validated therapeutic strategy.

In a study by Lim et al., a series of novel 3-aminopyrrolidine derivatives were synthesized and evaluated for their antagonistic activity against human CCR2.[3] This work provides an excellent case study for understanding the role of the this compound scaffold and the structure-activity relationships (SAR) that govern its efficacy.

Structure-Activity Relationship (SAR) Insights

The study explored the impact of various substituents on the 3-amino group of the pyrrolidine core. The general structure involved the formation of an amide bond with the 3-amino group, connecting it to a larger, often heterocyclic, moiety.

Logical Relationship: Scaffold to Biological Activity

SAR_Logic Scaffold (R)-3-Aminopyrrolidine Core Amide_Linker Amide Linker at C3 Scaffold->Amide_Linker Provides chiral center and basic nitrogen Heterocycle Heterocyclic Moiety (e.g., Piperidine, Piperazine) Amide_Linker->Heterocycle Connects to pharmacophore Activity hCCR2 Antagonist Activity (IC50) Heterocycle->Activity Key for receptor interaction and potency

Caption: Logical flow from the core scaffold to biological activity.

The study revealed that incorporating heteroatomic carbocycles, such as piperidine and piperazine, led to highly potent hCCR2 antagonists. This highlights the role of the 3-aminopyrrolidine as a versatile scaffold for presenting these key recognition elements to the receptor.

Experimental Data: CCR2 Antagonist Activity

CompoundHeterocyclic MoietyhCCR2 Binding IC50 (nM)
19 Piperidine15
42 Piperazine23
47 Piperazine13
49 Piperazine12
Data sourced from Lim et al., Bioorg. Med. Chem. Lett. 2010, 20 (7), 2099-102.[3]

The low nanomolar IC50 values for compounds 19 , 42 , 47 , and 49 demonstrate the successful application of the 3-aminopyrrolidine scaffold in generating potent CCR2 antagonists. The data suggests that the choice of the heterocyclic moiety and its substitution pattern are critical for optimizing potency.

Experimental Protocols

To provide a practical context, we present a representative, two-step synthesis for obtaining this compound, starting from the commercially available 1-Methylpyrrolidin-3-one. This is followed by a general procedure for its incorporation into a CCR2 antagonist scaffold, based on the work of Lim et al.

Part 1: Synthesis of this compound via Reductive Amination

This protocol describes the conversion of 1-Methylpyrrolidin-3-one to this compound.

Workflow: Synthesis of this compound

Synthesis_Workflow start 1-Methylpyrrolidin-3-one step1 Dissolve in Methanol Add Ammonium Acetate & NaBH3CN start->step1 step2 Stir at Room Temperature (24-48h) step1->step2 step3 Quench with HCl step2->step3 step4 Basify with NaOH step3->step4 step5 Extract with Dichloromethane step4->step5 step6 Dry, Filter, Concentrate step5->step6 end This compound step6->end

Caption: Step-by-step workflow for the synthesis of the target amine.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 1-Methylpyrrolidin-3-one (1.0 eq) in methanol, add ammonium acetate (10 eq). Stir the mixture at room temperature for 30 minutes.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, carefully quench the reaction by slow addition of 2M HCl until the pH is ~2 to decompose excess reducing agent. Stir for 1 hour.

  • Basification and Extraction: Basify the mixture to pH >12 with aqueous NaOH. Extract the aqueous layer with dichloromethane (3 x volumes).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The crude product can be purified by distillation if necessary.

Causality Behind Experimental Choices:

  • Reductive Amination: This is a classic and efficient method for converting ketones to amines. The ketone first forms an iminium ion in situ with ammonia (from ammonium acetate), which is then reduced by the mild reducing agent, sodium cyanoborohydride.

  • Sodium Cyanoborohydride (NaBH3CN): This reducing agent is chosen for its selectivity. It is stable in protic solvents and selectively reduces iminium ions in the presence of ketones, preventing the reduction of the starting material.

  • Ammonium Acetate: This serves as the ammonia source for the formation of the intermediate imine/iminium ion.

Part 2: General Protocol for Amide Coupling to a Carboxylic Acid

This protocol outlines the coupling of this compound to a generic carboxylic acid, a key step in the synthesis of many CCR2 antagonists.

Step-by-Step Methodology:

  • Activation of Carboxylic Acid: To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like HATU (1.1 eq) or EDC (1.2 eq) along with an amine base such as diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amine Addition: Add a solution of this compound (1.1 eq) in the same solvent to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Upon completion, dilute the reaction with an appropriate organic solvent and wash sequentially with aqueous NaHCO3, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by flash column chromatography on silica gel to yield the desired amide.

Conclusion and Future Outlook

This compound stands as a versatile and valuable building block in the medicinal chemist's toolbox. Its inherent properties, derived from the pyrrolidine scaffold, offer a favorable balance of aqueous solubility and conformational flexibility. The presence of a primary amine at the 3-position provides a reliable point for synthetic elaboration, enabling the exploration of diverse chemical space.

The successful application of this scaffold in the development of potent CCR2 antagonists, as highlighted in this guide, serves as a testament to its utility. While direct, head-to-head comparative studies with alternative scaffolds in specific drug syntheses are not abundant in the literature, the fundamental physicochemical differences between pyrrolidine and piperidine provide a strong rationale for scaffold selection.

For researchers and drug development professionals, the choice to employ this compound should be a data-driven decision based on the principles outlined herein. Its strategic use can significantly contribute to the optimization of a drug candidate's properties, ultimately enhancing its potential for clinical success.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Methylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work inherently involves handling a wide array of reactive and hazardous compounds. Among these, cyclic amines like 1-Methylpyrrolidin-3-amine are valuable building blocks, but their safe management, particularly disposal, is paramount to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to be a self-validating system, ensuring that each step logically follows from the chemical's inherent properties and associated risks.

A note on available data: While specific safety data for this compound (CAS 13220-27-4) is limited, its structural similarity to 1-Methylpyrrolidine (CAS 120-94-5) allows us to infer a comparable hazard profile. This guide is built upon the comprehensive Safety Data Sheets (SDS) for 1-Methylpyrrolidine and general principles for amine waste disposal. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

Immediate Safety Protocols: Responding to Spills and Exposures

Before addressing routine disposal, it is critical to be prepared for accidental releases. The high volatility, flammability, and corrosivity of short-chain amines demand immediate and correct action.[1]

In Case of Accidental Release:

  • Evacuate and Ventilate: Immediately evacuate personnel from the affected area. Ensure the area is well-ventilated, preferably within a chemical fume hood, to disperse harmful vapors.[2]

  • Control Ignition Sources: 1-Methylpyrrolidine has a very low flash point (-21°C / -5.8°F).[1][2] Extinguish all nearby open flames and turn off spark-producing equipment. Use only non-sparking tools for cleanup.[3]

  • Don Personal Protective Equipment (PPE): No response should begin without appropriate PPE. This includes:

    • A flame-retardant lab coat.

    • Chemical-resistant gloves (e.g., nitrile, neoprene).

    • Splash-proof chemical goggles and a face shield.[4]

    • A respirator with an appropriate cartridge for organic vapors if ventilation is inadequate.

  • Containment and Cleanup: For small spills, absorb the material with an inert absorbent like vermiculite, sand, or earth.[1] Do not use combustible materials like paper towels. Collect the absorbed material and contaminated debris into a designated, sealable container for hazardous waste.[1][5]

  • Decontamination: Wash the spill area thoroughly once the material is collected.

In Case of Personnel Exposure:

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention as amines can cause severe chemical burns.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a cup of water to drink. Seek immediate medical attention.[1][4]

Hazard Profile and Waste Identification

Proper disposal begins with understanding the risks. This compound must be treated as a hazardous substance due to its multiple dangerous properties.

Chemical and Physical Properties
PropertyValue (for 1-Methylpyrrolidine)Significance for Disposal
Appearance Colorless to light yellow liquid[1]Allows for visual identification.
Flash Point -21°C / -5.8°F[1][2]Extremely flammable. Requires strict control of ignition sources.
pH 11.1[2]Corrosive and basic. Incompatible with acids.
Hazards Toxic if swallowed, causes severe skin/eye burns, harmful if inhaled, toxic to aquatic life.[3]Dictates the need for professional hazardous waste disposal.
GHS Hazard Classification

The substance falls under several hazard categories according to the Globally Harmonized System (GHS). This classification legally defines it as hazardous waste.

GHS ClassificationHazard Statement
Flammable Liquids H225: Highly flammable liquid and vapor.[3][6]
Acute Toxicity, Oral H301: Toxic if swallowed.[3][6]
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage.[3][6]
Acute Toxicity, Inhalation H332: Harmful if inhaled.[3]
Hazardous to the Aquatic Environment H411: Toxic to aquatic life with long lasting effects.[2]

Step-by-Step Disposal Protocol

This protocol covers the lifecycle of the chemical waste from the point of generation to its final removal from the laboratory.

Step 1: Waste Segregation

The cardinal rule of chemical waste management is segregation. Keeping waste streams separate prevents dangerous reactions and ensures proper treatment.[7]

  • Designate a Specific Waste Container: Dedicate a container solely for this compound and closely related amine waste.

  • Avoid Mixing: NEVER mix amine waste with:

    • Acids or Oxidizing Agents: This can cause a violent, exothermic reaction.[1][2]

    • Other Organic Solvents: While it is a solvent, mixing it with halogenated or other solvent waste streams can complicate disposal and violate regulations.

    • Aqueous Waste: This compound is toxic to aquatic life.[2]

Step 2: Container Selection and Labeling

The integrity of the waste containment is critical for safety.

  • Container Material: Use a container made of a compatible material, such as the original container or a designated polyethylene (HDPE) solvent waste container.[5][7] Ensure the container is in good condition with no leaks or cracks.[5]

  • Labeling: From the moment the first drop of waste is added, the container must be labeled.[5] Use your institution's official hazardous waste tag. The label must clearly state:

    • The words "HAZARDOUS WASTE".[5]

    • The full chemical name: "this compound". Do not use abbreviations.

    • An accurate estimation of the concentration and volume.

    • The date accumulation started.

Step 3: Waste Accumulation

Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA), such as a fume hood or a ventilated cabinet.[5]

  • Keep Containers Closed: The waste container must be tightly sealed at all times, except when adding waste.[5][7] This prevents the release of flammable and harmful vapors.

  • Secondary Containment: Place the waste container in a larger, chemically resistant secondary container to contain any potential leaks.

  • Storage Location: Store the container in a cool, dry, well-ventilated area away from heat, sunlight, and ignition sources.[1][7]

Step 4: Arranging for Disposal

Once the waste container is full (do not overfill; leave at least 10% headspace) or you no longer need it, arrange for its removal.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a pickup.[5]

  • Licensed Disposal Vendor: The waste will be handled by a licensed hazardous waste disposal company that will transport it to a permitted treatment, storage, and disposal facility (TSDF).[7] These facilities use methods like high-temperature incineration to destroy the chemical safely.

Chemical Inactivation: A Word of Caution

While amines are bases and can be neutralized with acid, attempting to neutralize bulk quantities of this compound in a laboratory setting is not recommended as a disposal method. The neutralization reaction is highly exothermic and can create a significant safety hazard.

Any chemical treatment or inactivation must be part of a formally documented and validated procedure approved by your institution's safety committee. For routine disposal, always default to the collection and professional disposal method described above.

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing this compound waste and spills in a laboratory setting.

G cluster_0 Start: Waste Generation cluster_1 Waste Characterization cluster_2 Routine Disposal Path cluster_3 Emergency Spill Response start This compound Used or Contaminated is_spill Is it a spill? start->is_spill collect_waste Collect in Designated, Labeled Hazardous Waste Container is_spill->collect_waste No spill_size Is spill large or uncontrollable? is_spill->spill_size Yes store_waste Store in SAA (Fume Hood / Ventilated Cabinet) Keep Container Closed collect_waste->store_waste request_pickup Container Full? Request Pickup from EHS store_waste->request_pickup request_pickup->store_waste No ehs_disposal EHS / Licensed Contractor Manages Final Disposal request_pickup->ehs_disposal Yes evacuate Evacuate Area Call Emergency Response / EHS spill_size->evacuate Yes small_spill Small, Controllable Spill: Don Full PPE Contain & Absorb with Inert Material spill_size->small_spill No evacuate->ehs_disposal collect_spill_waste Collect Spill Debris into Separate Hazardous Waste Container small_spill->collect_spill_waste collect_spill_waste->store_waste

Caption: Workflow for the safe management and disposal of this compound.

References

A Researcher's Guide to Personal Protective Equipment for Handling 1-Methylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical handling requires a deep understanding of the potential hazards and the appropriate measures to mitigate them. This guide provides essential, in-depth information on the selection and use of Personal Protective Equipment (PPE) when working with 1-Methylpyrrolidin-3-amine (CAS No. 13220-27-4). As a flammable, corrosive, and toxic substance, rigorous adherence to safety protocols is paramount to ensure personal safety and the integrity of your research.

Understanding the Risks: Hazard Profile of this compound

This compound is a versatile building block in drug development, but its hazardous properties demand careful management. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents multiple risks.[1][2][3]

  • Flammability: It is a flammable liquid and vapor, capable of igniting at temperatures as low as -21°C (-5.8°F).[4][5] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[4]

  • Corrosivity: The compound is classified as causing severe skin burns and eye damage.[1][2][3] Direct contact can lead to serious chemical burns.[5]

  • Toxicity: It is harmful if swallowed or inhaled.[2] Inhalation of high concentrations of vapor may lead to symptoms such as headaches, dizziness, and nausea.[4]

Given this hazard profile, a multi-layered approach to PPE is not just recommended; it is a necessity.

Core Principles of PPE Selection

The selection of PPE is not a one-size-fits-all approach. It is a dynamic process that depends on the specific procedure, the quantities of the substance being handled, and the potential for exposure. The following decision-making framework will guide you in selecting the appropriate level of protection.

PPE_Decision_Framework PPE Selection Framework for this compound cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_procedure Operational Protocol Start Start: Handling This compound Assess_Task Assess Task: - Scale (mg vs. L) - Open vs. Closed System - Duration of exposure Start->Assess_Task Assess_Hazards Identify Hazards: - Flammable (H226) - Corrosive (H314) - Toxic (H302, H332) Assess_Task->Assess_Hazards Engineering_Controls Primary Barrier: Engineering Controls (Fume Hood) Assess_Hazards->Engineering_Controls PPE_Level Select PPE Level Engineering_Controls->PPE_Level Standard_PPE Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat PPE_Level->Standard_PPE Low Volume (<10 mL) Short Duration Enhanced_PPE Enhanced PPE: - Chemical Splash Goggles & Face Shield - Chemical-Resistant Gloves (Neoprene/Butyl Rubber) - Chemical-Resistant Apron PPE_Level->Enhanced_PPE High Volume (>10 mL) Risk of Splash Donning_Doffing Proper Donning & Doffing Procedure Standard_PPE->Donning_Doffing Enhanced_PPE->Donning_Doffing Disposal Waste Disposal: - Contaminated PPE - Chemical Waste Donning_Doffing->Disposal

Caption: Decision-making workflow for selecting appropriate PPE when handling this compound.

Essential Personal Protective Equipment

Based on the risk assessment, the following table summarizes the recommended PPE for handling this compound.

Protection Level Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Standard Handling (Small quantities, <10 mL, in a fume hood)Chemical safety goggles.[6][7]Nitrile gloves.[6][8]Flame-resistant lab coat.Not typically required if handled in a certified chemical fume hood.
Enhanced Precautions (Larger quantities, >10 mL, or risk of splash)Chemical splash goggles and a full-face shield.[6][8]Chemical-resistant gloves such as neoprene or butyl rubber over nitrile gloves (double-gloving).[6][8]Chemical-resistant apron over a flame-resistant lab coat.[7][8]A NIOSH-approved respirator with an organic vapor cartridge may be necessary if engineering controls are insufficient or during a spill.[4]

Step-by-Step PPE Protocol: Donning and Doffing

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

Donning (Putting On) PPE:
  • Lab Coat/Apron: Put on your flame-resistant lab coat and, if necessary, a chemical-resistant apron.

  • Gloves (Inner Layer): If double-gloving, don your first pair of nitrile gloves.

  • Respiratory Protection: If required, perform a fit check and don your respirator.

  • Eye and Face Protection: Put on your chemical safety goggles, followed by a face shield if the procedure warrants it.

  • Gloves (Outer Layer): Don your outer, chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Doffing (Taking Off) PPE:
  • Gloves (Outer Layer): Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands.

  • Apron: Remove the chemical-resistant apron.

  • Face Shield and Goggles: Remove the face shield from the back, followed by your goggles.

  • Lab Coat: Remove your lab coat, turning it inside out as you do.

  • Gloves (Inner Layer): Remove the inner pair of gloves.

  • Respirator: If used, remove your respirator last.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5] Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Spill Cleanup: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, closed container for disposal.[5] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan for Contaminated Materials

Proper disposal of contaminated materials is a critical final step in the safe handling of this compound.

  • Contaminated PPE: All disposable PPE, including gloves, aprons, and any contaminated lab coats, must be disposed of as hazardous chemical waste.[9] Place these items in a designated, labeled hazardous waste bag or container.[9]

  • Chemical Waste: Unused or waste this compound, as well as any solutions containing it, must be collected in a clearly labeled, sealed, and compatible waste container.[10] Do not mix with incompatible waste streams. Consult your institution's hazardous waste disposal guidelines for specific procedures.[10]

By adhering to these rigorous PPE protocols and operational plans, you can confidently and safely incorporate this compound into your research endeavors, ensuring a secure laboratory environment for yourself and your colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.